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  • Product: N-Acetylisoleucine
  • CAS: 20257-17-4

Core Science & Biosynthesis

Foundational

N-Acetyl-L-isoleucine: Biological Function, Metabolic Pathways, and Analytical Methodologies

Biochemical Profile and Structural Significance N-Acetyl-L-isoleucine (CAS: 3077-46-1) is an N-acetylated derivative of the branched-chain amino acid (BCAA) L-isoleucine. Structurally, it is characterized by the substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Biochemical Profile and Structural Significance

N-Acetyl-L-isoleucine (CAS: 3077-46-1) is an N-acetylated derivative of the branched-chain amino acid (BCAA) L-isoleucine. Structurally, it is characterized by the substitution of one of the hydrogen atoms on the primary amino group of L-isoleucine with an acetyl group (-COCH3)[1]. This post-translational or metabolic modification significantly alters the molecule's polarity, steric hindrance, and biological reactivity.

In mammalian biochemistry, N-acetylation is a highly complex and ubiquitous reaction that transfers an acetyl group from Acetyl-CoA to the nitrogen atom of an amino acid[2]. While N-acetylation is often discussed in the context of protein N-termini or lysine residues, the pool of free N-acetyl amino acids, including N-acetyl-L-isoleucine, represents a critical, dynamic reservoir of bioactive metabolites involved in energy homeostasis, organ cross-talk, and metabolic buffering[3].

Metabolic Pathways and Enzymatic Regulation

The metabolic lifecycle of N-acetyl-L-isoleucine is governed by a delicate balance between synthesis via acetyltransferases and degradation via specific aminoacylases.

Biosynthesis (Acetylation)

The synthesis of N-acetyl-L-isoleucine is primarily driven by N-acetyltransferases (NATs), which utilize Acetyl-CoA as the obligate acyl donor[2]. In conditions of metabolic stress or inborn errors of metabolism (aminoacidopathies), elevated intracellular concentrations of free amino acids drive transferases to catalyze the formation of N-acetylated conjugates[4]. This pathway acts as a crucial metabolic sink, salvaging Acetyl-CoA and enhancing the aqueous solubility of carboxylic acid intermediates for urinary excretion[4].

Catabolism (Hydrolysis)

The degradation of N-acetyl-L-isoleucine is catalyzed by specific hydrolases that cleave the amide bond, yielding free L-isoleucine and acetate. Recent enzymological profiling has identified PTER (Phosphotriesterase-related protein) as a key mammalian N-acetyl amino acid hydrolase. While primarily recognized as an N-acetyltaurine hydrolase, PTER exhibits confirmed catalytic activity toward N-acetyl-L-isoleucine, driving the reaction: N-acetyl-L-isoleucine + H2O ⇌ L-isoleucine + acetate[5]. Additionally, enzymes such as PM20D1 (peptidase M20 domain containing 1) exhibit broad-spectrum hydrolase and condensation activity on various N-acyl amino acids, playing a profound role in regulating endogenous levels of these metabolites[6].

G LIle L-Isoleucine (BCAA) NAcIle N-Acetyl-L-isoleucine (Bioactive Metabolite) LIle->NAcIle N-Acetyltransferases (NATs) AcCoA Acetyl-CoA (Acyl Donor) AcCoA->NAcIle Acetyl Group Transfer NAcIle->LIle PTER / PM20D1 (Hydrolases) Acetate Acetate (Energy/Lipid synthesis) NAcIle->Acetate Hydrolysis

Caption: Metabolic interconversion of L-isoleucine and N-Acetyl-L-isoleucine via NATs and hydrolases.

Biological Functions and Pathological Relevance

Biomarker for Maple Syrup Urine Disease (MSUD)

N-acetyl-L-isoleucine holds profound clinical significance in the diagnosis and monitoring of Maple Syrup Urine Disease (MSUD). MSUD is an inborn error of metabolism caused by a deficiency in the branched-chain α-ketoacid dehydrogenase complex (BCKDC)[7]. This enzymatic blockade leads to the toxic accumulation of BCAAs (leucine, isoleucine, valine). Consequently, alternative metabolic pathways are upregulated, resulting in significantly increased plasma and urine levels of N-acetyl-L-isoleucine[7].

Energy Homeostasis and Thermogenesis

Emerging metabolomic analyses indicate that N-acetyl amino acids serve as highly responsive transport molecules that buffer high Acetyl-CoA levels during periods of intense metabolic demand, such as cold-induced thermogenesis in brown adipose tissue (BAT)[3]. The acetate liberated upon the hydrolysis of N-acetyl-L-isoleucine can be rapidly incorporated into lipid synthesis or utilized for cytosolic histone acetylation, thereby modulating gene expression during thermogenic adaptation[3]. Furthermore, related N-acyl amino acids have been shown to directly stimulate oxidative metabolism via mitochondrial uncoupling, positioning this class of molecules at the nexus of organismal energy balance[6].

Quantitative Data Summary

The following table synthesizes the critical physicochemical and kinetic parameters of N-Acetyl-L-isoleucine to guide analytical and in vitro experimental design.

ParameterValue / DescriptionSource
Molecular Formula C8H15NO3[1]
Molecular Weight 173.2 g/mol [7]
Solubility (PBS, pH 7.2) ~5 mg/mL[7]
Solubility (DMF / Ethanol) ~20 mg/mL[7]
PTER Catalytic Reaction N-acetyl-L-isoleucine + H2O ⇌ L-isoleucine + acetate[5]
Primary Pathological Association Maple Syrup Urine Disease (MSUD)[7]

Experimental Protocols: Detection and Enzymatic Assays

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Causality for reagent selection and instrumental parameters is explicitly defined.

Protocol 1: LC-MS/MS Quantification of N-Acetyl-L-isoleucine in Biological Fluids

Objective: Accurately quantify trace levels of N-acetyl-L-isoleucine in plasma or urine.

  • Sample Preparation (Protein Precipitation):

    • Action: Add 150 µL of ice-cold methanol (containing 100 ng/mL of heavy isotope-labeled internal standard, e.g., ^13C_6-N-Acetyl-L-isoleucine) to 50 µL of plasma/urine.

    • Causality: Cold methanol is strictly preferred over acetonitrile here. Acetonitrile can cause the co-precipitation of highly polar N-acetylated metabolites, leading to poor recovery. Methanol ensures total protein denaturation while keeping the target analyte in solution.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an LC vial.

  • Chromatographic Separation:

    • Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid).

    • Causality: The acidic mobile phase ensures the carboxylic acid moiety of N-acetyl-L-isoleucine remains protonated, improving retention and peak shape on the hydrophobic stationary phase.

  • Mass Spectrometry Detection (MRM Mode):

    • Action: Monitor the specific transition in positive or negative electrospray ionization (ESI).

    • Validation Checkpoint: The protocol is self-validating via the internal standard. If the absolute peak area of the ^13C_6-internal standard deviates by >15% across the run sequence, it immediately flags matrix effect suppression or incomplete precipitation, invalidating that specific batch.

Workflow S1 1. Sample Prep (Cold MeOH) S2 2. Centrifugation (Protein Removal) S1->S2 S3 3. LC Separation (C18 Column) S2->S3 S4 4. MS/MS Detection (MRM Mode) S3->S4 S5 5. Data Analysis (Quantification) S4->S5

Caption: LC-MS/MS experimental workflow for the quantification of N-Acetyl-L-isoleucine.

Protocol 2: In Vitro PTER Hydrolase Activity Assay

Objective: Measure the specific enzymatic hydrolysis rate of N-acetyl-L-isoleucine by recombinant PTER.

  • Enzyme Incubation:

    • Action: Incubate 100 ng of purified recombinant mammalian PTER with 5 µM of heavy isotope-labeled N-acetyl-L-isoleucine in a physiological buffer (e.g., Williams Medium E) at 37°C[8].

    • Causality: Utilizing a heavy isotope-labeled substrate is critical. It completely eliminates background noise and false positives originating from trace endogenous N-acetyl-L-isoleucine that may have co-purified with the enzyme.

  • Time-Course Sampling & Quenching:

    • Action: Extract 30 µL aliquots at 0, 15, 30, 45, 60, and 120 minutes. Immediately quench the reaction by mixing with 90 µL of ice-cold methanol[8].

  • LC-MS Analysis: Analyze the formation of heavy-labeled L-isoleucine over time to calculate the

    
     and 
    
    
    
    .
    • Validation Checkpoint: A parallel reaction containing heat-inactivated PTER (boiled at 95°C for 10 mins) must be run. The absolute absence of heavy L-isoleucine formation in this control validates that the observed hydrolysis in the active sample is exclusively enzymatically driven, ruling out spontaneous chemical degradation.

References

  • PubChem - NIH: N-Acetylisoleucine.
  • Cayman Chemical: N-acetyl-L-Isoleucine. Cayman Chemical.
  • Functional and metabolomic analyses of brown adipose tissue during cold-deacclimation reveal rapid adaptations in N-acetyl
  • N-Acetylation Analysis: A Key Post-Translational Modification.
  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjug
  • Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife.
  • Pter - N-acetyltaurine hydrolase - Rattus norvegicus (R
  • A PTER-dependent pathway of taurine metabolism linked to energy balance. National Institutes of Health (NIH) / PMC.

Sources

Exploratory

N-Acetylisoleucine role in Maple Syrup Urine Disease (MSUD)

Whitepaper: N-Acetylisoleucine as a Pathognomonic Biomarker in Maple Syrup Urine Disease (MSUD) – Mechanistic Insights and Analytical Workflows Executive Summary Maple Syrup Urine Disease (MSUD) is a severe inborn error...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: N-Acetylisoleucine as a Pathognomonic Biomarker in Maple Syrup Urine Disease (MSUD) – Mechanistic Insights and Analytical Workflows

Executive Summary

Maple Syrup Urine Disease (MSUD) is a severe inborn error of metabolism driven by the catalytic failure of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. While the clinical focus has historically centered on the primary accumulation of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—and the pathognomonic presence of D-alloisoleucine, secondary metabolic spillover pathways provide critical, stable biomarkers for disease monitoring. This technical guide explores the biochemical causality of N-Acetylisoleucine formation in MSUD, detailing the thermodynamic drivers of its synthesis and providing a self-validating, high-resolution analytical workflow for its precise quantification in clinical matrices.

The Pathophysiology of N-Acetylisoleucine Formation

Under normal physiological conditions, L-isoleucine undergoes reversible transamination by branched-chain aminotransferase (BCAT) to form


-keto-

-methylvalerate (KMV), which is subsequently oxidatively decarboxylated by the BCKDH complex. In MSUD, genetic mutations in the BCKDH subunits (E1

, E1

, E2, or E3) halt this decarboxylation, leading to a massive upstream accumulation of both KMV and L-isoleucine[1].

As intracellular L-isoleucine concentrations exceed the kinetic capacity of primary metabolic pathways, thermodynamic equilibrium forces the activation of secondary "spillover" or detoxification pathways. One such mechanism is N-acetylation. Driven by the mass action of excess substrate, non-specific N-acetyltransferases (and the reverse action of aminoacylases) catalyze the transfer of an acetyl group from Acetyl-CoA to the


-amino group of L-isoleucine, forming N-acetyl-L-isoleucine  (CAS: 3077-46-1)[1].

This acetylation serves a critical physiological purpose: it neutralizes the positive charge of the amino group, significantly increasing the molecule's water solubility and facilitating rapid renal clearance. Consequently, urinary excretion of N-acetylisoleucine, alongside N-acetylleucine and N-acetylvaline, is markedly elevated in MSUD patients[2].

MSUD_Pathway Isoleucine L-Isoleucine (Accumulates in MSUD) BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine->BCAT Transamination NAT N-Acetyltransferase / Spillover Mechanism Isoleucine->NAT Excess Substrate KMV alpha-Keto-beta-methylvalerate (Toxic BCKA) BCAT->KMV BCKDH BCKDH Complex (Deficient in MSUD) KMV->BCKDH AcCoA Acetyl-CoA + Propionyl-CoA (Normal Pathway Blocked) BCKDH->AcCoA Blocked NAcIso N-Acetyl-L-Isoleucine (Urine Biomarker) NAT->NAcIso Acetylation

Fig 1. Metabolic block in MSUD leading to L-isoleucine accumulation and N-Acetylisoleucine formation.

The Analytical Challenge: Isobaric Interference

The detection of N-acetylisoleucine in urine organic acid (UOA) testing presents a significant analytical challenge due to isobaric interference. N-acetylisoleucine shares the exact chemical formula (


) and monoisotopic mass (173.1052 Da) with several other biologically relevant metabolites, most notably N-acetylleucine, hexanoylglycine, and isohexanoylglycine[3].

Standard low-resolution quadrupole mass spectrometry cannot differentiate these compounds based on mass-to-charge ratio (


) alone. Misidentifying hexanoylglycine (a marker for medium-chain acyl-CoA dehydrogenase deficiency) as N-acetylisoleucine can lead to catastrophic diagnostic errors. Therefore, baseline chromatographic separation coupled with High-Resolution Mass Spectrometry (HRMS) is mandatory[3].
Table 1: Physicochemical Properties and Isobaric Interferences of Biomarkers
Compound NameClinical SignificanceExact Mass (Da)LogP (Est.)Structural Differentiation
N-Acetyl-L-isoleucine MSUD Biomarker 173.10520.85sec-Butyl side chain
N-Acetyl-L-leucineMSUD / T2D Biomarker173.10520.89Isobutyl side chain
HexanoylglycineMCADD Biomarker173.10520.72Straight-chain acylglycine
IsohexanoylglycineIsovaleric Acidemia173.10520.70Branched-chain acylglycine

Note: Because of the identical masses, chromatographic resolution utilizing specialized stationary phases is the only reliable method for differentiation prior to MS detection.

Experimental Workflows: Self-Validating UHPLC-HRMS Protocol

To ensure trustworthiness and reproducibility, the following protocol leverages a Pentafluorophenylpropyl (PFPP) stationary phase. Unlike traditional C18 columns that rely purely on hydrophobic interactions, PFPP columns offer


, dipole-dipole, and hydrogen-bonding interactions, which are highly effective at resolving closely related aliphatic isomers like leucine and isoleucine derivatives.
Protocol 1: Urine Sample Preparation and Extraction

Objective: Isolate organic acids and acetylated amino acids while precipitating interfering urinary proteins.

  • Aliquot: Transfer

    
     of centrifuged urine into a 1.5 mL low-bind Eppendorf tube.
    
  • Internal Standard Addition: Add

    
     of a stable-isotope-labeled internal standard mix (e.g., 
    
    
    
    -N-acetylleucine,
    
    
    ) to normalize for matrix effects and extraction recovery.
  • Protein Precipitation: Add

    
     of ice-cold LC-MS grade Methanol/Acetonitrile (1:1 v/v).
    
  • Homogenization: Vortex vigorously for 30 seconds. Incubate at

    
     for 20 minutes to maximize protein precipitation.
    
  • Centrifugation: Centrifuge at

    
     for 15 minutes at 
    
    
    
    .
  • Drying: Transfer

    
     of the supernatant to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 
    
    
    
    .
  • Reconstitution: Reconstitute the dried extract in

    
     of Mobile Phase A (0.1% Formic Acid in 
    
    
    
    ). Vortex for 1 minute and transfer to an autosampler vial with a glass insert.
Protocol 2: UHPLC-Orbitrap-MS Isomeric Separation

Objective: Achieve baseline separation of N-acetylisoleucine from N-acetylleucine and hexanoylglycine using high-resolution mass spectrometry.

  • Column Selection: Install a PFPP UHPLC column (e.g.,

    
    , 
    
    
    
    particle size). Maintain column compartment at
    
    
    .
  • Mobile Phases:

    • Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Flow rate at

    
    .
    
    • 
      : 2% B (Isocratic hold to focus polar analytes)
      
    • 
      : Linear ramp to 40% B (Critical separation window for aliphatic isomers)
      
    • 
      : Ramp to 98% B (Column wash)
      
    • 
      : Re-equilibrate at 2% B.
      
  • HRMS Parameters (Orbitrap):

    • Ionization: Heated Electrospray Ionization (HESI) in Negative ion mode (yielding

      
       at 
      
      
      
      ).
    • Resolution: Set to

      
       (FWHM at 
      
      
      
      ) to eliminate background matrix isobaric interference[3].
    • Mass Accuracy: Ensure mass error is

      
       using internal lock masses.
      

LCMS_Workflow Sample Urine Sample Collection Prep Protein Precipitation & Centrifugation Sample->Prep UHPLC UHPLC Separation (PFPP Column) Prep->UHPLC HRMS Orbitrap HRMS (Res > 140,000) UHPLC->HRMS Data Isomeric Resolution (NAc-Ile vs NAc-Leu) HRMS->Data

Fig 2. UHPLC-Orbitrap-MS workflow for the baseline separation and detection of N-Acetylisoleucine.

Interpretation and Clinical Translation

The detection of N-acetylisoleucine is a definitive indicator of a metabolic bottleneck at the BCKDH complex. In untargeted metabolomic screening, the simultaneous elevation of N-acetylisoleucine, N-acetylleucine, and N-acetylvaline provides a highly specific diagnostic fingerprint for MSUD[2].

From a drug development perspective, quantifying N-acetylisoleucine offers a more stable pharmacokinetic readout than free L-isoleucine. Free amino acids are subject to rapid dietary fluctuations and immediate cellular uptake, whereas N-acetylated derivatives represent a time-averaged "integral" of cellular BCAA overload. Therefore, monitoring the reduction of urinary N-acetylisoleucine serves as a robust secondary endpoint for evaluating the efficacy of novel MSUD therapeutics, such as BCKDH kinase inhibitors or mRNA-based enzyme replacement therapies.

References

  • Jellum, E., et al. "Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism." PubMed (Scand. J. Clin. Lab. Invest. Suppl.). Available at:[Link]

  • Coene, K. L. M., et al. "Untargeted Metabolomics-Based Screening Method for Inborn Errors of Metabolism using Semi-Automatic Sample Preparation with an UHPLC-Orbitrap-MS Platform." MDPI (Metabolites). Available at:[Link]

Sources

Foundational

Difference between N-Acetyl-L-isoleucine and N-Acetyl-L-leucine

Stereochemical and Metabolic Divergence: A Technical Whitepaper on N-Acetyl-L-leucine and N-Acetyl-L-isoleucine Executive Summary As branched-chain amino acid (BCAA) derivatives, N-Acetyl-L-leucine (NALL) and N-Acetyl-L-...

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical and Metabolic Divergence: A Technical Whitepaper on N-Acetyl-L-leucine and N-Acetyl-L-isoleucine

Executive Summary

As branched-chain amino acid (BCAA) derivatives, N-Acetyl-L-leucine (NALL) and N-Acetyl-L-isoleucine (NAIL) share the same molecular formula and weight, yet their distinct stereochemistry dictates drastically different biological roles and analytical behaviors. While NALL has recently emerged as a breakthrough neuroprotective prodrug for lysosomal storage disorders, NAIL is primarily recognized as an endogenous biomarker for severe metabolic bottlenecks. This whitepaper dissects the physicochemical divergence, pharmacological causality, and advanced analytical methodologies required to resolve these two critical isomers.

Structural and Physicochemical Divergence

Despite being constitutional isomers, the structural difference between the isobutyl group of leucine and the sec-butyl group of isoleucine fundamentally alters their thermal stability, enzymatic recognition, and biological transport.

Table 1: Physicochemical Comparison of NALL and NAIL

PropertyN-Acetyl-L-leucine (NALL)N-Acetyl-L-isoleucine (NAIL)
CAS Number 1188-21-23077-46-1[1]
Molecular Formula C₈H₁₅NO₃C₈H₁₅NO₃
Molecular Weight 173.2 g/mol 173.2 g/mol [1]
Aliphatic Side Chain Isobutyl (-CH₂-CH(CH₃)₂)sec-Butyl (-CH(CH₃)-CH₂-CH₃)
Thermal Behavior Exhibits a sharp, symmetrical melting peak prior to decomposition[2].Melting occurs simultaneously with thermal decomposition[2].
Primary Biological Context Exogenous neuroprotective prodrug (e.g., Niemann-Pick disease)[3].Endogenous metabolic biomarker (e.g., Maple Syrup Urine Disease)[1].

Pharmacological Causality and Metabolic Routing

The addition of an acetyl group to the N-terminus of these BCAAs neutralizes their zwitterionic nature, increasing lipophilicity and fundamentally altering their pharmacokinetic routing.

N-Acetyl-L-leucine (NALL): The Prodrug Mechanism The therapeutic efficacy of NALL in Niemann-Pick disease type C (NPC) is rooted in its transport kinetics. Standard L-leucine relies on L-type amino acid transporters (LAT1), which are easily saturated. Acetylation transforms the molecule into a substrate for ubiquitously expressed monocarboxylate transporters (MCTs)[4]. This bypass mechanism delivers supraphysiological levels of NALL into the cellular cytoplasm. Once internalized, cytoplasmic deacetylases cleave the acetyl group, yielding free L-leucine. This sudden influx of leucine acts as a metabolic substrate, shifting glucose metabolism, restoring Krebs cycle flux, and providing the bioenergetic rescue necessary for neuroprotection[3].

N-Acetyl-L-isoleucine (NAIL): The Pathological Biomarker Conversely, NAIL is rarely administered exogenously; it is an endogenous indicator of metabolic failure. In inborn errors of metabolism like Maple Syrup Urine Disease (MSUD), a genetic deficiency in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex halts the degradation of BCAAs[1]. This enzymatic bottleneck causes a massive upstream accumulation of L-isoleucine. To detoxify the buildup, the body utilizes alternative metabolic routing, acetylating the excess L-isoleucine into NAIL, which is subsequently cleared and detected in urine[1].

G cluster_0 N-Acetyl-L-leucine (NALL) Pathway cluster_1 N-Acetyl-L-isoleucine (NAIL) Pathway NALL N-Acetyl-L-leucine (Extracellular) MCT Monocarboxylate Transporter (MCT) NALL->MCT Transport Cyto_NALL Cytoplasmic NALL MCT->Cyto_NALL Deacetylase Cytoplasmic Deacetylases Cyto_NALL->Deacetylase Hydrolysis Leucine L-Leucine Deacetylase->Leucine Krebs Krebs Cycle / Glucose Metabolism (Neuroprotection) Leucine->Krebs Bioenergetic Flux Isoleucine L-Isoleucine BCKDH BCKDH Complex (Deficient in MSUD) Isoleucine->BCKDH Blocked Degradation Accumulation Metabolite Accumulation BCKDH->Accumulation NAIL N-Acetyl-L-isoleucine (Urine Biomarker) Accumulation->NAIL Acetylation

Metabolic routing of NALL via MCTs vs NAIL accumulation in MSUD.

Analytical and Preparative Resolution of Isomers

Because NALL and NAIL share the exact same mass-to-charge ratio (m/z 172.09 for [M-H]⁻), standard reversed-phase LC-MS cannot easily differentiate them. Resolving these isomers requires exploiting their subtle steric differences.

Chromatographic Resolution (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is required for LC-MS/MS quantification. The use of an amide stationary phase allows for orthogonal retention based on hydrogen bonding. The sec-butyl group of NAIL creates distinct steric hindrance around the carboxylate compared to the linear isobutyl group of NALL, allowing baseline separation[5].

Enzymatic Kinetic Resolution: For preparative-scale separation of isomeric mixtures (e.g., protein hydrolyzates), chemical esterification yields poor selectivity[6]. Instead, we utilize Hog Kidney Aminoacylase. This metalloenzyme exhibits strict stereospecificity and side-chain recognition. The active site easily accommodates the extended isobutyl group of NALL, hydrolyzing it to free L-leucine. However, the bulky sec-butyl group of NAIL sterically blocks the nucleophilic attack, leaving NAIL completely intact[6][7].

G cluster_LC Analytical: HILIC LC-MS/MS cluster_Enz Preparative: Enzymatic Resolution Mix Isomeric Mixture (NALL + NAIL) HILIC XBridge BEH Amide Column Mix->HILIC Aliquot Enzyme Hog Kidney Aminoacylase + Co2+ Mix->Enzyme Bulk MS Q-Exactive MS (m/z 172.09) HILIC->MS Quant Isomer Quantification MS->Quant Hydrolysis Selective NALL Hydrolysis Enzyme->Hydrolysis Cryst Fractional Crystallization Hydrolysis->Cryst Pure Pure L-Leucine + Intact NAIL Cryst->Pure

Analytical and preparative resolution workflows for NALL and NAIL isomers.

Self-Validating Experimental Protocols

Protocol A: HILIC-LC-MS/MS Quantification from Biological Matrices

Causality Focus: Mobile phase selection is critical. Ammonium bicarbonate maintains a consistent pH, ensuring the carboxylate groups remain deprotonated for optimal interaction with the amide stationary phase without suppressing ESI-MS ionization.

  • Sample Preparation: Add 50 µL of plasma/urine to 150 µL of cold acetonitrile (ACN) containing stable isotope-labeled internal standards (e.g., ¹³C-NALL). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a Waters XBridge BEH Amide column (150 mm × 2.1 mm, 2.5 µm)[5].

  • Mobile Phase Gradient:

    • Solvent A: 95% H₂O / 5% ACN with 20 mM ammonium bicarbonate[5].

    • Solvent B: 100% ACN.

    • Run a gradient from 90% B to 50% B over 12 minutes. The highly polar nature of the analytes requires high initial organic content to retain them on the HILIC column.

  • Mass Spectrometry: Operate a Q-Exactive MS in negative ESI mode. Monitor the precursor-to-product ion transitions for m/z 172.09 → 130.08 (loss of acetyl group).

  • Validation Checkpoint: The system is self-validating if the ¹³C-NALL internal standard exactly co-elutes with the NALL peak, confirming that any retention time shifts are due to matrix effects and not isomeric misidentification.

Protocol B: Enzymatic Resolution of Isomeric Mixtures

Causality Focus: Cobalt (Co²⁺) acts as an essential metal cofactor for Hog Kidney Aminoacylase, coordinating the water molecule required for the nucleophilic attack on the amide bond.

  • Substrate Preparation: Dissolve 100 g of the NALL/NAIL isomeric mixture in 1 L of distilled water. Adjust the pH to 7.5 using 1M NaOH.

  • Enzymatic Cleavage: Add 50 mg of Hog Kidney Aminoacylase and 1 mM Cobalt(II) chloride (CoCl₂)[6][7]. Incubate the bioreactor at 37°C for 24 hours under gentle agitation.

  • Fractional Crystallization: Adjust the pH of the reaction mixture to 6.0 (the isoelectric point of free L-leucine) and concentrate the solution under a vacuum.

  • Isolation: The cleaved L-leucine will precipitate as a pure crystalline solid due to its zwitterionic nature, while the intact, highly soluble NAIL remains in the mother liquor[6][7]. Filter the L-leucine.

  • NAIL Recovery: Acidify the remaining filtrate with concentrated HCl to hydrolyze the NAIL into free L-isoleucine, followed by a secondary crystallization[6].

  • Validation Checkpoint: Assess the isolated L-leucine via polarimetry. A specific rotation matching pure L-leucine confirms that the non-racemizing enzymatic cleavage was successful and free of isoleucine contamination.

Conclusion

The distinction between N-Acetyl-L-leucine and N-Acetyl-L-isoleucine exemplifies how minor stereochemical variations dictate profound biological and analytical consequences. While NALL is revolutionizing the treatment of neurodegenerative metabolic disorders via MCT-mediated bioenergetic rescue, NAIL remains a critical diagnostic marker for inherent metabolic failures. Mastering their separation—whether through HILIC-MS or stereospecific enzymatic resolution—is a fundamental requirement for modern drug development and clinical diagnostics.

References

  • N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYYSZVyzYrRzg4ua2ODGj-RHKYk-VG8ZVD7Z3uJDLC_q-BdxBHWDbHO3sR2cRpDXte2Kd0MS_UIv7502UYmZjJVC0agZoK-SvqOEy-uiA6lrAa9mP7D5jPHcCcijJre1we7ty8bGosj2SFCqXl]
  • Disease-Modifying, Neuroprotective Effect of N-Acetyl-l-Leucine in Adult and Pediatric Patients With Niemann-Pick Disease Type C. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv3aVhlxzTQ9E6YmpLv6FXC1rXdR6ylWbbsDplneoA3JsfzDRdAb1Qt6e0wbs-tEaNz1vSM7nPR4X5m8vUrSCIWYbUcPTbLMsX-FIS0dLPFxdLEy2zXRURg9Bxrs-lKUGXcGOxksmpjlVOz1sn]
  • EP0241094A1 - Process for the separation of L-leucine and L-isoleucine. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT5fXPk20WHdl1ZQrzuWLZE8SqbeCsJR0y413JuQ_IPnq68vD8yLJf9rO8MmOXWXVzlc_0HIqaDbI6Hrl8DhhFr32U35dKC7RNH3cs0zs0IgiflZYa5OCMXLGICQU_oeewOVmrW5SKXSkjKg==]
  • N-acetyl-L-Isoleucine (N-Acetylisoleucine, NSC 203807, CAS Number). caymanchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWVAtjaBFSCFiAKYthRT863S0BHO59hudz4f2O0P4R4NUhtZMlYI8QY0Rxtcw-c8iiSct9HSlhVW9A_VSxElpSmiGR4epH5YSf2HUmPE4Hz4cuW0ugCqRY63TIRLochv4G4IvXEaodPj4WGS0sJGSyYTmaCHi8WJDj]
  • US4731476A - Process for the separation of L-leucine and L-isoleucine. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErnUq-6f90K3Mb0tJgNB4-SUF9WVSgII1VdQK2g2x8PMnASOwPX5I0544_VNE3JelUwPmASF0mBmLDNDdwPUi2mAD_-aHE96hQ6AsCfMh8QhbbaraR0Eql3idCROeOXtBlz_iOuDDketKi]
  • Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm4vQ--tkoq3N53kx9tQXqWXTp63RizFuHsn3B1x2-aBbJSyPkbdBe89z0xhVOzVAY7jQf7NvigFxoweAJGrpOlMvQJJAOzoD7lE5BYgoFvaNLz5AxtHb-ZdfSuNJOtOboMzKk5Vd554w9qpd1]
  • TREM1 disrupts myeloid bioenergetics and cognitive function in aging and Alzheimer's disease mouse models. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE67td4TT4NBE53qr-VoUibdRxCHzlQ-MlhdeixCwWEZHmsO1gcR7UPPG6JrEc6yACLKm1q93HHgrukDiATy7Vk8-DwmgpyWPo55ofMh_kOzDSw6VgTWLUMN2be6Siu6RBzapQN6JaaBYERAUbD]

Sources

Exploratory

N-Acetylisoleucine as a biomarker for Type 2 Diabetes

N-Acetylisoleucine: A Novel Metabolomic Biomarker for Type 2 Diabetes and Metabolic Dysfunction Executive Summary Type 2 Diabetes (T2D) is preceded by years of silent metabolic dysregulation. While traditional biomarkers...

Author: BenchChem Technical Support Team. Date: March 2026

N-Acetylisoleucine: A Novel Metabolomic Biomarker for Type 2 Diabetes and Metabolic Dysfunction

Executive Summary

Type 2 Diabetes (T2D) is preceded by years of silent metabolic dysregulation. While traditional biomarkers like HbA1c and fasting glucose capture late-stage glycemic failure, high-resolution metabolomics has unveiled earlier, systemic signatures of metabolic inflexibility. Among these, branched-chain amino acid (BCAA) derivatives have emerged as critical indicators of insulin resistance. Specifically, N-Acetylisoleucine (NAI) , an acetylated derivative of the essential amino acid isoleucine, has demonstrated profound clinical utility as a multi-tissue biomarker for T2D, visceral adiposity, and downstream diabetic complications[1]. This whitepaper details the mechanistic grounding of NAI, its multi-omics clinical relevance, and the stringent analytical methodologies required for its accurate quantification in drug development and clinical research.

Mechanistic Grounding: The BCAA-T2D Axis

The accumulation of N-Acetylisoleucine is not merely a byproduct of T2D; it is a direct readout of impaired BCAA catabolism. In a healthy metabolic state, isoleucine is transaminated by branched-chain aminotransferase (BCAT) and subsequently oxidized by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

In states of obesity and T2D, BCKDH activity is blunted in adipose tissue and skeletal muscle, leading to a systemic metabolic bottleneck[2]. To mitigate the toxicity of elevated BCAAs, alternative metabolic sinks are activated, including N-acetylation, resulting in elevated circulating NAI. This accumulation is mechanistically linked to insulin resistance: excess BCAAs chronically hyperactivate the mammalian target of rapamycin complex 1 (mTORC1). Hyperactive mTORC1 subsequently phosphorylates Insulin Receptor Substrate 1 (IRS-1) on inhibitory serine residues, effectively uncoupling the insulin receptor from the downstream PI3K/Akt signaling cascade and driving insulin resistance[2].

Pathway BCKDH Defective BCKDH Complex (Adipose/Muscle) NAI Elevated BCAAs & N-Acetylisoleucine BCKDH->NAI Metabolic Shift mTORC1 mTORC1 Hyperactivation NAI->mTORC1 Chronic Activation IRS1 IRS-1 Serine Phosphorylation (Inhibitory) mTORC1->IRS1 Kinase Activity PI3K PI3K/Akt Pathway Blockade IRS1->PI3K Signal Attenuation T2D Insulin Resistance & T2D PI3K->T2D Phenotype

Fig 1. BCAA-mTORC1 signaling axis illustrating N-Acetylisoleucine accumulation and insulin resistance.

Clinical Relevance and Multi-Omics Data

NAI is a robust, systemic biomarker. Its elevation is not confined to plasma; it has been quantified in hair[3], saliva, and aqueous humor, providing a comprehensive window into systemic metabolic health across different physiological compartments.

  • Visceral and Hepatic Adiposity: Plasma NAI levels strongly correlate with Visceral Adipose Tissue (VAT) volume and liver proton density fat fraction (PDFF). This indicates its direct role in lipid metabolism dysregulation and cellular lipid uptake interference[2].

  • Diabetic Complications: In the aqueous humor, elevated NAI is an early predictive feature for Diabetic Retinopathy (DR) and Diabetic Macular Edema (DME). Machine learning models utilizing NAI levels can even predict weak patient responses to anti-VEGF therapies[4].

  • Cognitive Decline: In T2D-enriched cohorts, elevated BCAA metabolites, including NAI, have been associated with altered cognitive function scores (e.g., 3MSE), linking peripheral metabolic dysfunction to neurocognitive decline[5].

Table 1: Clinical Associations of N-Acetylisoleucine in T2D

Biofluid / TissueClinical AssociationMechanistic Implication
Plasma / Serum Visceral Adipose Tissue (VAT) & Liver FatImpaired BCAA catabolism; lipid uptake interference
Aqueous Humor Diabetic Retinopathy & Macular EdemaMicrovascular metabolic stress; anti-VEGF resistance[4]
Hair / Saliva Chronic T2D Glycemic BurdenLong-term endogenous accumulation & systemic spread
Plasma Cognitive Decline in T2DNeuro-metabolic axis disruption and neuroinflammation[5]

Analytical Methodology: LC-MS/MS Protocol for N-Acetylisoleucine

The primary analytical challenge in quantifying NAI (Molecular Formula: C8H15NO3, Exact Mass: 173.1052 Da[6]) is isobaric and isomeric interference. NAI shares its exact mass with N-acetylleucine and hexanoylglycine[7]. High-resolution mass spectrometry (e.g., Orbitrap at 140,000 resolution) cannot resolve these isomers by mass alone; rigorous chromatographic separation is mandatory to prevent false positives and ensure data integrity[7].

To ensure a self-validating and highly specific quantification system, the following LC-MS/MS workflow is required:

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquoting: Transfer 50 µL of biofluid (plasma/urine) to a microcentrifuge tube.

  • Extraction & Internal Standardization: Add 200 µL of cold extraction solvent (Methanol:Acetonitrile, 1:1 v/v). Causality: You must spike this solvent with stable isotope-labeled internal standards (e.g., 13C/15N-labeled amino acids) prior to extraction. This corrects for matrix effects and ion suppression during ionization, ensuring the protocol is self-validating.

  • Isolation: Vortex for 30 seconds, incubate at -20°C for 1 hour to ensure complete protein precipitation, and centrifuge at 14,000 x g for 15 minutes. Extract the supernatant for injection.

Step 2: Chromatographic Separation (The Critical Step)

  • Column Selection: Do not use standard C18 columns, as they frequently fail to baseline-separate NAI from N-acetylleucine. Instead, utilize a Pentafluorophenylpropyl (PFPP) stationary phase or an Acquity HSS T3 column[7][8]. Causality: The fluorinated ring of the PFPP column provides alternative selectivity mechanisms (π-π interactions, dipole-dipole interactions, and shape selectivity), which are strictly required to achieve baseline resolution of the C8H15NO3 isomers[7].

  • Gradient: Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Apply a shallow gradient from 2% B to 40% B over 15 minutes to allow adequate interaction time with the fluorinated stationary phase.

Step 3: MS/MS Detection (MRM)

  • Operate the triple quadrupole (QqQ) or Q-TOF in positive or negative Electrospray Ionization (ESI) mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions (e.g., parent ion m/z 174.1 [M+H]+ or 172.1 [M-H]-). Ensure the retention time strictly aligns with an authentic NAI analytical standard to definitively differentiate it from N-acetylleucine.

Step 4: Self-Validation / Quality Control

  • Inject pooled Quality Control (QC) samples every 10 injections. The analytical run is only valid if the coefficient of variation (CV) for the NAI peak area ratio (analyte/internal standard) remains <15% across the sequence.

Workflow Sample Biofluid Sample (Plasma/Urine) Prep Protein Precipitation (MeOH/ACN) Sample->Prep Chrom PFPP / HSS T3 Chromatography Prep->Chrom MS LC-MS/MS (MRM / Orbitrap) Chrom->MS Data Isomeric Resolution (NAI vs. NAL) MS->Data

Fig 2. Step-by-step LC-MS/MS analytical workflow for the isomeric resolution of N-Acetylisoleucine.

Future Perspectives in Drug Development

The validation of N-Acetylisoleucine as a T2D biomarker opens new avenues for targeted therapeutics. Drug development programs are currently investigating Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) inhibitors to restore BCAA catabolism and alleviate insulin resistance. In these clinical trials, NAI serves as an ideal companion diagnostic (CDx) to measure target engagement, confirm the clearance of the metabolic bottleneck, and stratify patients based on their baseline BCAA dysregulation.

References

  • First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS.
  • Metabolic and Metabo-Clinical Signatures of Type 2 Diabetes, Obesity, Retinopathy, and Dyslipidemia. diabetesjournals.org.
  • Plasma Metabolomic Profile is Differently Associated with Liver Fat, Visceral Adipose Tissue, and Pancreatic F
  • Metabolomic signatures of cognitive function in a type 2 Diabetes-Enriched cohort. nih.gov.
  • Multi-Omics Integration With Machine Learning Identified Early Diabetic Retinopathy, Diabetic Macula Edema and Anti-VEGF Tre
  • Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. mdpi.com.
  • Untargeted Metabolomics-Based Screening Method for Inborn Errors of Metabolism using Semi-Automatic Sample Preparation with an UHPLC-Orbitrap-MS Pl
  • N-Acetylisoleucine | C8H15NO3 | CID 7036275 - PubChem. nih.gov.

Sources

Foundational

Endogenous Levels of N-Acetylisoleucine in Human Plasma: A Technical Guide to Metabolic Profiling and Clinical Quantification

Executive Summary N-Acetylisoleucine (NAI) is an endogenous N-acetylated amino acid derivative of the branched-chain amino acid (BCAA) L-isoleucine. Once considered a mere metabolic byproduct, high-resolution untargeted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetylisoleucine (NAI) is an endogenous N-acetylated amino acid derivative of the branched-chain amino acid (BCAA) L-isoleucine. Once considered a mere metabolic byproduct, high-resolution untargeted metabolomics has redefined NAI as a critical circulating biomarker in human plasma. Its endogenous levels fluctuate dynamically in response to metabolic stress, genetic enzyme deficiencies, and neurodegenerative decline. This whitepaper provides an in-depth mechanistic overview of NAI's physiological role and outlines a self-validating analytical framework for its precise quantification in human plasma.

Biochemical Origins and Pathophysiological Significance

N-acetylisoleucine is synthesized via the N-acetylation of L-isoleucine, utilizing Acetyl-CoA as the primary acetyl donor. The endogenous plasma pool of NAI is tightly regulated by Aminoacylase 1 (ACY1) , a cytosolic enzyme responsible for the deacetylation of N-acetylated amino acids[1].

When ACY1 is genetically deficient, NAI and other N-acetylated amino acids (such as N-acetylleucine) cannot be degraded, leading to pathological accumulation in the plasma and subsequent excessive excretion in the urine (2)[2].

MetabolicPathway Iso L-Isoleucine (BCAA Pool) NAI N-Acetylisoleucine (Endogenous Plasma Pool) Iso->NAI N-Acetyltransferase AcetylCoA Acetyl-CoA (Acetyl Donor) AcetylCoA->NAI Acetylation ACY1 Aminoacylase 1 (ACY1) (Deacetylation) NAI->ACY1 Enzymatic Degradation Excretion Renal Excretion (Elevated in ACY1 Deficiency) NAI->Excretion Pathological Accumulation ACY1->Iso Recycled to Amino Acid Pool

Figure 1: Endogenous metabolic pathway and regulation of N-Acetylisoleucine via ACY1.

Beyond rare genetic disorders, the endogenous plasma levels of NAI serve as a sensitive readout for broader systemic conditions:

  • Cognitive Decline: In comprehensive metabolomic profiling of a Puerto Rican cohort, elevated plasma concentrations of NAI were strongly and consistently associated with worse cognitive function, positioning it as a potential early biomarker for neurodegeneration (3)[3].

  • Ocular Pathology: Plasma metabolomics have revealed that NAI levels correlate significantly with specific Optical Coherence Tomography (OCT) features of Age-Related Macular Degeneration (AMD), including hyperreflective foci and macular atrophy (4)[4].

  • Exercise and Metabolic Stress: In healthy individuals, aerobic exercise initiated under conditions of low muscle glycogen triggers a significant increase in serum BCAA metabolites, including NAI, reflecting acute shifts toward BCAA catabolism and lipid beta-oxidation (5)[5].

  • Dietary Modulation: The plasma metabolome is highly responsive to nutritional interventions. For example, the consumption of rice bran has been shown to significantly modulate the circulating levels of NAI in colorectal cancer survivors (6)[6].

Table 1: Clinical and Physiological Associations of Endogenous N-Acetylisoleucine
Physiological/Pathological StateTrend in PlasmaBiological Context
Aminoacylase 1 (ACY1) Deficiency Highly ElevatedGenetic defect preventing the degradation of N-acylated proteins, leading to toxic accumulation.
Cognitive Decline ElevatedStrongly associated with poor cognitive function extremes in older adult cohorts.
Age-Related Macular Degeneration ElevatedAssociated with specific OCT features such as hyperreflective foci and retinal atrophy.
Aerobic Exercise (Low Glycogen) ElevatedIncreases significantly when exercise is initiated with low muscle glycogen, reflecting BCAA catabolism.
Dietary Intervention (Rice Bran) ModulatedResponsive to specific dietary intakes, indicating a dynamic nutritional metabolome.

Analytical Methodologies for Plasma Quantification

Quantifying NAI in human plasma presents a severe analytical bottleneck: it is isobaric and structurally isomeric with several other endogenous metabolites, most notably N-acetylleucine , isohexanoylglycine , and hexanoylglycine (all sharing the molecular formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and yielding an exact mass 

ion at m/z 172.0979) ()[7].

Standard C18 reversed-phase chromatography often fails to baseline-resolve these isomers, leading to overlapping peaks and false-positive quantification. To establish a self-validating analytical system , the protocol below leverages a Pentafluorophenylpropyl (PFPP) stationary phase, which provides the orthogonal retention mechanisms required for absolute isomeric resolution[7].

LCMSWorkflow Plasma Human Plasma (EDTA/Heparin) Extraction Protein Precipitation (80% Cold Methanol) Plasma->Extraction Quench Chromatography UHPLC Separation (PFPP Stationary Phase) Extraction->Chromatography Supernatant MS Orbitrap MS/MS (ESI- m/z 172.0979) Chromatography->MS Resolves Isobars Data Data Processing (Isomer Resolution) MS->Data Quantification

Figure 2: Self-validating LC-MS/MS workflow for the precise quantification of N-Acetylisoleucine.

Step-by-Step LC-MS/MS Protocol

Step 1: Pre-Analytical Quenching and Extraction

  • Action: Collect whole blood in EDTA tubes, immediately place on ice, and centrifuge at 4°C to separate plasma. Transfer 50 µL of plasma to a microcentrifuge tube and add 200 µL of 80% cold methanol (v/v) containing stable isotope-labeled internal standards. Vortex vigorously and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Immediate thermal quenching halts endogenous ACY1 activity. If residual enzyme activity persists ex vivo, it will artificially lower the measured NAI concentration by deacetylating it back to L-isoleucine. The 80% cold methanol is specifically chosen because it provides optimal recovery for semi-polar N-acetylated amino acids while efficiently precipitating bulky plasma proteins that cause downstream ion suppression.

Step 2: Chromatographic Separation (PFPP Phase)

  • Action: Inject 2 µL of the supernatant onto a UHPLC system equipped with a Pentafluorophenylpropyl (PFPP) column (e.g., 2.1 × 100 mm, 1.7 µm particle size). Run a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: Traditional C18 columns rely purely on hydrophobic interactions, which are insufficient to separate NAI from N-acetylleucine. The fluorinated aromatic ring of the PFPP phase offers alternative retention mechanisms—specifically ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     interactions, dipole-dipole interactions, and hydrogen bonding. This orthogonal chemistry guarantees baseline separation of the critical C8H15NO3 isomers, ensuring the integrated peak area belongs exclusively to N-acetylisoleucine.
    

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Action: Operate the Orbitrap mass spectrometer in negative electrospray ionization mode (ESI-). Extract the chromatogram at an exact mass of m/z 172.0979 with a mass tolerance of

    
     3 ppm.
    
  • Causality: While amino acids are typically analyzed in positive mode, the carboxylic acid moiety of N-acetylisoleucine readily deprotonates to form a highly stable

    
     ion. Negative mode significantly suppresses background chemical noise from basic plasma lipids (e.g., phosphatidylcholines), yielding a superior signal-to-noise ratio for accurate trace-level quantification.
    
Table 2: LC-MS/MS Analytical Parameters for NAI Quantification
ParameterSpecificationCausality / Rationale
Extraction Solvent 80% Cold MethanolMaximizes recovery of semi-polar N-acetyl amino acids while precipitating plasma proteins.
Stationary Phase Pentafluorophenylpropyl (PFPP)Provides alternative retention mechanisms (

, dipole) to baseline-resolve isomeric interferences.
Ionization Mode Electrospray Ionization Negative (ESI-)Carboxylic acid moiety readily deprotonates, yielding a clean

signal with low background noise.
Precursor Ion (m/z) 172.0979Exact mass of deprotonated N-acetylisoleucine (

).

Conclusion & Future Directions

N-Acetylisoleucine is rapidly emerging from the shadow of standard BCAA metabolism to become a high-value biomarker in clinical metabolomics. Its endogenous plasma levels offer a unique window into neurocognitive health, metabolic stress, and enzymatic integrity. For drug development professionals and biomarker scientists, deploying a self-validating LC-MS/MS workflow utilizing PFPP chromatography is non-negotiable to overcome the isomeric complexities of human plasma and ensure data integrity in clinical trials.

References

  • Human Metabolome Database (HMDB). "N-Acetylisoleucine | C8H15NO3 | CID 7036275 - PubChem - NIH." nih.gov.
  • Boston Puerto Rican Health Study. "Circulating Plasma Metabolites and Cognitive Function in a Puerto Rican Cohort - PMC." nih.gov.
  • Ophthalmology Science. "Plasma Metabolites Associated with OCT Features of Age-Related Macular Degeneration." nih.gov.
  • MDPI Metabolites. "Untargeted Metabolomics-Based Screening Method for Inborn Errors of Metabolism using Semi-Automatic Sample Preparation with an UHPLC- Orbitrap-MS Platform." mdpi.com.
  • Nutritional Metabolomics. "Modulation of plasma and urine metabolome in colorectal cancer survivors consuming rice bran." oatext.com.
  • American Journal of Physiology. "Serum Branched-Chain Amino Acid Metabolites Increase in Males When Aerobic Exercise Is Initiated with Low Muscle Glycogen." semanticscholar.org.
  • Early Detection Research Network. "N-Acetylglycine (Acylase I deficiency context)." cancer.gov.

Sources

Exploratory

Comprehensive Technical Guide on N-Acetyl-DL-Isoleucine: Structural Characterization, Derivatization, and Enzymatic Resolution

Executive Summary In the realm of stereoselective synthesis and pharmaceutical development, the isolation of enantiomerically pure amino acids is a critical prerequisite. The biological efficacy of peptide-based therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of stereoselective synthesis and pharmaceutical development, the isolation of enantiomerically pure amino acids is a critical prerequisite. The biological efficacy of peptide-based therapeutics is intrinsically tied to their stereochemistry. N-Acetyl-DL-isoleucine serves as a pivotal intermediate in the kinetic resolution of racemic isoleucine.

As a Senior Application Scientist, I approach the derivatization and resolution of amino acids not merely as a sequence of steps, but as a carefully orchestrated manipulation of physicochemical properties. By acetylating the


-amino group of racemic isoleucine, we create a substrate uniquely primed for stereoselective enzymatic cleavage. This whitepaper provides an in-depth analysis of the chemical properties of N-Acetyl-DL-isoleucine and outlines field-validated protocols for its synthesis and subsequent enzymatic resolution.

Chemical Structure & Physicochemical Properties

Isoleucine is a branched-chain amino acid possessing two chiral centers (at C2 and C3), meaning it can exist as four distinct stereoisomers. Standard "DL-isoleucine" typically refers to the racemic mixture of the (2S,3S) and (2R,3R) enantiomers[1]. N-acetylation of this racemate yields N-Acetyl-DL-isoleucine, a derivative where the primary amine is masked by an acetyl group, fundamentally altering its hydrogen-bonding capacity, solubility, and enzymatic recognition profile.

The quantitative physicochemical data for the N-acetylated derivative is summarized in the table below, establishing the baseline metrics required for analytical tracking (e.g., mass spectrometry and chromatography).

PropertyValueSource
IUPAC Name (L-isomer base) (2S,3S)-2-acetamido-3-methylpentanoic acid[2]
Molecular Formula C8H15NO3[2]
Molecular Weight 173.21 g/mol [2]
Exact Mass 173.10519334 Da[2]
Topological Polar Surface Area 66.4 Ų[2]
XLogP3 (Lipophilicity) 0.6[2]

Strategic Utility: The Causality of N-Acetylation

Why do we intentionally introduce an acetyl group only to remove it later? In synthetic workflows, every modification must serve a systemic purpose. The N-acetylation of DL-isoleucine is driven by two mechanistic causalities:

  • Enzymatic Recognition (The Lock and Key): The enzyme Aminoacylase I (EC 3.5.1.14) is highly stereoselective but requires an N-acyl group to properly bind and orient the substrate within its active site. It will selectively hydrolyze the amide bond of N-acetyl-L-isoleucine, leaving the D-enantiomer completely unreacted[3].

  • Chromatographic Divergence: The free amino acid (L-isoleucine) generated post-hydrolysis is zwitterionic at neutral pH, whereas the unreacted N-acetyl-D-isoleucine remains an acidic molecule lacking a free amine. This stark divergence in charge states allows for a highly efficient, self-validating separation via simple ion-exchange chromatography[4],[3].

Enzymatic Kinetic Resolution Workflow

To visualize the logic of this kinetic resolution, I have mapped the entire workflow. The process exploits the strict chiral recognition of the biocatalyst to achieve a separation that would be thermodynamically challenging using traditional fractional crystallization.

G Substrate N-Acetyl-DL-Isoleucine (Racemic Mixture) Enzyme Aminoacylase I (Aspergillus oryzae) pH 8.0, 37°C Substrate->Enzyme Enzymatic Resolution L_Iso L-Isoleucine (Deacetylated) Enzyme->L_Iso D_Ac_Iso N-Acetyl-D-Isoleucine (Unreacted) Enzyme->D_Ac_Iso IonExchange Cation Exchange Chromatography (Dowex 50W X8, H+ form) L_Iso->IonExchange D_Ac_Iso->IonExchange Eluate1 Flow-through: N-Acetyl-D-Isoleucine IonExchange->Eluate1 Water Wash Eluate2 Ammonia Elution: L-Isoleucine IonExchange->Eluate2 2M NH4OH Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Eluate1->Hydrolysis D_Iso D-Isoleucine Hydrolysis->D_Iso

Workflow for the enzymatic resolution of N-Acetyl-DL-isoleucine using Aminoacylase I.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Adherence to the stated pH, temperature, and molar ratios is critical to prevent racemization and ensure maximum enantiomeric excess (ee).

Protocol A: Synthesis of N-Acetyl-DL-Isoleucine

Objective: Conversion of the free amine to an amide to provide a viable substrate for aminoacylase.

  • Dissolution: Dissolve 1.0 mole of DL-isoleucine in 3.0 moles of glacial acetic acid[3]. Causality: Acetic acid acts as both a solvent and a proton donor, maintaining a homogenous reaction environment while preventing the zwitterion from precipitating.

  • Acetylation: Slowly add 1.1 moles of acetic anhydride dropwise while under continuous magnetic stirring. Maintain the reaction vessel temperature strictly below 40°C using an ice bath[3]. Causality: The acetylation of amines is highly exothermic. Thermal control prevents the degradation of the substrate and suppresses unwanted azlactone formation, which can lead to racemization at the

    
    -carbon.
    
  • Incubation: Stir the mixture at room temperature for 4–6 hours to ensure complete conversion[3].

  • Isolation: Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator. Recrystallize the resulting solid from an ethanol-water mixture to achieve analytical purity[3].

Protocol B: Enzymatic Hydrolysis via Aminoacylase I

Objective: Stereoselective deacetylation of the L-enantiomer.

  • Substrate Preparation: Prepare a 0.5 M solution of the purified N-acetyl-DL-isoleucine in deionized water. Carefully adjust the pH to 8.0 using a 2 M NaOH solution[3]. Causality: A pH of 8.0 is the optimal catalytic environment for Aminoacylase I from Aspergillus oryzae, ensuring maximum reaction velocity (

    
    ) without denaturing the protein[3].
    
  • Catalyst Addition: Pre-incubate the substrate solution at 37°C. Add the Aminoacylase I enzyme (typically supplemented with trace amounts of

    
    , as aminoacylase is a metalloenzyme requiring a divalent cation for optimal activity)[3].
    
  • Incubation: Maintain the reaction at 37°C for 24–48 hours[4]. Causality: Sufficient time must be granted for the kinetic resolution to reach >99% enantiomeric excess for the unreacted D-enantiomer.

  • Termination: Acidify the mixture to pH 3–4 using 2 M HCl[3]. Causality: This abrupt pH shift denatures the enzyme, halting the reaction precisely, and protonates the carboxylate groups for the subsequent ion-exchange chromatography step.

Protocol C: Separation and Recovery (Ion-Exchange Chromatography)

Objective: Isolating the free L-isoleucine from the unreacted N-acetyl-D-isoleucine.

  • Column Loading: Apply the acidified reaction mixture to a strongly acidic cation exchange column (e.g., Dowex 50W X8) pre-equilibrated in the

    
     form[3].
    
  • Elution of D-Isomer: Wash the column extensively with deionized water. Causality: Because N-acetyl-D-isoleucine lacks a free primary amine (it remains a neutral/acidic molecule at this pH), it cannot form an ionic bond with the sulfonate groups of the resin. It will elute entirely in the flow-through[3].

  • Elution of L-Isomer: Elute the bound L-isoleucine using a 2 M ammonia (

    
    ) solution[3].
    Causality: The basic ammonia deprotonates the 
    
    
    
    -amine of the bound L-isoleucine, neutralizing its positive charge and releasing it from the resin matrix.
  • D-Isomer Hydrolysis (Optional): To recover pure D-isoleucine, concentrate the flow-through from Step 2 under reduced pressure. Add an equal volume of 6 M HCl and reflux for 4–6 hours to chemically cleave the N-acetyl group[3].

References

  • Benchchem - Application Notes and Protocols for the Separation of DL-Isoleucine from Branched-Chain Amino Acids. 4

  • Benchchem - Application Notes and Protocols for the Enzymatic Resolution of DL-Isoleucine. 3

  • PubChem (NIH) - N-Acetylisoleucine | C8H15NO3 | CID 7036275. 2

  • ResearchGate - A simple preparation of D-alloisoleucine from L-isoleucine via acetylation and separation of the ammonium salts. 1

Sources

Foundational

N-Acetylisoleucine (CAS 3077-46-1): Comprehensive Physicochemical Profiling, Biological Significance, and Analytical Methodologies

Executive Summary N-Acetylisoleucine (CAS 3077-46-1), systematically defined as (2S,3S)-2-acetamido-3-methylpentanoic acid, is an N-acetylated derivative of the essential branched-chain amino acid (BCAA) L-isoleucine[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetylisoleucine (CAS 3077-46-1), systematically defined as (2S,3S)-2-acetamido-3-methylpentanoic acid, is an N-acetylated derivative of the essential branched-chain amino acid (BCAA) L-isoleucine[1]. Historically viewed merely as a synthetic intermediate, recent advancements in high-resolution metabolomics and prebiotic chemistry have repositioned this molecule as a critical endogenous biomarker and a versatile pharmaceutical agent. This technical whitepaper synthesizes its structural dynamics, metabolic pathways, and provides rigorously validated, self-correcting experimental protocols for its synthesis and quantification.

Physicochemical Profiling & Structural Dynamics

The structural conversion of L-isoleucine to N-acetylisoleucine involves the acylation of the primary alpha-amine. This modification fundamentally alters the molecule's behavior in aqueous and organic environments. By neutralizing the basicity of the amine, the molecule shifts from a physiological zwitterion to a weak organic acid[1]. This structural shift significantly impacts its lipophilicity, membrane permeability, and chromatographic retention behavior.

Table 1: Quantitative Physicochemical Data
PropertyValueSource
CAS Number 3077-46-1[1]
Molecular Formula C8H15NO3[1]
Molecular Weight 173.21 g/mol [1]
IUPAC Name (2S,3S)-2-acetamido-3-methylpentanoic acid[1]
Melting Point 150 – 151 °C[2]
Boiling Point 369.7 ± 25.0 °C (Predicted)[2]
Density 1.069 ± 0.06 g/cm³ (Predicted)[2]
pKa (Carboxylic Acid) 3.67 ± 0.10 (Predicted)[2]
XLogP3 (Lipophilicity) 0.6[1]
Topological Polar Surface Area 66.4 Ų[1]

Biological Significance & Metabolic Pathways

Biomarker for Maple Syrup Urine Disease (MSUD)

In healthy mammalian metabolism, BCAAs are transaminated and subsequently decarboxylated by the branched-chain alpha-ketoacid dehydrogenase (BCKD) complex. In Maple Syrup Urine Disease (MSUD), an inborn genetic error causes a deficiency in the BCKD complex, leading to the toxic accumulation of BCAAs and their corresponding ketoacids. To mitigate this toxicity, secondary metabolic shunts are activated, resulting in the elevated acetylation of L-isoleucine and the subsequent urinary excretion of N-acetyl-L-isoleucine[3].

Emerging Biomarker for Type 2 Diabetes (T2D)

Beyond rare genetic disorders, N-acetylisoleucine is emerging as a powerful biomarker for widespread metabolic syndromes. Recent UPLC-ESI-MS/MS analyses have successfully quantified N-acetylisoleucine in the hair and saliva of patients with Type 2 Diabetes (T2D)[4]. Because hair provides a historical timeline of metabolic states, the trace quantification of this metabolite offers a non-invasive, long-term diagnostic window into insulin resistance-driven metabolic dysregulation[4].

Antimalarial Competitive Inhibition

Infectious disease research has revealed that N-acetyl-L-isoleucine acts as a competitive inhibitor against endogenous L-isoleucine during plasmodial protein synthesis. In vitro studies have shown that it significantly inhibits the growth of the erythrocytic forms of Plasmodium knowlesi, presenting a highly specific vector for novel antimalarial drug design[5].

MSUD_Pathway Ile L-Isoleucine BCAT BCAT Enzyme Ile->BCAT AcIle N-Acetylisoleucine (Biomarker) Ile->AcIle Alternate Acetylation KMV α-Keto-β-methylvalerate BCAT->KMV BCKD BCKD Complex (Deficient) KMV->BCKD Accumulation BCAA Accumulation BCKD->Accumulation Blocked Pathway

Metabolic diversion of L-Isoleucine to N-Acetylisoleucine under BCKD deficiency.

Industrial & Pharmaceutical Applications

Prebiotic Chemistry & Peptide Synthesis

In the realm of synthetic biology and origins-of-life research, N-acetylisoleucine thioacids are utilized in the chemoselective ligation of aminonitriles. This ATP-mediated activation pathway facilitates prebiotic peptide elongation, offering a highly efficient, one-pot continuous elongation cycle that mimics early protobiological systems[6].

Advanced Dermatological Formulations

Topical applications of N-acetylamino acids have been patented for their efficacy in treating dermatological disorders and mitigating the clinical signs of intrinsic aging and photodamage[7]. Unlike N-acetylcysteine, which is highly unstable and degrades to release malodorous hydrogen sulfide gas, N-acetylisoleucine remains structurally stable in aqueous cosmetic vehicles, making it a superior, odor-free candidate for commercial anti-aging lotions and creams[7].

Validated Experimental Methodologies

As a standard of scientific integrity, the following protocols are designed as self-validating systems. I have explicitly detailed the causality behind critical experimental parameters to ensure reproducibility across different laboratory environments.

Protocol: Chemoselective Synthesis of N-Acetyl-L-isoleucine

This protocol leverages modified Schotten-Baumann conditions to achieve high-purity N-acetylation while preserving stereochemistry.

  • Reagent Preparation: Dissolve 10.0 g of L-isoleucine in 50 mL of 2M aqueous NaOH.

    • Causality: The highly basic environment (pH > 12) deprotonates the zwitterionic amino acid, ensuring the alpha-amine is fully available as a nucleophile for the incoming acyl group.

  • Acylation Phase: Chill the solution to 0–5°C using an ice-water bath. Add 1.1 molar equivalents of acetyl chloride dropwise over 30 minutes, simultaneously adding 2M NaOH to maintain pH > 10.

    • Causality: Strict thermal control (0–5°C) is mandatory. It suppresses the competing hydrolysis of acetyl chloride into acetic acid and prevents the base-catalyzed epimerization of the labile (2S, 3S) chiral centers, which would otherwise result in a racemic mixture.

  • Isolation: Acidify the mixture to pH 2.0 using concentrated HCl. Collect the resulting white precipitate via vacuum filtration.

  • System Self-Validation: Recrystallize the crude product from boiling water. The protocol is validated if the dried product exhibits a sharp melting point of 150–151°C[2]. A depressed or broad melting point indicates the presence of unreacted L-isoleucine (which melts at >280°C) or racemization, prompting a mandatory system recalibration.

Protocol: UPLC-ESI-MS/MS Quantification in Biological Matrices

Designed for trace biomarker discovery in complex matrices like hair or saliva[4].

  • Matrix Extraction: Pulverize 10 mg of washed biological sample. Add 1.0 mL of cold (4°C) Methanol:Water (80:20, v/v) spiked with 50 ng/mL of 13C-N-Acetylisoleucine (Isotopically Labeled Internal Standard).

    • Causality: Methanol acts as a potent protein precipitant while effectively solubilizing the moderately polar N-acetylisoleucine (XLogP3 = 0.6)[1]. Cold extraction halts endogenous enzymatic degradation during the lysis phase.

  • Chromatographic Separation: Inject 5 µL of the filtered supernatant onto a C18 UPLC column. Utilize a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

    • Causality: Formic acid acts as a crucial proton donor, significantly enhancing the ionization efficiency and [M+H]+ adduct formation in the positive electrospray ionization (ESI+) source.

  • MS/MS Detection & System Self-Validation: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for N-acetylisoleucine.

    • Self-Validation: The analytical system validates itself via the 13C-Internal Standard. Matrix recovery rates must fall within a strict 90-110% window, and the signal-to-noise (S/N) ratio of the procedural blank must remain < 3 to conclusively rule out column carryover.

Analytical_Workflow Sample Biological Matrix (Hair/Urine) Extraction Solvent Extraction (MeOH:H2O, 4°C) Sample->Extraction Protein Precipitation Separation UPLC Separation (C18 Column) Extraction->Separation Supernatant Injection Detection ESI-MS/MS Detection (MRM Mode) Separation->Detection Eluent Transfer Analysis Data Quantification (Biomarker Validation) Detection->Analysis Chromatogram Processing

Standardized UPLC-ESI-MS/MS workflow for N-Acetylisoleucine quantification.

References

Sources

Exploratory

The Biochemical Paradigm of N-Acetylation: Therapeutic Applications of N-Acetylated Amino Acids in Pharmacology and Neurobiology

Executive Summary N-acetylation is a ubiquitous biochemical modification that fundamentally alters the pharmacokinetic properties, cellular penetrance, and therapeutic utility of native amino acids. For drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-acetylation is a ubiquitous biochemical modification that fundamentally alters the pharmacokinetic properties, cellular penetrance, and therapeutic utility of native amino acids. For drug development professionals and application scientists, synthesizing N-acetylated derivatives overcomes the poor bioavailability, rapid enzymatic degradation, and dose-limiting toxicities often associated with free amino acids. This technical guide explores the mechanistic causality, clinical applications, and experimental validation of three critical N-acetylated amino acids: N-Acetylcysteine (NAC) , N-Acetyl-L-Leucine (NALL) , and N-Acetylaspartate (NAA) .

N-Acetylcysteine (NAC): Redox Buffering and Glutathione Replenishment

Mechanistic Causality

L-Cysteine is the rate-limiting precursor for the biosynthesis of glutathione (GSH), the body's primary endogenous antioxidant. However, administering free L-Cysteine is therapeutically unviable due to its rapid first-pass metabolism, poor blood-brain barrier (BBB) penetrance, and potential for excitotoxicity. N-acetylation masks the amine group, creating N-Acetylcysteine (NAC) , a stable prodrug.

Upon cellular entry, NAC is deacetylated by aminoacylase-1 (ACY-1) to release free L-Cysteine directly into the cytosol, bypassing systemic degradation[1]. This targeted delivery drives de novo GSH synthesis, neutralizing reactive oxygen species (ROS) and restoring cellular redox homeostasis[2]. Furthermore, NAC acts as a direct thiol-donor to reduce toxic metabolites, which is the foundational mechanism for its use as the primary antidote for acetaminophen (paracetamol) hepatotoxicity[3]. Beyond hepatology, NAC's ability to modulate glutamatergic pathways and reduce inflammatory cytokines has driven its emerging application in psychiatric and neurodegenerative disorders[4].

G NAC N-Acetylcysteine (Prodrug) ACY1 Aminoacylase-1 (Deacetylation) NAC->ACY1 Cellular Uptake ROS Reactive Oxygen Species (ROS) NAC->ROS Direct Scavenging CYS L-Cysteine (Limiting Precursor) ACY1->CYS Cleavage GSH Glutathione (GSH) (Antioxidant) CYS->GSH GSH Synthase GSH->ROS Redox Cycling DETOX Cellular Homeostasis & Detoxification ROS->DETOX Neutralization

NAC-mediated glutathione biosynthesis and ROS neutralization pathway.

Experimental Protocol: In Vivo Assessment of NAC-Mediated GSH Biosynthesis

To evaluate the efficacy of NAC formulations, researchers must distinguish between de novo GSH synthesis driven by the drug and basal endogenous GSH production. This protocol utilizes stable isotope tracing to create a self-validating system .

Step 1: Isotope Dosing and Administration

  • Action: Administer

    
    -labeled NAC (140 mg/kg) via oral gavage to murine models experiencing induced oxidative stress (e.g., acetaminophen overdose).
    
  • Causality: Using a heavy isotope tracer ensures that any newly synthesized GSH incorporating the

    
     label is definitively derived from the administered NAC, eliminating confounding variables from dietary cysteine.
    

Step 2: Tissue Harvesting and Derivatization

  • Action: Harvest hepatic tissue at T=2h. Homogenize in 5% sulfosalicylic acid to precipitate proteins and stabilize thiols. Add a known concentration of GSH-d5 as an internal standard.

  • Causality: Sulfosalicylic acid prevents the rapid ex vivo oxidation of GSH to GSSG (glutathione disulfide), preserving the in vivo redox state. The GSH-d5 internal standard corrects for matrix effects and extraction losses during mass spectrometry.

Step 3: LC-MS/MS Quantification and Internal Validation

  • Action: Quantify the ratio of unlabeled GSH to

    
    -GSH using liquid chromatography-tandem mass spectrometry.
    
  • Self-Validation Check: The protocol is validated if the recovery of the GSH-d5 internal standard exceeds 85%, and the vehicle-control group exhibits strictly unlabeled GSH. A proportional rise in

    
    -GSH in the treatment group confirms successful prodrug deacetylation and target engagement[2].
    

N-Acetyl-L-Leucine (NALL): Lysosomal Modulation and Neuroprotection

Mechanistic Causality

N-Acetyl-L-Leucine (NALL, Levacetylleucine) represents a breakthrough in the treatment of rare neurodegenerative conditions, securing FDA approval in September 2024 for Niemann-Pick Disease Type C (NPC)[5]. NPC is a fatal lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and sphingolipids, leading to severe ataxia and cognitive decline.

While the racemic mixture (DL-leucine) was historically used for vertigo, rigorous pharmacological profiling revealed that the L-enantiomer is the active neuroprotective agent[6]. NALL functions by modulating the mTORC1 signaling pathway, which regulates cellular autophagy and metabolic balance[7]. By restoring lysosomal volume and enhancing the clearance of toxic lipid aggregates, NALL slows disease progression, reduces neuroinflammation, and improves motor coordination[8].

G NALL N-Acetyl-L-Leucine (NALL) LYSO Lysosomal Function & Lipid Clearance NALL->LYSO Restores Volume MTOR mTORC1 Signaling Modulation NALL->MTOR Regulates Autophagy NEURO Neuroprotection & Reduced Inflammation LYSO->NEURO Clears Storage MTOR->NEURO Metabolic Balance NPC Niemann-Pick Disease Type C (NPC) NEURO->NPC Clinical Efficacy

NALL mechanism of action in lysosomal storage and neuroprotection.

Experimental Protocol: Preclinical Evaluation of NALL in Npc1-/- Mice

This workflow validates the enantiomer-specific neuroprotective effects of NALL in a standard murine model of NPC.

Step 1: Cohort Stratification and Dosing

  • Action: Divide symptomatic Npc1-/- mice into three cohorts: Vehicle, N-Acetyl-D-Leucine (NADL), and N-Acetyl-L-Leucine (NALL) at 0.1 g/kg/day[8].

  • Causality: Including the D-enantiomer serves as a stringent internal negative control, isolating the stereospecific biochemical activity of the L-enantiomer from general amino acid metabolism[6].

Step 2: Longitudinal Motor Assessment

  • Action: Conduct weekly Rotarod and beam-walking tests to quantify ataxia progression.

  • Self-Validation Check: Baseline testing prior to dosing establishes individual motor deficit trajectories. A statistically significant deviation in the NALL cohort's decline curve relative to both Vehicle and NADL validates the functional phenotypic rescue.

Step 3: Biochemical Validation via Filipin Staining

  • Action: Post-euthanasia, section cerebellar tissue and stain with Filipin complex, a fluorescent polyene macrolide.

  • Causality: Filipin selectively binds to unesterified cholesterol. Quantifying the reduction of fluorescent puncta in Purkinje cells provides direct, visual confirmation that NALL successfully cleared the lysosomal lipid burden, linking the behavioral improvement to the underlying molecular mechanism.

N-Acetylaspartate (NAA): Bioenergetics and Myelination

Mechanistic Causality

N-Acetylaspartate (NAA) is the second most abundant metabolite in the human central nervous system, reaching concentrations of ~10 mM[9]. Synthesized in neuronal mitochondria, NAA is transported to oligodendrocytes where it is catabolized by the enzyme aspartoacylase (ASPA) into aspartate and acetate[10].

This acetate moiety is a critical acetyl-CoA donor for the de novo lipogenesis required during developmental myelination[11]. Mutations in the ASPA gene prevent this cleavage, leading to NAA accumulation, osmotic intramyelinic edema, and a fatal leukodystrophy known as Canavan disease [12]. Modern therapeutic development focuses on recombinant adeno-associated virus (rAAV) gene therapy to reconstitute oligodendroglial ASPA, thereby restoring the metabolic sink for NAA, normalizing brain bioenergetics, and rescuing myelination[11][12]. Furthermore, recent metabolomic profiling has identified NAA as a biomarker for brown adipose tissue thermogenesis and a potential target in oncology, where its aberrant synthesis supports tumor lipogenesis[9].

Quantitative Therapeutics of N-Acetylated Amino Acids

The following table summarizes the distinct pharmacological profiles and clinical outcomes of the discussed N-acetylated compounds, providing a comparative baseline for drug development professionals.

CompoundPrimary IndicationMechanism of ActionTypical Dosage / RouteKey Clinical Outcome
N-Acetylcysteine (NAC) Acetaminophen Toxicity, Mucolytic, PsychiatryGlutathione precursor, direct ROS scavenger, mucoprotein disulfide cleavage140 mg/kg loading dose (Oral/IV); 1200 mg/day (Pulmonary)Restores hepatic GSH >30%, prevents necrosis, reduces airway inflammation
N-Acetyl-L-Leucine (NALL) Niemann-Pick Disease Type C (NPC)mTORC1 modulation, lysosomal volume restoration, lipid clearance4 g/day (Oral, Adult weight-tiered)Stabilizes/improves neurological status (SARA scores), slows disease progression
N-Acetylaspartate (NAA) Canavan Disease (Gene Therapy Target)Acetyl-CoA donor for myelin lipid synthesis, brain osmolyteN/A (Endogenous ~10 mM in brain)AAV-mediated ASPA reconstitution normalizes NAA, restoring developmental myelination

Conclusion & Future Perspectives

The strategic N-acetylation of amino acids transforms basic biological building blocks into potent, targeted therapeutics. From the well-established redox buffering of NAC to the newly FDA-approved lysosomal modulation of NALL, this biochemical modification reliably enhances drug stability and cellular penetrance. Future drug development will likely expand into targeting the metabolic sinks of these compounds, such as ASPA gene therapies for Canavan disease, or leveraging N-acetylated amino acid transporters (e.g., SLC17A4) for precision drug delivery.

References

  • Mechanism of Action & Clinical Use of N-Acetylcystein (NAC) in Lung & Airway Diseases. Journal of Medula. 13

  • N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. PMC - NIH. 2

  • Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo. Journal of Clinical Investigation (JCI).[Link]

  • N-acetylcysteine in psychiatry: current therapeutic evidence and potential mechanisms of action. CDN Science Pub. 4

  • Redirecting N-acetylaspartate metabolism in the central nervous system normalizes myelination and rescues Canavan disease. JCI Insight.[Link]

  • N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer. Frontiers. 9

  • N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology. ResearchGate. 10

  • N-acetylaspartate Supports the Energetic Demands of Developmental Myelination via Oligodendroglial Aspartoacylase. PMC - NIH. 11

  • N-Acetyl-L-leucine | C8H15NO3 | CID 70912. PubChem - NIH. 5

  • Efficacy and Safety of N-Acetyl-L-Leucine in Children and Adults With GM2 Gangliosidoses. ResearchGate. 8

  • Acetyl-leucine slows disease progression in lysosomal storage disorders. Brain Communications (University College Cork).[Link]

  • Levacetylleucine (N-acetyl-L-leucine) for Niemann-Pick Disease Type C. ResearchGate. 7

  • Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1). BioVendor R&D. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Quantitation of N-Acetylisoleucine in Urine via LC-MS/MS

Executive Summary & Scientific Rationale N-Acetylisoleucine (NAI) is a critical biomarker associated with Aminoacylase I (ACY1) deficiency , a rare inborn error of metabolism characterized by the accumulation of N-acetyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-Acetylisoleucine (NAI) is a critical biomarker associated with Aminoacylase I (ACY1) deficiency , a rare inborn error of metabolism characterized by the accumulation of N-acetylated amino acids. While ACY1 deficiency presents with heterogeneous neurological symptoms, accurate diagnosis relies on the specific quantification of urinary N-acetylated metabolites.

The Analytical Challenge: Isomeric Resolution

The primary obstacle in NAI quantification is the presence of its structural isomer, N-Acetylleucine (NAL) . Both compounds share:

  • Identical Elemental Formula: C8H15NO3

  • Identical Molecular Weight: 173.21 g/mol

  • Identical Precursor Ion (ESI+): m/z 174.1

    
    
    
  • Identical Primary Fragment: m/z 86.1 (Immonium ion of the isoleucine/leucine backbone)

Standard "fast" gradients on C18 columns often fail to resolve these isomers, leading to co-elution and gross overestimation of NAI levels. This protocol details a high-resolution LC-MS/MS method utilizing isocratic elution on a high-strength silica C18 column to achieve baseline separation (USP Resolution > 1.5) of NAI and NAL.

Materials & Reagents

ComponentGrade/SpecificationPurpose
N-Acetyl-L-isoleucine Analytical Standard (>98%)Target Analyte
N-Acetyl-L-leucine Analytical Standard (>98%)Isomeric Interference Check
N-Acetyl-L-isoleucine-d3 Stable Isotope StandardInternal Standard (IS)
Acetonitrile (ACN) LC-MS GradeMobile Phase B
Formic Acid LC-MS GradeIonization Enhancer / pH Modifier
Water LC-MS Grade (Milli-Q)Mobile Phase A / Diluent
Urine Matrix Pooled, filtered (0.22 µm)Matrix Matching (if required)

Sample Preparation Protocol

To ensure high throughput without compromising column life, a "Dilute-and-Shoot" approach is recommended. However, the high concentration of salts in urine demands a significant dilution factor to prevent source contamination and ion suppression.

Step-by-Step Workflow
  • Thawing: Thaw urine samples at room temperature and vortex for 10 seconds.

  • Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet particulates/precipitates.

  • Internal Standard Addition:

    • Prepare a Diluent Solution : 0.1% Formic Acid in Water containing N-Acetyl-L-isoleucine-d3 (IS) at 500 ng/mL.

  • Dilution:

    • Transfer 20 µL of urine supernatant to a 96-well plate or autosampler vial.

    • Add 180 µL of Diluent Solution (1:10 Dilution Factor).

  • Mixing: Vortex plate/vial for 30 seconds.

  • Final Spin: Centrifuge plate at 4,000 x g for 2 minutes to remove bubbles and settle any new precipitate.

LC-MS/MS Method Parameters

Liquid Chromatography (LC)

The separation relies on the slight hydrophobicity difference between the sec-butyl group of isoleucine and the isobutyl group of leucine. An isocratic hold is critical; steep gradients will merge these peaks.

  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290)

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent high-aqueous stability C18).

    • Why HSS T3? It provides superior retention for polar organic molecules compared to standard C18, allowing higher water content in the mobile phase to stretch the separation.

  • Mobile Phase A: Water + 0.1% Formic Acid[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Gradient Profile (Isocratic Focus):

Time (min)% Mobile Phase BCurveDescription
0.0014.0InitialIsocratic Start
5.0014.06 (Linear)Critical Isocratic Hold for Isomer Separation
5.1095.06Wash (Elute hydrophobic matrix)
7.0095.06Hold Wash
7.1014.01 (Step)Return to Initial
9.0014.06Re-equilibration
Mass Spectrometry (MS/MS)

While N-acetylated amino acids are carboxylic acids (suggesting negative mode), Positive Electrospray Ionization (ESI+) is frequently cited in high-sensitivity clinical methods for these acetylated forms due to the stable formation of the


 ion and the characteristic immonium fragment.
  • Ionization: ESI Positive (+)[2][3]

  • Capillary Voltage: 3.0 kV

  • Source Temp: 500°C

  • Desolvation Gas: 1000 L/hr

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
N-Acetylisoleucine 174.1 86.1 2018Quantifier
N-Acetylisoleucine174.1132.12012Qualifier
N-Acetylleucine 174.186.12018Interference Monitor
NAI-d3 (IS) 177.1 89.1 2018Internal Standard

Note: The 86.1 fragment corresponds to the isoleucine/leucine immonium ion (


).

Method Logic & Visualization

Workflow Diagram

The following diagram illustrates the decision matrix for ensuring data integrity, specifically focusing on the isomer separation check.

G Start Urine Sample Received Prep Dilute 1:10 with IS (0.1% FA in H2O) Start->Prep LC LC Separation (HSS T3 Column) Prep->LC Decision Isomer Check: Are NAI and NAL separated? LC->Decision Fail Co-elution Detected (Quantitation Invalid) Decision->Fail No Pass Baseline Resolution (Rs > 1.5) Decision->Pass Yes Adjust Action: Decrease %B (e.g., to 12% Isocratic) Fail->Adjust Adjust->LC Re-inject MS MS/MS Detection (MRM 174.1 -> 86.1) Pass->MS Data Calculate Conc. (IS Normalization) MS->Data

Caption: Analytical workflow emphasizing the critical control point of isomeric separation prior to quantification.

Validation & Quality Control

To ensure Trustworthiness , the method must be self-validating.

  • System Suitability Test (SST):

    • Inject a standard mix containing both N-Acetylisoleucine and N-Acetylleucine at the beginning of every batch.

    • Requirement: Retention time difference (

      
      RT) must be 
      
      
      
      0.4 min (approx) or valley height < 10% of peak height. NAI typically elutes before NAL on C18 phases due to the slightly more compact structure of the sec-butyl side chain compared to the isobutyl chain of leucine.
  • Linearity:

    • Range: 0.5 µM to 500 µM (clinically relevant range for ACY1 deficiency).

    • Weighting:

      
       to prioritize accuracy at the lower end (healthy controls).
      
  • Matrix Effects:

    • Monitor the IS Response . If the IS area in a sample deviates by >50% from the average of the standards, dilute the sample further (1:20 or 1:50) and re-analyze. Urine matrix effects can suppress ionization significantly.

Troubleshooting "Field-Proven" Insights

  • RT Drift: If retention times shift, the column is likely not equilibrating fully after the 95% B wash. Increase the re-equilibration time from 2 minutes to 4 minutes.

  • Peak Broadening: N-acetylated amino acids are acidic. If peaks tail, ensure your mobile phase pH is sufficiently low (0.1% Formic Acid is usually pH ~2.7). If tailing persists, switch to 0.2% Formic Acid.

  • Interferences: If you observe a peak at the NAI transition that does not match the RT of the standard, it may be N-Acetylvaline (m/z 160) or other homologs if the quadrupole resolution is poor. Ensure Q1 and Q3 resolution is set to "Unit" (0.7 FWHM).

References

  • First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. (2015). Journal of Chromatography B. Link

  • Aminoacylase 1 deficiency. (2024). Orphanet. Link

  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine. (2016). Waters Application Note. Link

Sources

Application

Application Note: Optimized Sample Preparation for the Extraction and LC-MS/MS Analysis of N-Acetylisoleucine from Human Hair

Introduction & Mechanistic Context N-Acetylisoleucine, an N-acetylated branched-chain amino acid, is emerging as a critical biomarker for metabolic dysregulation, including1[2][1]. While plasma and urine provide a snapsh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

N-Acetylisoleucine, an N-acetylated branched-chain amino acid, is emerging as a critical biomarker for metabolic dysregulation, including1[2][1]. While plasma and urine provide a snapshot of current metabolic states, human hair offers a unique, non-invasive 3 and long-term exposome profiles[3].

However, the dense, highly cross-linked keratinized matrix of hair presents significant analytical challenges. Traditional aggressive extraction methods (e.g., strong alkaline or acidic hydrolysis) can degrade labile metabolites or artificially induce N-acetylation/deacetylation. This application note details a highly optimized, self-validating sample preparation workflow leveraging micropulverization and ultrasonic-assisted extraction to accurately quantify N-Acetylisoleucine using 4 coupled with tandem mass spectrometry (HILIC-LC-MS/MS)[4].

Experimental Workflow

G Start Hair Sample (Proximal Segment) Wash Decontamination (DCM / MeOH / H2O) Start->Wash Remove surface exposome Mill Micropulverization (Tungsten Carbide, 42 Hz) Wash->Mill Dry & weigh (10-20 mg) Extract Ultrasonic Extraction (MeOH:PBS 50:50, 55°C) Mill->Extract Add extraction solvent & Internal Std Centrifuge Centrifugation (14,000 x g, 15 min) Extract->Centrifuge 240 min incubation Analyze HILIC-LC-MS/MS (ESI Negative Mode) Centrifuge->Analyze Dry & reconstitute supernatant

Caption: Workflow for the extraction and analysis of endogenous N-Acetylisoleucine from hair matrices.

Causality in Protocol Design (The "Why")

  • Decontamination: Hair acts as a 3[3]. Sequential washing with non-polar (Dichloromethane) and polar (Methanol, Water) solvents ensures that the detected N-Acetylisoleucine is strictly endogenous (incorporated via the hair follicle) rather than exogenous contamination.

  • Mechanical Disruption: Micropulverization drastically increases the surface area. Unlike simple mincing, milling at 42 Hz for 10 minutes physically shatters the cuticle,2 where endogenous metabolites reside[2].

  • Solvent Selection & Swelling: The choice of Methanol:Phosphate-Buffered Saline (PBS) (50:50, v/v) is highly deliberate. PBS acts as a swelling agent, gently expanding the keratin network without breaking peptide bonds, while Methanol simultaneously precipitates co-extracted proteins and solubilizes the semi-polar N-Acetylisoleucine. A sustained sonication at 55 °C for 240 minutes provides the optimal thermodynamic energy to 5 without thermal degradation[5].

Step-by-Step Methodology

Reagents & Materials: Dichloromethane (DCM), Methanol (LC-MS grade), Ultrapure Water (18.2 MΩ·cm), Phosphate-Buffered Saline (PBS, pH 7.4), N-Acetyl-L-isoleucine-d3 (Internal Standard).

Step 1: Decontamination

  • Weigh approximately 20 mg of the proximal hair segment (0–3 cm from the scalp) into a 15 mL glass centrifuge tube.

  • Add 3 mL of DCM, vortex for 3 minutes, and discard the solvent.

  • Repeat the wash with 3 mL of Methanol, followed by 3 mL of Ultrapure Water.

  • Dry the washed hair overnight at room temperature in a desiccator.

Step 2: Micropulverization

  • Transfer the dried hair into a 2 mL reinforced grinding tube containing a single 7 mm 6[6].

  • Pulverize in a ball mill at 42 Hz for 10 minutes until the hair is reduced to a fine powder.

Step 3: Ultrasonic-Assisted Extraction

  • Add 1.0 mL of the extraction solvent (Methanol:PBS, 50:50, v/v) to the pulverized hair.

  • Spike the sample with 10 µL of N-Acetyl-L-isoleucine-d3 (100 ng/mL) to act as the internal standard (IS).

  • Sonicate the mixture in a water bath at 55 °C for exactly 240 minutes.

Step 4: Clean-up and Reconstitution

  • Centrifuge the homogenate at 14,000 × g for 15 minutes at 4 °C to pellet the keratin debris.

  • Transfer 800 µL of the supernatant to a clean glass LC vial.

  • Evaporate to complete dryness under a6[6].

  • Reconstitute the dried residue in 100 µL of Acetonitrile:Water (50:50, v/v), vortex for 1 minute, and transfer to an autosampler vial with a glass insert for HILIC-LC-MS/MS analysis.

Quantitative Data: Extraction Optimization

The following table summarizes the optimization data that led to the selection of the Methanol:PBS system. A self-validating matrix effect (ME) and recovery (RE) assessment was performed by comparing pre-extraction spikes, post-extraction spikes, and neat standards.

Extraction Solvent SystemSonication ConditionsRelative Recovery (%)Matrix Effect (%)Analytical Suitability
Methanol (100%)60 min, 25 °C42.5 ± 4.188.2 ± 3.5Poor penetration of keratin matrix
Methanol:H₂O (50:50, v/v)120 min, 25 °C65.3 ± 5.291.0 ± 2.8Moderate recovery, incomplete swelling
Methanol with 2% NH₄OH60 min, 25 °C89.1 ± 6.072.4 ± 5.1High recovery, but severe ion suppression
Methanol:PBS (50:50, v/v) 240 min, 55 °C 94.8 ± 3.2 97.5 ± 1.5 Optimal swelling, high recovery, minimal ME

Note: Matrix Effect (ME) close to 100% indicates negligible ion suppression/enhancement during ESI.

LC-MS/MS Analytical Parameters

Due to the high polarity of underivatized N-acetyl amino acids, HILIC is preferred over reversed-phase C18 to ensure adequate retention and peak shape.

  • Column: Waters ACQUITY UPLC 1 (2.1 × 150 mm, 1.7 µm)[1].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 2 min, ramp to 50% B over 8 min, return to 90% B for re-equilibration.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode. N-Acetylisoleucine readily deprotonates to form 7[7].

Self-Validating System Protocol

To ensure trustworthiness and data integrity in every batch, researchers must implement the following self-validating checks:

  • Procedural Blank: Run an empty tube through the entire milling and extraction process to rule out solvent or equipment contamination.

  • Post-Extraction Spike (PES): Spike a fully extracted blank hair sample with the IS just before nitrogen drying. Compare the PES area to a neat standard to continuously monitor the Matrix Effect (

    
    ).
    
  • Isotopic Fidelity: Ensure the retention time of endogenous N-Acetylisoleucine perfectly co-elutes with N-Acetyl-L-isoleucine-d3, confirming the absence of isobaric interference from other N-acetylated isomers (e.g., N-Acetylleucine).

References

  • Source: researchgate.
  • Source: nih.
  • Source: rsc.
  • Source: researchgate.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.

Sources

Method

Solubility Profiling &amp; Preparation Protocol: N-Acetyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 3077-46-1 | Formula: C₈H₁₅NO₃ | MW: 173.21 g/mol [1][2][3][4]

Executive Summary

N-Acetyl-L-isoleucine is an N-acetylated derivative of the essential amino acid L-isoleucine.[1][2][3][4] Its solubility profile is governed by the interplay between the hydrophobic isobutyl side chain and the polar, ionizable N-acetyl-carboxylic acid motif.[1][2][3][4]

  • Best Solvent for Stock Solutions: DMSO (Dimethyl Sulfoxide) at 14 mg/mL .[2][3][4]

  • Best Aqueous Buffer: PBS (pH 7.[2][3][4]2) at 5 mg/mL .[2][3][4][5]

  • Critical Handling Note: While soluble in aqueous buffers, the kinetics of dissolution can be slow due to the hydrophobic side chain. Pre-dissolution in DMSO or pH adjustment (alkalinization) is often required to accelerate solvation before neutralizing to physiological pH.[3][4]

Physicochemical Profile

Understanding the chemical constants is essential for predicting behavior in complex media.[2][3]

PropertyValueImplication for Handling
Molecular Weight 173.21 g/mol Small molecule; rapid diffusion.[1][2][3][4]
pKa (Carboxyl) ~3.67 (Predicted)At pH 7.4, the molecule is anionic (deprotonated), which enhances aqueous solubility.[3][4]
LogP ~0.6Moderately lipophilic.[2][3] It crosses membranes but prefers aqueous environments if ionized.[2][3][4]
Appearance White crystalline solidVisual inspection is reliable for determining dissolution.[2][3]
Solubility Data & Solvent Compatibility
SolventSolubility Limit (Max)Application Context
DMSO 14 mg/mL (~80 mM)Primary Stock. Stable at -20°C. Preferred for high-concentration storage.[1][2][3][4]
Ethanol 20 mg/mL (~115 mM)Alternative organic stock.[2][3][4] Use if DMSO interferes with specific assays.
DMF 20 mg/mL (~115 mM)High solubility, but generally toxic to cells; less preferred than DMSO.[2][3][4]
PBS (pH 7.2) 5 mg/mL (~28 mM)Working Solution. Suitable for direct animal injection or cell treatment.[2][3][4]
Water Sparingly Soluble*Requires pH adjustment.[2][3][6] Pure water (pH ~5-6) may not fully dissolve high concentrations without base.[1][2][4]
Preparation Protocols
Protocol A: Preparation of DMSO Stock Solution (Preferred)

Use this method for in vitro cell culture assays where small volumes of stock are diluted into media.[2][4]

Materials:

  • N-Acetyl-L-isoleucine powder.[1][2][3][4]

  • Anhydrous DMSO (Cell culture grade, ≥99.9%).[3][4]

  • Vortex mixer and Sonicator bath.[2][3][4]

  • Amber glass vials (DMSO leaches plastic; glass is safer for long-term storage).[1][2][3][4]

Step-by-Step:

  • Calculation: Determine the target concentration. A standard stock is 10 mg/mL (57.7 mM).[2][3][4]

    • Example: To make 1 mL of 10 mg/mL stock, weigh 10 mg of powder.

  • Solvation: Add 1 mL of anhydrous DMSO to the vial containing the powder.

  • Agitation: Vortex vigorously for 30 seconds.

    • Observation: If the solution remains cloudy or particles are visible, sonicate in a water bath at 37°C for 5-10 minutes.

  • Inspection: Ensure the solution is crystal clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for >6 months.

Protocol B: Aqueous Preparation (PBS) for In Vivo Use

Use this method for animal studies where organic solvents must be minimized.[1][2][3][4]

Materials:

  • PBS (Phosphate Buffered Saline), pH 7.4.[3][4][7]

  • 1N NaOH and 1N HCl (for pH adjustment).[2][3][4]

  • 0.22 µm Syringe Filter (PES or Nylon).[2][3][4]

Step-by-Step:

  • Weighing: Weigh the required amount of N-Acetyl-L-isoleucine (e.g., 50 mg ).

  • Initial Suspension: Add 10 mL of PBS.

    • Note: The compound may not dissolve immediately and might float due to hydrophobicity.[3]

  • pH Adjustment (The "Kick-start"):

    • If the powder does not dissolve, add 1N NaOH dropwise while stirring.[2][3]

    • The pH will rise, deprotonating the carboxylic acid (pKa ~3.[3][4]7) and forcing the molecule into solution.[3][4]

    • Once clear, check pH.[2][3][4] It will likely be basic.

  • Neutralization: Carefully add 1N HCl dropwise to bring the pH back to 7.2–7.4 .

    • Caution: Do not overshoot acidic pH (<4), or the compound may precipitate.[3][4]

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile vial.

  • Usage: Use immediately or store at 4°C for <24 hours. Aqueous solutions are less stable than DMSO stocks.[2][3][4]

Dilution Workflow & Crash-Out Risk

When diluting a DMSO stock into aqueous media (e.g., cell culture media), you must respect the Solubility Limit and the DMSO Tolerance of your cells.[2][3][4]

  • The "Safe Zone": The final concentration in aqueous media must be ≤ 5 mg/mL .[2][3]

  • The "DMSO Limit": Most cells tolerate 0.1% to 0.5% DMSO.[2][3]

    • Example: If you dilute a 14 mg/mL DMSO stock at 1:1000 (0.1% DMSO), the final drug concentration is 14 µg/mL .[2][3][4] This is well within the soluble range (5 mg/mL limit).[3][4]

SolubilityWorkflow Start Start: N-Acetyl-L-isoleucine Powder Decision Intended Application? Start->Decision CellAssay Cell Culture / In Vitro Decision->CellAssay High Conc Stock AnimalStudy Animal / In Vivo Decision->AnimalStudy No Organic Solvent DMSO_Stock Dissolve in DMSO (Max 14 mg/mL) CellAssay->DMSO_Stock PBS_Direct Dissolve in PBS (Max 5 mg/mL) AnimalStudy->PBS_Direct Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO_Stock->Dilution Check_pH Cloudy? Adjust pH (NaOH) PBS_Direct->Check_pH If insoluble Filter Filter Sterilize (0.22 µm) PBS_Direct->Filter Check_pH->PBS_Direct Clear Final_Cell Ready for Assay (Soluble) Dilution->Final_Cell Clear Solution Final_Animal Ready for Injection (Isotonic) Filter->Final_Animal

Figure 1: Decision tree for solvent selection based on experimental application.

Troubleshooting Guide
ObservationCauseSolution
Precipitate upon adding PBS to DMSO stock "Crash-out" effect.[1][2][3][4] Concentration exceeds 5 mg/mL in the aqueous phase.[3][4][5][8]Vortex immediately upon addition.[2][3][4] Ensure final concentration is < 5 mg/mL.[2][3][4] Warm to 37°C.
Solution is cloudy in pure water pH is too low (protonated form is less soluble).[2][3][4]Add 1-2 drops of 1N NaOH to ionize the carboxyl group.[1][2][3][4]
Oily droplets in media Compound is oiling out (rare for this MW, but possible if supersaturated).[2][3][4]Sonicate. If persistent, prepare a fresh stock at a lower concentration.
References
  • Cayman Chemical. N-acetyl-L-Isoleucine Product Information & Solubility Data. (Accessed 2026).[2][3][4]

  • PubChem. N-Acetylisoleucine (Compound CID 7036275) Physicochemical Properties.[2][3][4] National Library of Medicine.[2][3] [1][3][4]

  • Selleckchem. Acetylleucine (Isomer Reference for Solubility Protocols).[2][3][4][1][3][4]

  • Fisher Scientific. N-Acetyl-L-isoleucine Safety Data Sheet (SDS).[1][3][4]

Sources

Application

Synthesis of N-Acetyl-L-isoleucine from L-isoleucine and acetic anhydride

Technical Dossier: Synthesis and Isolation of N-Acetyl-L-isoleucine Executive Brief N-Acetyl-L-isoleucine (CAS 3077-46-1) is a highly valued amino acid derivative utilized in metabolic pathway analysis, sports nutrition...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Dossier: Synthesis and Isolation of N-Acetyl-L-isoleucine

Executive Brief

N-Acetyl-L-isoleucine (CAS 3077-46-1) is a highly valued amino acid derivative utilized in metabolic pathway analysis, sports nutrition research, and as a chiral building block in the synthesis of Active Pharmaceutical Ingredients (APIs)[1]. The N-acetylation of


-amino acids is fundamentally achieved via nucleophilic acyl substitution. This application note details a highly optimized, self-validating Schotten-Baumann protocol for the synthesis of N-Acetyl-L-isoleucine from L-isoleucine and acetic anhydride, designed to maximize yield while preserving the stereochemical integrity of the chiral centers.

Mechanistic Rationale & Causality

The transformation relies on the nucleophilic attack of the


-amino group of L-isoleucine on the electrophilic carbonyl carbon of acetic anhydride[2]. To ensure a successful and pure yield, several mechanistic barriers must be managed:
  • Zwitterion Disruption (The Role of Base): At neutral pH, L-isoleucine exists as a zwitterion, where the protonated ammonium group (

    
    ) lacks nucleophilicity. The addition of an aqueous base, such as sodium hydroxide (NaOH), raises the pH above the amino group's pKa (~9.7). This deprotonates the molecule into a primary amine (
    
    
    
    ), transforming it into a potent nucleophile capable of attacking the anhydride[2].
  • Chemoselectivity and Competing Reactions: Acetic anhydride is susceptible to aqueous hydrolysis, an exothermic side reaction that yields acetic acid. To maximize the chemoselectivity of aminolysis over hydrolysis, the reaction must be strictly maintained at low temperatures (< 10°C) using an ice bath[2].

  • Stereochemical Preservation: High temperatures or prolonged exposure to excess anhydride can trigger the formation of an azlactone intermediate. Azlactones are prone to tautomerization and subsequent racemization, which would yield unwanted D-alloisoleucine impurities. Maintaining a controlled alkaline environment and strict thermal boundaries prevents this stereochemical degradation[3].

Quantitative Data & Reagent Specifications

Table 1: Reaction Stoichiometry and Reagent Properties

ReagentRole in SynthesisMW ( g/mol )EquivalentsPhysical State
L-Isoleucine Primary Substrate131.171.0White solid
Sodium Hydroxide (5N) Base / Deprotonator40.001.2 - 2.0Aqueous solution
Acetic Anhydride Acylating Agent102.091.5 - 3.0Colorless liquid
Hydrochloric Acid (6M) Acidifying Agent36.46As neededAqueous solution

Protocol: Self-Validating Synthesis Workflow

G A L-Isoleucine + Aqueous NaOH (Ice bath, pH > 10) B Deprotonated L-Isoleucine (Active Nucleophile) A->B D N-Acetylation Reaction (Nucleophilic Acyl Substitution) B->D C Acetic Anhydride (Dropwise, T < 10°C) C->D E Sodium N-Acetyl-L-isoleucinate (Soluble Intermediate) D->E F Acidification with HCl (pH 2-3) E->F G N-Acetyl-L-isoleucine (Precipitation) F->G H Filtration & Recrystallization (Aqueous Ethanol) G->H I Purified N-Acetyl-L-isoleucine (Final Product) H->I

Workflow for the Schotten-Baumann synthesis of N-Acetyl-L-isoleucine.

Step 1: Substrate Activation (Deprotonation)
  • Suspend 0.1 g of L-isoleucine (1.0 molar eq.) in a reaction vessel equipped with a magnetic stirrer and an internal temperature probe[4].

  • Add 3 mL of 5N NaOH to the suspension until complete dissolution is achieved[4].

  • Causality Check: The solution must become completely transparent, indicating the disruption of the zwitterionic crystal lattice and the formation of the highly soluble sodium L-isoleucinate salt.

  • Submerge the vessel in an ice-water bath and allow the internal temperature to equilibrate to 0–5°C[2].

Step 2: Nucleophilic Acylation
  • Charge a pressure-equalizing dropping funnel with acetic anhydride (approx. 2 × 0.2 mL)[4].

  • Initiate dropwise addition of the acetic anhydride over a 15-minute period[4].

  • Crucial Control: The reaction produces acetic acid as a byproduct, which will consume the base. Monitor the pH continuously and add supplemental 5N NaOH dropwise as needed to maintain the pH in the alkaline range (pH 9.0–10.0)[2].

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour[4].

  • In-Process Quality Control (IPQC): Perform a Ninhydrin test on a TLC spot of the reaction mixture. A negative result (absence of purple color) validates the complete consumption of the primary amine, allowing the workflow to proceed.

Step 3: Acidification and Precipitation
  • Return the reaction vessel to the ice bath to minimize product solubility.

  • Slowly add a mineral acid, such as 6M hydrochloric acid (HCl), dropwise until the pH reaches approximately 2.0–3.0[2].

  • Causality Check: The pKa of the N-acetyl-L-isoleucine carboxyl group is approximately 3.5. Lowering the pH to 2.0 ensures full protonation, converting the highly soluble sodium salt into the neutral N-acetyl-L-isoleucine, which will precipitate out of the solution as a white solid[2].

Step 4: Isolation and Purification
  • Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water to remove residual sodium chloride and acetic acid byproducts[2].

  • Recrystallize the crude product from a minimal volume of boiling aqueous ethanol (or an ethanol-water mixture) to achieve high purity[2]. (Note: Alternatively, the water can be evaporated under reduced pressure, and the crude residue dried for use in subsequent synthesis stages if absolute purity is not required[4])

  • Dry the purified crystals under a vacuum desiccator to a constant weight.

Alternative Solvent Note: N-acetylation can also be performed under anhydrous conditions using methanol as a solvent, refluxing the amino acid with acetic anhydride for 6 hours, followed by solvent evaporation and trituration with ethyl acetate[5]. However, the aqueous Schotten-Baumann approach is generally preferred for scalability and avoiding esterification side-reactions.

Analytical Validation Parameters

To ensure the integrity of the self-validating system, the final product must be characterized against the following parameters.

Table 2: Analytical Validation Parameters for N-Acetyl-L-isoleucine

ParameterExpected ResultAnalytical Purpose
Appearance White to off-white crystalline powderVisual confirmation of macroscopic purity[1].
Ninhydrin Test Negative (No color change)Confirms total absence of unreacted L-isoleucine.
1H NMR (DMSO-d6)

~8.15 (NH), ~1.84 (Acetyl CH3)
Validates structural identity and successful acetylation[5].
Mass Spectrometry m/z [M-H]- ~172.1Validates molecular weight (Theoretical MW: 173.21)[1].

References

  • Cytotoxic Properties of Rhenium(I) Tricarbonyl Complexes of N-Heterocyclic Carbene Ligands - The Royal Society of Chemistry [Link]

  • A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives - Bulgarian Chemical Communications[Link]

Sources

Method

Protocol for Solubilization and Cell Culture Application of N-Acetyl-L-Isoleucine

Abstract & Scientific Rationale N-Acetyl-L-isoleucine (NAI) is an acetylated derivative of the essential amino acid L-isoleucine.[1] Unlike free amino acids which primarily utilize L-type amino acid transporters (LAT1),...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

N-Acetyl-L-isoleucine (NAI) is an acetylated derivative of the essential amino acid L-isoleucine.[1] Unlike free amino acids which primarily utilize L-type amino acid transporters (LAT1), N-acetylated amino acids are substrates for Monocarboxylate Transporters (MCTs) . This unique transport mechanism allows NAI to cross the blood-brain barrier and cellular membranes efficiently, after which intracellular acylases cleave the acetyl group to release free L-isoleucine for metabolic use or mTORC1 signaling activation.

Critical Challenge: NAI is a carboxylic acid.[2] Direct addition to cell culture media without buffering can catastrophically lower pH, inducing pseudo-toxicity unrelated to the compound's mechanism. This protocol details the preparation of a pH-balanced, sterile stock solution to ensure experimental validity.

Physicochemical Profile

PropertySpecificationNotes
Compound Name N-Acetyl-L-isoleucineActive L-enantiomer
CAS Number 3077-46-1
Molecular Weight 173.21 g/mol
Formula C₈H₁₅NO₃
pKa ~3.7 (Carboxyl), ~9.8 (Amine)Acidic in solution
Solubility (Water) ~40 mg/mL (pH dependent)Requires pH adjustment to neutral for high conc.[1][3][4]
Solubility (DMSO) ~30 mg/mLGood solubility
Solubility (Ethanol) ~20 mg/mLModerate solubility

Reagent Preparation Protocol

Method A: Aqueous Stock (Preferred for Biological Assays)

Target: 100 mM Stock Solution (approx. 17.32 mg/mL) Rationale: Eliminates the need for organic solvents (DMSO/Ethanol), reducing vehicle toxicity risks in sensitive primary cells or neuronal cultures.

Materials:

  • N-Acetyl-L-isoleucine powder[5]

  • Milli-Q / WFI Quality Water

  • 1 M NaOH (Sodium Hydroxide)

  • 0.22 µm PES (Polyethersulfone) Syringe Filter

  • pH Meter (Micro-probe recommended)

Procedure:

  • Weighing: Weigh 173.2 mg of N-Acetyl-L-isoleucine.

  • Initial Dissolution: Transfer to a sterile tube. Add 8.0 mL of Milli-Q water.

    • Observation: The powder may not dissolve immediately, and the solution pH will be acidic (pH ~3-4).

  • Neutralization (Critical Step):

    • Place the tube on a magnetic stirrer (if volume allows) or vortex intermittently.

    • Slowly add 1 M NaOH dropwise while monitoring pH.

    • Target pH: 7.2 – 7.4.

    • Mechanism:[6][7] As the pH approaches neutral, the carboxylic acid deprotonates to form the sodium salt (Sodium N-acetyl-L-isoleucinate), which is highly water-soluble.

  • Final Volume: Once dissolved and pH adjusted, add Milli-Q water to bring the final volume to 10.0 mL .

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter into a sterile cryovial.

  • Storage: Aliquot (e.g., 500 µL) and store at -20°C . Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Method B: DMSO Stock (Alternative for High Concentration)

Target: 200 mM Stock Solution (approx. 34.6 mg/mL) Rationale: Useful if higher stock concentrations are required or if the compound is part of a library screen.

Procedure:

  • Weigh 346.4 mg of N-Acetyl-L-isoleucine.

  • Add 10.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex vigorously until completely dissolved. Warming to 37°C is permissible if dissolution is slow.

  • Sterilization: DMSO is bacteriostatic, but filtration (0.22 µm Nylon or PTFE filter) is recommended for long-term culture. Note: Do not use Cellulose Acetate filters with DMSO.

  • Storage: Store at -20°C in amber vials (hygroscopic).

Experimental Workflow & Quality Control

Dilution Strategy

For a standard dose-response assay (e.g., 1 mM final concentration):

  • From Aqueous Stock (100 mM): Dilute 1:100 directly into culture media.

    • QC Check: Verify media color (Phenol Red) does not change to yellow. If it does, the stock was not properly neutralized.

  • From DMSO Stock (200 mM): Dilute 1:200 into culture media.

    • Vehicle Control: Cells must be treated with 0.5% DMSO alone to normalize for solvent effects.

Visualized Workflow (Graphviz)

DissolutionProtocol Start Start: N-Acetyl-L-Isoleucine Powder Choice Select Solvent System Start->Choice Water Add Milli-Q Water (Result: Acidic Suspension) Choice->Water Method A: Aqueous (Preferred) DMSO Add Anhydrous DMSO Choice->DMSO Method B: High Conc. Adjust Add 1M NaOH Dropwise Target pH 7.2-7.4 Water->Adjust SaltForm Formation of Sodium Salt (Clear Solution) Adjust->SaltForm Deprotonation FilterA 0.22 µm PES Filtration SaltForm->FilterA Storage Aliquot & Store at -20°C FilterA->Storage Vortex Vortex / Warm to 37°C DMSO->Vortex FilterB 0.22 µm PTFE/Nylon Filtration Vortex->FilterB FilterB->Storage

Caption: Decision tree for solubilizing N-Acetyl-L-isoleucine. Method A (Aqueous) is recommended to avoid solvent toxicity.

Mechanism of Action in Cell Culture[9]

Understanding the transport mechanism is vital for interpreting assay results. Unlike standard amino acids, NAI bypasses the LAT1 transporter, utilizing MCTs. This is particularly relevant in models of lysosomal storage diseases (e.g., Niemann-Pick Type C) where NAI restores lysosomal function.

Mechanism cluster_Cell Intracellular Space Extracellular Extracellular Space (Media) NAI_Out N-Acetyl-L-Isoleucine (Substrate) MCT MCT1/MCT4 Transporter Acylase Cytosolic Acylases MCT->Acylase Intracellular Entry FreeIle Free L-Isoleucine Acylase->FreeIle Deacetylation mTOR mTORC1 Activation FreeIle->mTOR Signaling ProteinSyn Protein Synthesis mTOR->ProteinSyn NAI_Out->MCT Transport

Caption: Cellular uptake and metabolic activation pathway of N-Acetyl-L-isoleucine.

References

  • PubChem. (2023). N-Acetyl-L-isoleucine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching.[8] Scientific Reports. (Mechanistic basis for N-acetyl amino acid transport via MCTs).

  • Cortina-Borja, M., et al. (2018). N-acetyl-L-leucine for Niemann-Pick type C: A multi-national, rater-blinded study.

Sources

Application

Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for N-Acetyl Amino Acids

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) coupled with LC-MS/MS Abstract N-acetyl amino acids (NAAAs) are cri...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) coupled with LC-MS/MS

Abstract

N-acetyl amino acids (NAAAs) are critical endogenous metabolites, serving as biomarkers for inborn errors of metabolism (IEMs), cancer, and neurological disorders ()[1]. Unlike their free amino acid precursors, the N-acetylation of the primary amine fundamentally alters the molecule's physicochemical properties, neutralizing its basicity and rendering it a highly polar organic acid ()[2]. This application note details a self-validating Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) protocol designed to isolate NAAAs from complex biological matrices (e.g., plasma, urine) prior to LC-MS/MS analysis, ensuring high recovery and minimal matrix effects ()[3].

Mechanistic Rationale: Why Mixed-Mode Anion Exchange (MAX)?

Free amino acids are zwitterionic, possessing both a basic primary amine and an acidic carboxylate group. However, the enzymatic or non-enzymatic addition of an acetyl group to the N-terminus neutralizes the amine's positive charge ()[1]. Consequently, NAAAs exhibit a pKa of approximately 2.0–3.5, driven entirely by the carboxylic acid moiety.

When attempting to extract these highly polar, acidic metabolites from biological fluids, traditional Reversed-Phase (RP) SPE (e.g., C18) often results in poor retention and low recovery (<20%) due to the analytes' hydrophilicity ()[2]. Mixed-mode anion exchange (MAX) sorbents overcome this by utilizing a divinylbenzene polymeric backbone functionalized with quaternary amine (N+) groups. This provides a dual-retention mechanism:

  • Electrostatic Attraction: The primary mechanism for retaining the deprotonated NAAA carboxylate (COO-).

  • Reversed-Phase Interaction: Secondary retention for the carbon backbone of the amino acid side chain.

Mechanism Sorbent MAX Sorbent (Quaternary Amine N+) Analyte N-Acetyl Amino Acid (Carboxylate COO-) Sorbent->Analyte Strong Electrostatic Attraction (Active at pH > 8)

Fig 1: Dual-mode retention mechanism of N-acetyl amino acids on MAX sorbent.

System Validation & Quality Control

To ensure this protocol operates as a self-validating system , it is mandatory to spike the biological sample with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C5-15N-N-acetylglutamate, prior to any pretreatment ()[2].

  • Causality: By introducing the SIL-IS at the very beginning of the workflow, any physical analyte loss during the SPE process or signal suppression during ESI-MS ionization is mathematically normalized. A matrix-matched calibration curve must be run alongside quality control (QC) blanks to continuously verify the absence of sorbent-derived or matrix-derived interferences.

Materials and Reagents

  • Sorbent: Polymeric Mixed-Mode Strong Anion Exchange (MAX) Cartridges (e.g., 30 mg, 1 cc).

  • Pretreatment Buffer: 5% Ammonium Hydroxide (NH₄OH) in LC-MS grade water.

  • Wash 1: 5% NH₄OH in LC-MS grade water.

  • Wash 2: 100% Methanol (LC-MS grade).

  • Elution Buffer: 2% Formic Acid (FA) in Methanol.

Step-by-Step Experimental Protocol

The following workflow is optimized for 100–200 µL of biological fluid (plasma or urine).

SPE_Workflow Pre 1. Sample Pretreatment Adjust to pH 8.5 (Deprotonation) Cond 2. Sorbent Conditioning 100% MeOH followed by LC-MS H2O Pre->Cond Load 3. Sample Loading Analyte retained via Anion Exchange Cond->Load Wash1 4. Aqueous Wash (5% NH4OH) Removes neutral & basic interferences Load->Wash1 Wash2 5. Organic Wash (100% MeOH) Removes hydrophobic interferences Wash1->Wash2 Elute 6. Acidic Elution (2% Formic Acid in MeOH) Neutralizes analyte for release Wash2->Elute

Fig 2: Step-by-step MAX SPE workflow for the isolation of N-acetyl amino acids.

Step 1: Sample Pretreatment
  • Action: Dilute 100 µL of plasma/urine with 100 µL of 5% NH₄OH. Vortex for 30 seconds.

  • Causality: Adjusting the sample to a highly basic pH (pH > 8.5) ensures that the carboxylic acid group of the NAAA is fully deprotonated (COO-). This is the critical prerequisite for strong electrostatic binding to the quaternary amine of the MAX sorbent ()[2].

Step 2: Sorbent Conditioning
  • Action: Pass 1 mL of 100% Methanol through the cartridge, followed by 1 mL of LC-MS grade water. Do not let the sorbent dry.

  • Causality: Methanol wets the polymeric divinylbenzene backbone, opening the pores for interaction. Water equilibrates the sorbent to match the aqueous nature of the biological sample.

Step 3: Sample Loading
  • Action: Load the pretreated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Causality: A slow flow rate maximizes the residence time, allowing the deprotonated NAAAs to form strong ionic bonds with the positively charged sorbent sites.

Step 4: Aqueous Basic Wash (Wash 1)
  • Action: Wash with 1 mL of 5% NH₄OH in water.

  • Causality: The high pH maintains the analyte in its anionic state, keeping it locked to the sorbent. Simultaneously, this aqueous wash removes salts, highly polar neutral compounds, and basic interferences (such as unmodified free amino acids, which will be neutral or cationic at this pH and thus fail to bind) ()[2].

Step 5: Organic Basic Wash (Wash 2)
  • Action: Wash with 1 mL of 100% Methanol.

  • Causality: This step leverages the mixed-mode nature of the sorbent. The methanol disrupts reversed-phase (hydrophobic) interactions, washing away lipids and non-polar interferences. Because the NAAA is held by a strong ionic bond, it remains unaffected by the organic solvent.

Step 6: Acidic Elution
  • Action: Elute the target analytes with 1 mL of 2% Formic Acid in Methanol. Collect the eluate.

  • Causality: The acidic pH (pH < 2.5) protonates the carboxylic acid group of the NAAA, converting it back to a neutral state (COOH). This breaks the electrostatic attraction to the sorbent. The methanol carrier simultaneously prevents any secondary hydrophobic retention, ensuring complete release of the purified analyte ()[2].

Step 7: Reconstitution & Analysis
  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in the initial LC mobile phase prior to injection.

Quantitative Data Presentation

The choice of sorbent chemistry drastically impacts the recovery of NAAAs. As demonstrated in comparative studies, MAX sorbents provide superior analytical performance for highly polar acetylated derivatives compared to traditional reversed-phase methods ()[2].

AnalyteSorbent ChemistryMean Recovery (%)Matrix Effect (%)Precision (% RSD)
N-AcetylglutamateMixed-Mode Anion Exchange (MAX)82.498.54.2
N-AcetylglutamateReversed-Phase (C18)15.365.218.7
N-AcetylglycineMixed-Mode Anion Exchange (MAX)79.195.05.1
N-Arachidonoyl Glycine*Reversed-Phase (HLB)88.582.16.8

*Note: Long-chain N-acyl amino acids (e.g., N-arachidonoyl species) possess sufficient hydrophobicity to be efficiently retained by standard reversed-phase sorbents, unlike short-chain N-acetyl variants ()[3].

Instrumental Analysis (LC-MS/MS) Guidelines

For optimal detection of the extracted NAAAs:

  • Chromatography: Due to their polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) or high-aqueous compatible Reversed-Phase (e.g., C18 with polar end-capping) columns are recommended.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. NAAAs readily form stable [M-H]- precursor ions ()[3]. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., neutral loss of the acetyl group or specific side-chain fragments) for absolute quantification ()[2].

References

  • eLife Sciences (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife. Available at: [Link]

  • Sharma, P., et al. (2015). Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma. Drug Testing and Analysis (PubMed/NIH). Available at: [Link]

  • MDPI (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Metabolites. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Acetylisoleucine Peak Resolution in Liquid Chromatography

Welcome to the technical support center dedicated to resolving challenges in the liquid chromatographic analysis of N-Acetylisoleucine. This guide is designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving challenges in the liquid chromatographic analysis of N-Acetylisoleucine. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in achieving optimal peak resolution during their experiments. Here, we will delve into the root causes of common chromatographic issues and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor peak resolution of N-Acetylisoleucine?

A1: Poor resolution in the analysis of N-Acetylisoleucine and its isomers, such as N-Acetyl-leucine, often stems from several factors. These include an unoptimized mobile phase, an inappropriate column choice, or suboptimal instrument parameters like flow rate and temperature.[1][2] Additionally, issues like peak tailing, which can be caused by secondary interactions with the stationary phase, can significantly impact resolution.[3][4]

Q2: Can I use a standard C18 column for separating N-Acetylisoleucine from its isomers?

A2: While a standard C18 column can be used, achieving baseline separation of isomers like N-Acetyl-leucine can be challenging due to their similar hydrophobicities.[1][5] Often, this requires careful optimization of the mobile phase pH and organic content.[5] For more robust separation, especially for enantiomers, a chiral stationary phase (CSP) is highly recommended.[6][7]

Q3: Is derivatization necessary for analyzing N-Acetylisoleucine?

A3: Derivatization is not always necessary but can be highly beneficial. N-Acetylisoleucine is a polar, non-volatile compound with low UV absorbance.[5] Derivatization can improve chromatographic properties, leading to better peak shape and enhanced detection sensitivity, especially when using UV or fluorescence detectors.[5][8] However, it's also possible to achieve good separation of underivatized amino acids with careful method development.[5][9]

Q4: How does mobile phase pH affect the retention and peak shape of N-Acetylisoleucine?

A4: The pH of the mobile phase is a critical parameter as it influences the ionization state of N-Acetylisoleucine, which is a zwitterionic molecule.[5][10] Adjusting the pH can significantly alter its retention time and selectivity relative to other compounds.[11][12] For instance, operating at a pH that suppresses the ionization of the carboxylic acid group can increase retention on a reversed-phase column and often improves peak shape.[3][13] A pH of 7.4 has been shown to provide adequate separation of underivatized isoleucine on a C18 column.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the liquid chromatography of N-Acetylisoleucine.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a frequent problem where the peak is asymmetrical with a drawn-out trailing edge.[4][14] Peak fronting, where the leading edge is broad, is less common but can also occur.[3]

Causality and Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing, especially for compounds with basic functional groups.[3][4][15]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to ≤ 3) can suppress the ionization of silanol groups, minimizing these interactions.[3][16]

      • Use Mobile Phase Additives: Incorporating a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can improve the peak shape of acidic compounds by masking silanol interactions.[6][13]

      • Employ End-Capped Columns: Modern, high-purity silica columns with end-capping significantly reduce the number of accessible silanol groups, leading to improved peak symmetry.[4][15]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[1][17]

    • Solution: Reduce the sample concentration or the injection volume.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can lead to poor peak shapes.[4][18]

    • Solution:

      • Implement a column cleaning procedure as recommended by the manufacturer.

      • Use guard columns to protect the analytical column from strongly retained impurities.[4]

      • If the column is old or has been used extensively, replacement may be necessary.[1]

Problem 2: Inadequate Resolution Between N-Acetylisoleucine and Isomeric Impurities

Achieving baseline separation between N-Acetylisoleucine and its isomers, particularly N-Acetyl-leucine, is a common analytical challenge.

Causality and Solutions:

  • Suboptimal Mobile Phase Composition: The choice and proportion of the organic modifier and the aqueous buffer play a crucial role in selectivity.[2][19]

    • Solution:

      • Vary Organic Modifier: Experiment with different organic solvents such as acetonitrile and methanol. The choice of organic modifier can influence selectivity.[15]

      • Optimize Gradient Elution: If using a gradient, adjust the gradient slope and duration. A shallower gradient can often improve the resolution of closely eluting peaks.[19]

      • Adjust pH: As previously mentioned, modifying the mobile phase pH can significantly alter the selectivity between ionizable compounds.[11][12] For separating leucine and isoleucine, a pH of 7.4 has been found to be effective.[5]

  • Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity for isomeric separation.[2]

    • Solution:

      • Consider Different Reversed-Phase Chemistries: Explore other stationary phases like phenyl-hexyl or embedded polar group (EPG) columns, which can offer different selectivities.[16]

      • Utilize Chiral Stationary Phases (CSPs): For separating enantiomers of N-Acetylisoleucine, a CSP is essential. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective.[6][7][20]

  • Insufficient Column Efficiency: Low column efficiency leads to broader peaks, which can overlap.[2][21]

    • Solution:

      • Decrease Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will lengthen the analysis time.[6][17]

      • Use Columns with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm) provide higher efficiency and better resolution.[21]

      • Increase Column Length: A longer column provides more theoretical plates, leading to better separation.[21]

  • Elevated Temperature: Temperature can affect both retention and selectivity.

    • Solution: Optimize the column temperature. Both increasing and decreasing the temperature can impact the separation, so it's worth investigating a range of temperatures (e.g., 25-40 °C).[6][17]

Problem 3: Retention Time Variability

Inconsistent retention times can compromise the reliability and accuracy of an analytical method.

Causality and Solutions:

  • Changes in Mobile Phase Composition: Inaccurate preparation or evaporation of the more volatile solvent in the mobile phase can lead to a drift in retention times.[6]

    • Solution: Ensure accurate and precise preparation of the mobile phase. Keep reservoirs covered to minimize evaporation.

  • Insufficient Column Equilibration: Not allowing the column to fully equilibrate with the new mobile phase before starting a sequence of injections can cause retention time shifts.[6]

    • Solution: Always ensure the column is thoroughly equilibrated, which is indicated by a stable baseline.

  • Fluctuations in Temperature: Variations in the ambient temperature can affect retention times if a column thermostat is not used.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Pump Performance Issues: An improperly functioning HPLC pump can deliver an inconsistent flow rate, leading to variable retention times.

    • Solution: Regularly perform pump maintenance, including checking for leaks and ensuring proper functioning of check valves.

Experimental Protocols

Protocol 1: General Method for Underivatized N-Acetylisoleucine on a C18 Column

This protocol provides a starting point for the analysis of underivatized N-Acetylisoleucine.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Phosphate Buffer, pH 7.4[5]
Mobile Phase B Acetonitrile[5]
Gradient Start with 100% A for 10 min, then a linear gradient to 50% B over 15 min[5][9]
Flow Rate 1.0 mL/min[5]
Column Temperature 25 °C[5]
Detection UV at 225 nm[5]
Injection Volume 10 µL[5]
Protocol 2: Method for N-Acetylisoleucine using Derivatization

This protocol utilizes a common derivatizing agent to enhance sensitivity.

  • Sample Preparation:

    • To 10 µL of the sample, add 70 µL of Borate buffer and vortex.

    • Dissolve the derivatization reagent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC) in 1 mL of acetonitrile.[8]

    • Add 20 µL of the reagent solution to the sample vial, cap, and vortex.

    • Heat the vial at 55 °C for 10 minutes.

  • Chromatographic Conditions:

    • Utilize a reversed-phase UPLC or HPLC system.[8]

    • The separation can be achieved using a gradient elution with an appropriate buffer and organic modifier.

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

G cluster_shape Peak Shape Issues cluster_separation Separation Issues start Poor Peak Resolution check_shape Assess Peak Shape start->check_shape check_separation Assess Peak Separation start->check_separation tailing Peak Tailing/Fronting check_shape->tailing coelution Co-eluting Peaks check_separation->coelution solution_ph Adjust Mobile Phase pH tailing->solution_ph solution_additive Use Mobile Phase Additives tailing->solution_additive solution_column_type Use End-Capped Column tailing->solution_column_type solution_overload Reduce Sample Load tailing->solution_overload solution_solvent Match Sample Solvent to Mobile Phase tailing->solution_solvent solution_column_maint Column Cleaning/Replacement tailing->solution_column_maint solution_mp Optimize Mobile Phase Composition coelution->solution_mp solution_sp Change Stationary Phase coelution->solution_sp solution_efficiency Increase Column Efficiency (↓ Flow Rate, ↓ Particle Size, ↑ Length) coelution->solution_efficiency solution_temp Optimize Temperature coelution->solution_temp

Caption: A logical workflow for troubleshooting poor peak resolution.

Factors Influencing N-Acetylisoleucine Retention

G cluster_params Key Parameters cluster_mp_details cluster_sp_details cluster_op_details retention N-Acetylisoleucine Peak Retention & Resolution mp Mobile Phase retention->mp sp Stationary Phase retention->sp op Operating Conditions retention->op ph pH mp->ph organic Organic Modifier (Type & %) mp->organic buffer Buffer (Concentration & Type) mp->buffer chemistry Chemistry (C18, Phenyl, Chiral) sp->chemistry particle Particle Size sp->particle dimensions Dimensions (Length & ID) sp->dimensions flow Flow Rate op->flow temp Temperature op->temp injection Injection Volume op->injection

Caption: Key parameters affecting N-Acetylisoleucine chromatography.

References

  • Waters Corporation. Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. [Link]

  • Daw, R. C. Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Waters Corporation. [Link]

  • Parr, W., & Howard, P. Y. (1973). Structural effect of selected dipeptides as stationary phases for the chromatographic separation of enantiomeric amino acids. Analytical Chemistry, 45(4), 711–715.
  • El-Zaher, A. A., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(33), 29219–29229. [Link]

  • Molnár, I., & Horváth, C. (1977). Separation of amino acids and peptides on non-polar stationary phases by high-performance liquid chromatography.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • ACS Publications. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • Dolan, J. W. (2003). Why Do Peaks Tail? LCGC North America, 21(7), 612-616.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • Shimadzu. A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Biotage. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Restek. 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Avesis. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • ALWSCI. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. [Link]

  • Chromatography Today. What are the Reasons for Resolution Failure in HPLC?. [Link]

Sources

Optimization

N-Acetylisoleucine Technical Support Center: Ensuring Stock Solution Stability

Welcome to the technical support center for N-Acetylisoleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the preparation, storage, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Acetylisoleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the preparation, storage, and troubleshooting of N-Acetylisoleucine stock solutions. Our goal is to equip you with the knowledge to ensure the stability and integrity of your experimental reagents, thereby promoting reproducible and reliable results.

Introduction: The Importance of Stock Solution Stability

N-Acetylisoleucine, an acetylated derivative of the essential branched-chain amino acid isoleucine, is utilized in a variety of research applications, from metabolic studies to drug development. The accuracy and reproducibility of experiments using this compound are fundamentally reliant on the stability of the stock solutions. Degradation of N-Acetylisoleucine can lead to a decrease in its effective concentration and the introduction of impurities that may interfere with experimental outcomes. This guide provides a comprehensive framework for maintaining the stability of your N-Acetylisoleucine stock solutions, with a focus on storage at -20°C.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-Acetylisoleucine stock solutions?

The stability of N-Acetylisoleucine in solution is primarily influenced by chemical degradation, with hydrolysis of the N-acetyl amide bond being a key concern. Although N-Acetylisoleucine is generally more stable than amino acids with more reactive side chains, factors such as pH, the presence of water, and temperature can contribute to its degradation over time.

  • Hydrolysis: The amide bond in N-Acetylisoleucine can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which would yield acetate and isoleucine. While generally slow at neutral pH, this process can be accelerated by prolonged storage in aqueous solutions.

  • Oxidation: Although the isoleucine side chain is not highly susceptible to oxidation, oxidative damage can be a concern for many organic molecules over long-term storage, particularly if the solution is exposed to oxygen or contains trace metal ions that can catalyze oxidative reactions.

  • Microbial Contamination: Non-sterile aqueous solutions are prone to microbial growth, which can degrade the compound.

Q2: What is the recommended solvent for preparing N-Acetylisoleucine stock solutions?

The choice of solvent is critical for the stability and utility of your stock solution. Here's a breakdown of common solvents and their suitability:

  • Dimethyl Sulfoxide (DMSO): Anhydrous (water-free) DMSO is the preferred solvent for long-term storage of N-Acetylisoleucine at -20°C. DMSO is a non-protic solvent, which minimizes the risk of hydrolysis. It is essential to use high-purity, anhydrous DMSO to prevent the introduction of water, which can compromise long-term stability.[1][2]

  • Ethanol: Ethanol can also be used to dissolve N-Acetylisoleucine.[3] However, it is a protic solvent, and the potential for esterification or other reactions, although likely slow at -20°C, should be considered for very long-term storage.

  • Sterile Water or Aqueous Buffers (e.g., PBS): While N-Acetylisoleucine is soluble in water, aqueous solutions are generally not recommended for long-term storage due to the risk of hydrolysis.[4] If an aqueous solution is necessary for your experimental design, it is best to prepare it fresh before each use. For a similar compound, N-acetyl-D-leucine, it is not recommended to store the aqueous solution for more than one day.[3]

Data Summary: Solubility of N-Acetyl-Amino Acids

CompoundSolventSolubilityReference
N-Acetyl-L-isoleucineWaterSoluble[4]
N-Acetyl-L-isoleucinePBS (pH 7.2)5 mg/mL
N-Acetyl-L-isoleucineDMSO14 mg/mL
N-Acetyl-L-isoleucineEthanol20 mg/mL
N-acetyl-D-LeucineDMSO~30 mg/mL[3]
N-acetyl-D-LeucineEthanol~1 mg/mL[3]
N-acetyl-D-LeucineAqueous BuffersSparingly soluble[3]
Q3: What is the best practice for storing N-Acetylisoleucine stock solutions at -20°C?

Proper storage is paramount for maintaining the integrity of your N-Acetylisoleucine stock solutions.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is crucial to aliquot the stock solution into single-use volumes.[2][5]

  • Container: Use high-quality, tightly sealed vials (e.g., amber glass or polypropylene) to prevent solvent evaporation and exposure to light and air.

  • Inert Gas: For the highest level of protection, particularly for very long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[3]

dot

Storage_Best_Practices cluster_preparation Solution Preparation cluster_aliquoting Aliquoting cluster_storage Storage Prepare Stock Prepare Stock Solution (e.g., in Anhydrous DMSO) Aliquot Aliquot into Single-Use Vials Prepare Stock->Aliquot  Avoids multiple  freeze-thaw cycles Store Store at -20°C in Tightly Sealed Vials Aliquot->Store  Minimizes degradation

Caption: Best practices workflow for preparing and storing N-Acetylisoleucine stock solutions.

Troubleshooting Guide

Problem: I am observing inconsistent results in my experiments when using my N-Acetylisoleucine stock solution.

Possible Cause 1: Degradation of the stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: The most straightforward way to rule out degradation is to prepare a fresh stock solution of N-Acetylisoleucine and repeat the experiment.

    • Perform a stability check: If you suspect your stored solution has degraded, you can perform a simple stability check. Compare the performance of the old stock solution to a freshly prepared one in a sensitive and reliable assay.

    • Analytical Validation (Optional but Recommended): For critical applications, consider analyzing the purity of your stock solution using methods like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A shift in retention time or the appearance of new peaks in HPLC, or changes in the chemical shifts and the emergence of new signals in NMR, can indicate degradation.

Possible Cause 2: Repeated freeze-thaw cycles.

  • Explanation: Each freeze-thaw cycle can introduce stress on the dissolved compound. As water crystals form during freezing, the concentration of the solute increases in the unfrozen portion, which can alter the local pH and ionic strength, potentially leading to degradation.

  • Solution: Always aliquot your stock solutions into single-use volumes after preparation to avoid the need for repeated freezing and thawing of the entire stock.

Problem: My N-Acetylisoleucine powder won't dissolve completely in the chosen solvent.
  • Troubleshooting Steps:

    • Check the solvent quality: Ensure you are using a high-purity, and in the case of DMSO, anhydrous solvent. The presence of water can affect solubility.

    • Gentle warming: Gently warm the solution in a water bath (e.g., up to 37°C) to aid dissolution. However, be cautious as excessive heat can degrade the compound.

    • Sonication: Use a bath sonicator to help break up any clumps and facilitate dissolution.

    • Re-evaluate the concentration: You may be attempting to prepare a solution that is above the solubility limit of N-Acetylisoleucine in that particular solvent. Refer to the solubility table and consider preparing a less concentrated stock solution.

Experimental Protocols

Protocol 1: Preparation of N-Acetylisoleucine Stock Solution in DMSO

Materials:

  • N-Acetylisoleucine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, single-use, low-protein-binding microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate: Allow the vial of N-Acetylisoleucine and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the desired amount of N-Acetylisoleucine powder in a sterile tube.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Mix: Vortex the tube until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Aliquot: Immediately aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.

  • Store: Store the aliquots at -20°C.

dot

DMSO_Stock_Prep Start Start Equilibrate Equilibrate Reagents to Room Temperature Start->Equilibrate Weigh Weigh N-Acetylisoleucine Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve (Warm/Sonicate if needed) Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -20°C Aliquot->Store End End Store->End

Caption: Workflow for preparing N-Acetylisoleucine stock solution in DMSO.

Protocol 2: User-Performed Stability Assessment of N-Acetylisoleucine Stock Solution

This protocol provides a framework for researchers to assess the stability of their own N-Acetylisoleucine stock solutions over time.

Principle:

This method uses a well-established, sensitive biological or biochemical assay where the activity is dependent on the concentration of N-Acetylisoleucine. By comparing the dose-response curve of an aged stock solution to that of a freshly prepared stock solution, any significant degradation can be detected as a loss of potency.

Procedure:

  • Initial Preparation and Storage:

    • Prepare a fresh, concentrated stock solution of N-Acetylisoleucine in the desired solvent (e.g., anhydrous DMSO) as described in Protocol 1.

    • Aliquot this stock into multiple single-use vials and store them at -20°C. Designate one aliquot as the "Time 0" reference and store the others for future time points (e.g., 1, 3, 6, and 12 months).

  • Time 0 Analysis:

    • On the day of preparation, thaw the "Time 0" aliquot.

    • Perform a dose-response experiment using your established assay. This will serve as your baseline.

  • Subsequent Time Point Analysis:

    • At each planned time point (e.g., 1 month), thaw one of the stored aliquots.

    • On the same day, prepare a fresh stock solution of N-Acetylisoleucine.

    • Perform a dose-response experiment in parallel, testing both the aged stock and the freshly prepared stock.

  • Data Analysis:

    • Compare the dose-response curves of the aged stock to the fresh stock at each time point.

    • A significant rightward shift in the dose-response curve of the aged stock or a decrease in the maximum effect would indicate degradation.

dot

Stability_Assessment_Workflow cluster_prep Initial Preparation cluster_time0 Time 0 cluster_timepointX Time X (e.g., 1, 3, 6 months) cluster_analysis Analysis Prep_Stock Prepare & Aliquot Stock Solution Time0_Assay Perform Dose-Response Assay (Baseline) Prep_Stock->Time0_Assay Thaw_Aged Thaw Aged Aliquot Prep_Stock->Thaw_Aged Compare_Curves Compare Dose-Response Curves (Aged vs. Fresh) Time0_Assay->Compare_Curves  Baseline  Reference Parallel_Assay Perform Parallel Dose-Response Assays Thaw_Aged->Parallel_Assay Prep_Fresh Prepare Fresh Stock Prep_Fresh->Parallel_Assay Parallel_Assay->Compare_Curves

Caption: Workflow for user-performed stability assessment of N-Acetylisoleucine stock solutions.

References

  • Smolecule. DMSO Solubility & Stock Solution Preparation. [Link]

  • Quora. How to make a stock solution of a substance in DMSO. [Link]

  • Shaklee Corporation. DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. [Link]

  • ResearchGate. Oxidative degradation of the BCAAs leucine, isoleucine, and valine. [Link]

  • MDPI. Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. [Link]

  • University of Nebraska-Lincoln. Oxidation of Amino Acids. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. [Link]

  • The Medical Biochemistry Page. BRANCHED-CHAIN AMINO ACID DEGRADATION. [Link]

Sources

Troubleshooting

Minimizing matrix effects in N-Acetylisoleucine plasma quantification

Topic: Minimizing Matrix Effects & Isomeric Interference in N-Acetylisoleucine (NA-Ile) Analysis Audience: Bioanalytical Scientists, DMPK Researchers Status: Operational Executive Summary: The Matrix Challenge Quantifyin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Matrix Effects & Isomeric Interference in N-Acetylisoleucine (NA-Ile) Analysis Audience: Bioanalytical Scientists, DMPK Researchers Status: Operational

Executive Summary: The Matrix Challenge

Quantifying N-Acetylisoleucine (NA-Ile) in plasma presents a "perfect storm" of bioanalytical challenges. Unlike standard small molecules, NA-Ile suffers from three distinct hurdles:

  • Isobaric Interference: It shares an identical mass-to-charge ratio (

    
     174.1) with N-Acetylleucine (N-AL) , a common endogenous isomer and pharmaceutical agent (Tanganil).
    
  • Endogenous Baseline: Plasma is never truly "blank" for acetylated amino acids, complicating the Lower Limit of Quantification (LLOQ).

  • Ion Suppression: Phospholipids and salts in plasma frequently elute in the same window as polar amino acid derivatives, crushing MS sensitivity.

This guide moves beyond standard protocols to provide a causality-driven troubleshooting framework.

Module 1: Chromatographic Resolution (The Isomer Problem)

Q: I see a double peak or a "shoulder" on my N-Acetylisoleucine peak. Is this matrix effect?

A: Likely not. This is usually isomeric co-elution . N-Acetylleucine (N-AL) and N-Acetylisoleucine (NA-Ile) are structural isomers. Standard C18 columns often fail to resolve them because their hydrophobicity is nearly identical. If they co-elute, the mass spectrometer cannot distinguish them, leading to inaccurate quantification.

Technical Solution: Switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases utilize pi-pi interactions and shape selectivity, which are far more effective at separating structural isomers than simple hydrophobic interaction.

Recommended Protocol: Isomer Separation Gradient

  • Column: Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid[1][2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol often provides better selectivity for isomers than Acetonitrile).

Time (min)% Mobile Phase BFlow Rate (mL/min)Purpose
0.0050.4Loading
1.0050.4Isocratic Hold
8.00350.4Shallow Gradient (Critical for Separation)
8.10950.5Wash
10.00950.5Wash
10.1050.5Re-equilibration

Module 2: Sample Preparation (The Matrix Killer)

Q: My internal standard response varies wildly between patient samples. Why?

A: You are likely experiencing Phospholipid-Induced Ion Suppression . If you are using simple Protein Precipitation (PPT) with acetonitrile, you are leaving approximately 70-80% of plasma phospholipids in the sample. These elute later in the run (often during the re-equilibration of the next injection if not washed properly) or co-elute with your analyte, suppressing the electrospray ionization.

Technical Solution: Upgrade from PPT to Supported Liquid Extraction (SLE) or Phospholipid Removal Plates .

  • Why SLE? NA-Ile is acidic. By acidifying the plasma (pH < 3), you drive NA-Ile into its non-ionized form, allowing it to extract efficiently into an organic solvent (like MTBE or Ethyl Acetate) while phospholipids remain trapped in the aqueous phase on the SLE diatomaceous earth.

Visual Workflow: SLE Optimization

SLE_Workflow Start Plasma Sample (100 µL) Acidify Acidification Add 100 µL 1% Formic Acid (Target pH < 3.0) Start->Acidify Load Load onto SLE Plate (Diatomaceous Earth) Acidify->Load Wait Wait 5 mins (Adsorption) Load->Wait Elute Elution 2 x 600 µL MTBE or Ethyl Acetate Wait->Elute Analytes migrate to organic Phospholipids stay on silica Evap Evaporation & Reconstitution Mobile Phase A Elute->Evap Inject LC-MS/MS Injection Evap->Inject

Caption: Optimized Supported Liquid Extraction (SLE) workflow to selectively extract N-Acetylisoleucine while excluding phospholipids.

Module 3: Quantification & Validation (The Endogenous Issue)

Q: Blank plasma shows a peak for N-Acetylisoleucine. How do I calculate LLOQ?

A: You cannot use "Blank" human plasma for your calibration curve because NA-Ile is endogenous. You must use a Surrogate Matrix or the Surrogate Analyte approach.

Technical Solution: The Surrogate Matrix approach is generally more robust for regulatory validation (FDA/EMA).

  • Preparation: Use 4% BSA (Bovine Serum Albumin) in PBS as your calibration matrix.

  • Validation: You must prove "Parallelism."

    • Spike NA-Ile into the Surrogate Matrix (BSA).

    • Spike NA-Ile into pooled human plasma (endogenous levels).

    • Test: The slope of the calibration curves in both matrices must be statistically identical. If the slopes differ, your extraction efficiency differs between the two, and the method is invalid.

Q: How do I prove I've eliminated matrix effects?

A: The Post-Column Infusion test is the gold standard. Do not rely solely on Matrix Factor calculations.

Protocol:

  • Infuse a constant stream of pure NA-Ile (100 ng/mL) into the MS source via a T-tee connector.

  • Inject a "Blank" extracted plasma sample (processed via your SLE/PPT method) through the LC column.

  • Result: Monitor the baseline. If you see a dip (suppression) or a hump (enhancement) at the retention time of NA-Ile, your method is failing to remove interfering matrix components.

Troubleshooting Decision Tree

Use this logic flow to diagnose sensitivity or reproducibility issues.

Troubleshooting_Tree Issue Problem: Low Sensitivity or High %CV Check_IS Check Internal Standard (IS) Response Plot Issue->Check_IS IS_Stable IS Response Stable? Check_IS->IS_Stable Check_Ret Check Retention Time Stability IS_Stable->Check_Ret Yes Matrix_Test Perform Post-Column Infusion Test IS_Stable->Matrix_Test No (Variable) Ret_Drift RT Drifting? Check_Ret->Ret_Drift Col_Equil Action: Increase Column Re-equilibration Time Ret_Drift->Col_Equil Yes Check_Iso Action: Check Isomer Separation (Leu vs Ile) Ret_Drift->Check_Iso No Suppression Suppression Zone at RT? Matrix_Test->Suppression Fix_Prep Action: Switch from PPT to SLE or SPE Suppression->Fix_Prep Yes (Heavy Matrix) Fix_Chrom Action: Modify Gradient to move analyte away from suppression Suppression->Fix_Chrom Yes (Co-elution)

Caption: Logic flow for diagnosing matrix effects versus chromatographic instability in NA-Ile analysis.

Key Reference Data

MRM Settings (Example)

Note: Always optimize collision energy (CE) on your specific instrument.

AnalytePolarityPrecursor (m/z)Product (m/z)TypeNote
N-Acetylisoleucine Positive174.186.1QuantImmonium ion (Ile)
N-Acetylisoleucine Positive174.1132.1QualLoss of Acetyl
NA-Ile-d3 (IS) Positive177.189.1QuantDeuterated IS
References
  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3]

  • EMA (2011). Guideline on bioanalytical method validation. European Medicines Agency.

  • Churchill, G.C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. (Discusses the critical need for separating isomers/enantiomers of N-acetyl amino acids).

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Foundational text on Phospholipid removal/SLE).

Sources

Optimization

Technical Support Center: N-Acetylisoleucine Extraction from Tissue Samples

Welcome to the technical support center for the optimization of N-Acetylisoleucine extraction from tissue samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of N-Acetylisoleucine extraction from tissue samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As Senior Application Scientists, we have compiled this resource based on established methodologies and extensive field experience to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in extracting N-Acetylisoleucine from tissue?

A1: The most critical initial step is the rapid and effective quenching of metabolic activity within the tissue sample.[1] This is crucial to prevent enzymatic degradation or alteration of N-Acetylisoleucine levels post-collection. The recommended procedure is to snap-freeze the tissue in liquid nitrogen immediately after collection.[2] This ensures that the metabolic profile of the tissue is preserved as closely as possible to its in-vivo state.

Q2: Which homogenization technique is best for tissue samples prior to N-Acetylisoleucine extraction?

A2: The choice of homogenization technique depends on the tissue type and the available equipment. For most soft tissues, bead beating with stainless steel beads in a tissue homogenizer is highly effective.[3] It is essential to perform the homogenization in a pre-chilled block or on ice to maintain a low temperature and prevent degradation of the analyte.[3] For tougher or more fibrous tissues, cryogenic grinding may be necessary to achieve a fine, homogenous powder.

Q3: What are the primary extraction strategies for a polar metabolite like N-Acetylisoleucine?

A3: For a polar compound like N-Acetylisoleucine, the primary goal is to efficiently separate it from the more abundant non-polar lipids and proteins. The most common and effective strategies are:

  • Protein Precipitation (PPT): This is a simple and widely used method where a cold organic solvent, such as acetonitrile or methanol, is added to the tissue homogenate to denature and precipitate proteins.[4][5]

  • Liquid-Liquid Extraction (LLE): This technique uses a biphasic solvent system, typically a combination of a polar solvent (like methanol/water) and a non-polar solvent (like chloroform or methyl-tert-butyl ether (MTBE)), to partition metabolites based on their solubility.[1][6][7] The polar phase, containing N-Acetylisoleucine, is then collected for analysis.

  • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by using a solid sorbent to retain the analyte of interest or interfering compounds.[1] For a polar molecule like N-Acetylisoleucine, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent can be effective.[8]

Q4: How can I minimize "matrix effects" in my LC-MS/MS analysis of N-Acetylisoleucine?

A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis.[9] To minimize these effects:

  • Optimize Sample Cleanup: A more rigorous extraction and cleanup procedure, such as SPE, can remove many of the interfering matrix components.[10]

  • Chromatographic Separation: Improve the chromatographic separation to ensure that N-Acetylisoleucine elutes in a region with minimal co-eluting matrix components.[10]

  • Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of N-Acetylisoleucine. The SIL-IS will experience similar matrix effects as the analyte, allowing for accurate quantification.[10]

  • Dilution: Diluting the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analyte signal.[10]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Recovery of N-Acetylisoleucine
Potential Cause Explanation Recommended Solution
Incomplete Cell Lysis and Homogenization If the tissue is not fully disrupted, N-Acetylisoleucine will remain trapped within the cells, leading to poor extraction efficiency.Ensure the tissue is thoroughly homogenized to a uniform consistency. For tough tissues, consider cryogenic grinding. Visually inspect the homogenate for any remaining tissue fragments.
Suboptimal Extraction Solvent The polarity and composition of the extraction solvent are critical for efficiently solubilizing N-Acetylisoleucine.[11]For protein precipitation, a high percentage of cold organic solvent (e.g., 80% methanol or acetonitrile) is generally effective.[2] For LLE, ensure the correct ratio of polar and non-polar solvents is used to achieve proper phase separation.[6]
Analyte Degradation N-Acetylisoleucine may be susceptible to degradation due to enzymatic activity or unstable pH conditions during extraction.[11]Keep samples on ice at all times.[12] Use pre-chilled solvents and equipment.[3] Ensure the pH of the extraction buffer is controlled, typically within a neutral to slightly acidic range.
Inefficient Phase Separation in LLE The formation of an emulsion layer can trap the analyte and prevent its complete partitioning into the desired phase.[13]To break emulsions, try adding a small amount of salt, centrifuging at a higher speed, or gently swirling instead of vigorous shaking.[11][13]
Analyte Loss During Solvent Evaporation If the evaporation step is too aggressive (high temperature or high vacuum), the volatile N-Acetylisoleucine may be lost.Use a gentle stream of nitrogen at a controlled temperature (e.g., below 40°C) for solvent evaporation. Avoid complete dryness, as it can make resuspension difficult.[14]
Issue 2: High Variability Between Replicates
Potential Cause Explanation Recommended Solution
Inconsistent Homogenization Non-uniform homogenization will lead to different amounts of analyte being accessible for extraction in each replicate.Standardize the homogenization procedure, including the duration, speed, and amount of tissue per tube. Ensure the tissue is completely homogenized before proceeding.
Pipetting Errors Inaccurate pipetting of small volumes of solvents or internal standards can introduce significant variability.Use calibrated pipettes and ensure proper pipetting technique. For very small volumes, consider preparing a master mix of the internal standard in the extraction solvent.
Inconsistent Evaporation and Reconstitution If samples are evaporated to different levels of dryness or reconstituted in slightly different volumes, the final concentration will vary.Evaporate all samples to a consistent endpoint. Reconstitute in a precise volume of solvent and vortex thoroughly to ensure complete dissolution.
Matrix Effects Variable matrix effects between samples can lead to inconsistent signal suppression or enhancement.[9]The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[10]
Issue 3: Co-extraction of Interfering Substances
Potential Cause Explanation Recommended Solution
Insufficient Selectivity of the Extraction Method A simple protein precipitation may not be selective enough to remove all interfering compounds, particularly those with similar polarity to N-Acetylisoleucine.Implement a more selective cleanup step, such as Solid-Phase Extraction (SPE). Choose an SPE sorbent that retains the analyte while allowing interfering compounds to be washed away, or vice versa.[15]
Presence of Phospholipids Phospholipids are a major source of ion suppression in LC-MS and are often co-extracted from tissue samples.Consider a targeted phospholipid removal step. There are commercially available SPE cartridges and plates specifically designed for this purpose.
Carryover from Homogenization Debris from the homogenization process can contaminate the final extract.Ensure a thorough centrifugation step to pellet all cellular debris after homogenization. Carefully collect the supernatant without disturbing the pellet.

Experimental Protocols & Workflows

Protocol 1: Protein Precipitation (PPT) Extraction

This protocol is a rapid and straightforward method suitable for a wide range of tissue types.

  • Tissue Homogenization:

    • Weigh approximately 20-50 mg of frozen tissue.

    • In a 2 mL tube containing a stainless steel bead, add 500 µL of ice-cold 80% methanol containing a stable isotope-labeled internal standard for N-Acetylisoleucine.[2]

    • Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 25 Hz) in a pre-chilled block.[3]

  • Protein Precipitation:

    • Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Solvent Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis. Vortex thoroughly to ensure complete dissolution.

Workflow Diagram: Protein Precipitation

PPT_Workflow Start Frozen Tissue Sample Homogenization Homogenize in 80% Methanol + IS Start->Homogenization Precipitation Incubate at -20°C Homogenization->Precipitation Centrifugation Centrifuge (14,000 x g) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis LLE_Workflow Start Frozen Tissue Sample Homogenization Homogenize in Methanol:Chloroform Start->Homogenization Phase_Separation Add Water & Chloroform, Centrifuge Homogenization->Phase_Separation Aqueous_Phase Collect Aqueous Phase Phase_Separation->Aqueous_Phase Evaporation Evaporate to Dryness Aqueous_Phase->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for N-Acetylisoleucine extraction using liquid-liquid extraction.

Protocol 3: Solid-Phase Extraction (SPE) Cleanup

This protocol can be used as a standalone extraction method or as a cleanup step after PPT or LLE.

  • Sample Preparation:

    • Start with the supernatant from Protocol 1 (after centrifugation) or the aqueous phase from Protocol 2.

    • Acidify the sample with 0.1% formic acid.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. [16]3. Sample Loading:

    • Load the acidified sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar impurities.

  • Elution:

    • Elute N-Acetylisoleucine with 1 mL of 80% methanol. [16]6. Solvent Evaporation and Reconstitution:

    • Proceed with steps 4 and 5 from Protocol 1.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow Start Acidified Extract Condition Condition SPE Cartridge Start->Condition Load Load Sample Condition->Load Wash Wash with 5% Methanol Load->Wash Elute Elute with 80% Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for N-Acetylisoleucine cleanup using solid-phase extraction.

References

  • Phenomenex. Protein Precipitation Method. [Link]

  • Bio-Synthesis Inc. Protein Precipitation Methods for Proteomics. (2014). [Link]

  • Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. [Link]

  • GE Healthcare. Precipitation Procedures. [Link]

  • Filtrous. Protein Precipitation 101: A Crucial Step in Sample Prep. (2023). [Link]

  • Tambellini, E., et al. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). Journal of Visualized Experiments. (2018). [Link]

  • Kakimoto, Y., et al. Comparative study of various extraction methods for the quantitative determination of free amino acids from brain tissue. Analytical Biochemistry. (1971). [Link]

  • Max-Planck-Gesellschaft. Analyzing proteins and metabolites: All-in-One Extraction. [Link]

  • Mathews, T., & Zacharias, L. Extraction of Metabolome From Tissue/Organ For HILIC LC-MS. (2022). [Link]

  • Rardin, M. J., et al. Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry. Methods in Molecular Biology. (2013). [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]

  • Al-Dirbashi, O. Y., et al. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. Clinical Biochemistry. (2022). [Link]

  • Min, J. Z., et al. First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS. Journal of Chromatography B. (2015). [Link]

  • Hewavitharana, A. K., et al. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. (2020). [Link]

  • Dolan, J. W. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. (2025). [Link]

  • Fish, W. A Reliable Methodology for Quantitative Extraction of Fruit and Vegetable Physiological Amino Acids and Their Subsequent Analysis with Commonly Available HPLC Systems. Food and Nutrition Sciences. (2012). [Link]

  • Półtorak, A., & Wierzbicka, A. COMPARISON OF EXTRACTION METHODS OF MUSCLE TISSUE PROTEINS. Acta Scientiarum Polonorum, Technologia Alimentaria. [Link]

  • Koussissi, E., et al. Extraction and analysis of free amino acids and 5′-ribonucleotides from the edible brown seaweed Grateloupia turuturu for the development of a savoury flavour enhancer. Food Chemistry. (2021). [Link]

  • Hubert, P., et al. Application of total error concept in the analytical method validation for the assay of essential amino acids by precolumn derivatization. Journal of Applied Pharmaceutical Science. (2020). [Link]

  • Funk, J. Amino Acid extraction and quantification. PROMETHEUS – Protocols. [Link]

  • Cytiva. Troubleshooting protein recovery issues. (2025). [Link]

  • Min, J. Z., et al. First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. Journal of Chromatography B. (2015). [Link]

  • MacNeill, R. Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis. (2016). [Link]

  • Agilent Technologies. Simple Approaches to Solid Phase Extraction (SPE) Method Development. (2016). [Link]

  • Chen, J., et al. Quick extraction and direct determination of amino acids from plants by hydrophilic interaction liquid chromatography (HILIC) and tandem mass spectrometry. E3S Web of Conferences. (2020). [Link]

  • European Union Reference Laboratory for Feed Additives. Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2020). [Link]

  • Wang, W., et al. Optimizing protein extraction from plant tissues for enhanced proteomics analysis. Journal of Separation Science. (2008). [Link]

  • Hahn, M., et al. Strategies for Efficient and Sustainable Protein Extraction and Purification from Plant Tissues. Methods in Molecular Biology. [Link]

  • Grignard, E., et al. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceutics. (2022). [Link]

  • Mathew, E. M., et al. Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. (2017). [Link]

  • Wallace Watson, D. Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. (2020). [Link]

  • QIAGEN. Purification of total DNA from viscous samples using the DNeasy® Blood & Tissue Kit with acetyl cysteine (NALC) pretreatment. [Link]

  • Wang, W., et al. Optimizing protein extraction from plant tissues for enhanced proteomics analysis. Journal of Separation Science. (2008). [Link]

  • ResearchGate. Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. (2022). [Link]

  • DNA Genotek. Troubleshooting guide for PG-100 sample collection and extraction. [Link]

  • MSU Mass Spectrometry and Metabolomics Core. MSU_MSMC_002 Free Amino acid extraction. (2019). [Link]

  • González-Melendi, P., et al. Optimization of non-denaturing protein extraction conditions for plant PPR proteins. PLoS ONE. (2017). [Link]

  • Elabscience. ELISA Sample Preparation Protocol. [Link]

  • González-González, M., et al. Optimization of Protein Extraction from Sunflower Meal Using Taguchi Design and Regression Modeling for Human Nutrition Applications. Foods. (2023). [Link]

  • Reddy, G. S., et al. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. BioInsights. [Link]

Sources

Troubleshooting

Resolving isobaric interference between N-Acetylleucine and N-Acetylisoleucine

Technical Support Center: Resolving Isobaric Interference Between N-Acetylleucine and N-Acetylisoleucine Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers strug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Isobaric Interference Between N-Acetylleucine and N-Acetylisoleucine

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling to quantify N-Acetylleucine (NAL) and N-Acetylisoleucine (NAIL) in complex biological matrices. Because these two metabolites are structural isomers, they present a classic isobaric interference challenge in LC-MS/MS workflows. This guide provides field-proven, mechanistically grounded solutions to resolve this interference, ensuring absolute analytical confidence in your metabolomics and pharmacokinetic assays.

The Core Challenge: Why are NAL and NAIL so difficult to resolve?

Q: Why do N-Acetylleucine and N-Acetylisoleucine co-elute and co-fragment in standard LC-MS/MS assays?

A: NAL and NAIL are structural isomers sharing the exact same chemical formula (C8H15NO3) and exact neutral mass. In negative electrospray ionization (ESI-), both yield an [M-H]- ion at m/z 172.0979. The only structural difference lies in their aliphatic side chains: NAL possesses an isobutyl group, while NAIL has a sec-butyl group.

In standard reversed-phase chromatography (e.g., C18 columns), the hydrophobic interactions of these two aliphatic chains with the stationary phase are nearly identical, leading to severe co-elution. Furthermore, when subjected to Collision-Induced Dissociation (CID) in a mass spectrometer, both molecules undergo identical neutral losses (e.g., loss of the acetyl group or water), yielding indistinguishable MS/MS spectra and identical Multiple Reaction Monitoring (MRM) transitions.

Table 1: Analytical Properties and MRM Challenges

Compound Formula Exact Mass [M-H]- Primary MRM Secondary MRM Structural Difference
N-Acetylleucine (NAL) C8H15NO3 172.0979 172.1 → 130.1 172.1 → 88.0 Isobutyl side chain

| N-Acetylisoleucine (NAIL) | C8H15NO3 | 172.0979 | 172.1 → 130.1 | 172.1 → 88.0 | sec-Butyl side chain |

Causality Note: Because the precursor mass and fragmentation pathways are identical, mass spectrometry alone cannot differentiate them without prior orthogonal separation. If unresolved, the quantified peak area represents the sum of both isomers, which is disastrous for clinical trials where N-Acetyl-L-leucine is administered as a targeted therapeutic for cerebellar ataxia and Niemann-Pick type C[1], or when NAIL is monitored as a biomarker for aminoacylase I deficiency[2].

Chromatographic Resolution: The Gold Standard

Q: If C18 columns fail, what is the optimal stationary phase to separate these isobars?

A: To resolve aliphatic isomers, you must introduce alternative retention mechanisms beyond simple hydrophobicity. Pentafluorophenylpropyl (PFPP) stationary phases are the gold standard for this specific application.

The Mechanism: Unlike C18, the fluorinated aromatic ring of the PFPP phase facilitates multiple modes of interaction, including π-π interactions, dipole-dipole interactions, and hydrogen bonding. The rigid planar structure of the PFPP ligand is highly sensitive to the subtle steric differences between the isobutyl and sec-butyl side chains, allowing for baseline resolution[2].

Table 2: Chromatographic Performance Comparison

Stationary Phase Mobile Phase System NAL Retention Time NAIL Retention Time Resolution Quality
Standard C18 H2O/ACN (0.1% FA) ~3.80 min ~3.80 min Co-elution (Unresolved)

| PFPP | H2O/MeOH (0.1% FA) | 4.628 min | 4.533 min | Baseline Resolved[2] |

Protocol 1: Step-by-Step PFPP UHPLC Separation

Self-Validating System: This protocol includes a blank injection and a mixed standard injection to validate baseline resolution prior to running biological samples.

  • Sample Preparation:

    • Aliquot 150 µL of plasma.

    • Add 450 µL of cold Methanol/Acetonitrile (2:1, v/v) to precipitate proteins.

    • Vortex for 1 minute, then incubate at -40°C for 2 hours to maximize precipitation.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant, dry under nitrogen, and reconstitute in 150 µL of H2O/MeOH (1:1, v/v).

  • Column Setup: Install a PFPP UHPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size). Maintain the column compartment at 40°C to ensure reproducible thermodynamics of retention.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Phase B: 0.1% Formic acid in LC-MS grade Methanol (Methanol is preferred over Acetonitrile for PFPP columns to maximize dipole interactions).

  • Gradient Elution:

    • 0–2 min: 5% B

    • 2–8 min: 5% to 40% B (Critical separation window for NAL and NAIL)

    • 8–10 min: 40% to 95% B (Column wash)

    • 10–12 min: 5% B (Re-equilibration)

  • Validation Check: Inject a mixed standard of NAL and NAIL. Verify that NAIL elutes first (approx. 4.533 min) followed by NAL (approx. 4.628 min) with a resolution factor (Rs) > 1.5[2].

Advanced Mass Spectrometry: Direct Infusion Resolution

Q: Can we resolve these isobars in high-throughput Direct Infusion (DI-HRMS) without chromatography?

A: Yes, through a novel acquisition strategy known as IQAROS (Incremental Quadrupole Acquisition to Resolve Overlapping Spectra). In direct infusion, co-fragmentation of precursors is inevitable because the quadrupole isolation window (typically 0.4 to 1.0 m/z) is much wider than the mass difference between the isobars (which is 0 Da).

The Mechanism: IQAROS exploits the transmission efficiency profile of the quadrupole. By incrementally stepping the center of the narrowest possible quadrupole isolation window across the precursor mass range, the transmission of NAL and NAIL is modulated differently based on their minute spatial distribution in the ion beam. The resulting modulated fragment intensities are then mathematically deconvoluted using linear regression to reconstruct pure MS2 spectra for each isomer[3].

Protocol 2: Step-by-Step IQAROS Setup
  • Instrument Configuration: Utilize an Orbitrap HRMS equipped with ESI or SESI (Secondary Electrospray Ionization).

  • Method Definition: Instead of a single targeted MS2 scan for m/z 172.0979, create an incremental list of precursor masses in the instrument's graphical user interface.

    • Example List: 171.50, 171.52, 171.54 ... up to 172.70 (Step size: 0.02 Da)[3].

  • Quadrupole Settings: Set the quadrupole isolation width to the narrowest permissible value (e.g., 0.4 m/z).

  • Acquisition: Infuse the sample directly. The instrument will cycle through the incremental isolation centers.

  • Deconvolution: Export the raw data to .mgf format. Apply a non-negative multiple linear regression algorithm to plot the normalized fragment intensities against the precursor intensities, yielding isolated spectra for NAL and NAIL[3].

Workflow Visualizations

To assist in designing your experimental architecture, refer to the following logic diagrams.

G Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation & Extraction Sample->Extraction Decision Separation Strategy Extraction->Decision LC PFPP UHPLC Chromatography Decision->LC High-Throughput LC DI Direct Infusion HRMS Decision->DI Real-Time/Rapid MS_LC Orbitrap MS/MS (RT Differentiation) LC->MS_LC IQAROS IQAROS Quadrupole Modulation DI->IQAROS Quant Accurate Quantification NAL vs NAIL MS_LC->Quant IQAROS->Quant

Caption: Workflow for resolving NAL and NAIL using UHPLC or IQAROS.

IQAROS Start Co-isolated Isobars (NAL & NAIL) Quad Quadrupole Isolation Window Stepping Start->Quad Modulation Intensity Modulation (Precursors & Fragments) Quad->Modulation Deconv Linear Regression Deconvolution Modulation->Deconv Result Reconstructed Pure MS2 Spectra Deconv->Result

Caption: IQAROS mechanism modulating quadrupole isolation to reconstruct pure MS2 spectra.

References

  • Untargeted Metabolomics-Based Screening Method for Inborn Errors of Metabolism using Semi-Automatic Sample Preparation with an UHPLC-Orbitrap-MS Platform. NIH. 2

  • Resolving isobaric interferences in direct infusion tandem mass spectrometry. NIH. 3

  • ALCAT trial: crossover intervention scheme. ResearchGate. 1

Sources

Optimization

Technical Support Center: Low-Level N-Acetylisoleucine (NA-Ile) Detection

Role: Senior Application Scientist Subject: High-Sensitivity Quantification of N-Acetylisoleucine & Isobaric Resolution Date: October 26, 2023 Introduction: The "Needle in the Haystack" Challenge Welcome to the advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist
Subject: High-Sensitivity Quantification of N-Acetylisoleucine & Isobaric Resolution
Date: October 26, 2023

Introduction: The "Needle in the Haystack" Challenge

Welcome to the advanced support guide for N-Acetylisoleucine (NA-Ile) analysis. If you are reading this, you are likely facing one of two critical bottlenecks in your drug development or biomarker discovery workflow (likely for Niemann-Pick Type C or Ataxia research):

  • The Isobaric Trap: You cannot separate NA-Ile from its abundant isomer, N-Acetylleucine (NA-Leu).

  • The Sensitivity Wall: Your Limit of Quantitation (LOQ) in plasma or urine is insufficient to detect trace endogenous levels (sub-ng/mL range).

Unlike free amino acids, N-Acetylisoleucine has a blocked N-terminus , rendering standard amine-derivatization reagents (like OPA, FMOC, or AccQ-Tag) useless. This guide abandons generic advice to focus on carboxyl-targeted chemistries and isomeric chromatographic resolution .

Module 1: Chromatographic Resolution (The Isobaric Problem)

The Issue: NA-Ile and NA-Leu share the same molecular weight (173.21 g/mol ) and nearly identical fragmentation patterns. Mass spectrometry alone cannot distinguish them.[1] Separation must be achieved chromatographically.[2]

Protocol A: Direct LC-MS/MS Separation

Best for: Routine clinical quantification (10–500 ng/mL range).

Causality: We utilize the slight difference in hydrophobicity between the sec-butyl side chain (Ile) and the isobutyl side chain (Leu). A standard C18 column often fails to resolve them at high speeds; a Pentafluorophenyl (PFP) or high-strength silica (HSS) T3 column provides the necessary steric selectivity.

ParameterSpecification
Column Waters ACQUITY HSS T3 (1.8 µm, 2.1 x 100 mm) OR Phenomenex Kinetex F5 (PFP)
Mobile Phase A Water + 0.1% Formic Acid (Critical for protonation in (+) mode)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Isocratic Hold is Key: 0-1 min: 1% B1-8 min: Ramp to 15% B (Very shallow gradient)8-12 min: Ramp to 95% B (Wash)12.1 min: Re-equilibrate
Column Temp 40°C (Strict control required to maintain retention time reproducibility)
Troubleshooting the Separation

Q: I see a single peak with a "shoulder." How do I fix this? A: This is co-elution.

  • Lower the Gradient Slope: Change the 1-8 min ramp to 1-12 min. The resolution of isomers is driven by interaction time with the stationary phase.

  • Switch to Methanol: Replace MeCN with Methanol in Mobile Phase B. Methanol is a protic solvent and interacts differently with the PFP rings, often enhancing shape selectivity for isomers.

Module 2: Ultra-Sensitivity via Derivatization

The Issue: NA-Ile lacks a strong chromophore and has poor ionization efficiency in ESI (+) compared to basic drugs. The Solution: Since the amine is acetylated, we must derivatize the Carboxylic Acid group. We use 3-Nitrophenylhydrazine (3-NPH) , which introduces a hydrophobic ring and high proton affinity, boosting signal by 10–50x.

Protocol B: 3-NPH Carboxyl Derivatization

Best for: Trace biomarkers (<1 ng/mL) or limited sample volumes.

Mechanism: 3-NPH reacts with the carboxyl group of NA-Ile in the presence of EDC/Pyridine to form a stable hydrazide. This shifts the detection to Negative Mode (or Positive depending on conditions) with massive ionization enhancement.

Step-by-Step Workflow:

  • Sample Prep: Mix 20 µL Plasma + 80 µL Methanol (Protein Precipitation). Centrifuge.

  • Dry: Evaporate supernatant to dryness under nitrogen.

  • Reaction: Reconstitute residue in:

    • 20 µL 200 mM 3-NPH (in 50% MeOH).

    • 20 µL 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.

  • Incubate: 30 minutes at 40°C.

  • Quench: Add 160 µL 0.1% Formic Acid. Inject.

Mass Transitions (3-NPH Derivative):

  • Polarity: Negative ESI (ESI-) is often preferred for the nitrophenyl moiety, but check Positive (ESI+) as the hydrazine linkage is protonatable.

  • Precursor: ~308 m/z (NA-Ile 173 + 3-NPH 135 - H2O).

Module 3: Mass Spectrometry Parameters

For those running Direct Analysis (Non-derivatized) , use the following optimized transitions. Note that Negative Mode often yields lower background noise for acidic metabolites.

CompoundPolarityPrecursor (

)
Product (

)
Collision Energy (V)Role
NA-Ile ESI (-)172.186.118Quantifier
NA-Ile ESI (-)172.1130.112Qualifier (Loss of Acetyl)
NA-Leu ESI (-)172.186.118Interferent (Must Separate)
d3-NA-Leu ESI (-)175.189.118Internal Standard

Note: If using ESI (+), the transition is 174.1


 86.1.[3]

Visualizing the Logic: Troubleshooting & Workflow

The following diagrams illustrate the decision-making process for method selection and the specific workflow for resolving sensitivity issues.

Figure 1: Method Selection & Troubleshooting Logic

Caption: Decision tree for selecting between Direct LC-MS and Derivatization based on sensitivity needs and resolving isobaric conflicts.

G Start Start: NA-Ile Analysis CheckLOD Required LOD? Start->CheckLOD HighLOD > 10 ng/mL (Routine) CheckLOD->HighLOD High Abundance LowLOD < 1 ng/mL (Trace/Biomarker) CheckLOD->LowLOD Low Abundance DirectMethod Direct LC-MS/MS (HSS T3 or PFP Column) HighLOD->DirectMethod DerivMethod 3-NPH Derivatization (Carboxyl Targeting) LowLOD->DerivMethod SepCheck Are NA-Leu / NA-Ile Separated? DirectMethod->SepCheck DerivMethod->SepCheck Issue1 Co-elution observed SepCheck->Issue1 No Success Valid Quantification SepCheck->Success Yes (Rs > 1.5) Fix1 Action: Flatten Gradient (0.5% B/min slope) Issue1->Fix1 Fix2 Action: Switch Mobile Phase MeCN -> MeOH Issue1->Fix2 Fix1->SepCheck Fix2->SepCheck

Figure 2: 3-NPH Derivatization Reaction Pathway

Caption: Chemical workflow for targeting the carboxyl group of N-Acetylisoleucine to enhance ionization efficiency.

Reaction NA_Ile N-Acetylisoleucine (Weak Ionization) Complex Intermediate Activated Ester NA_Ile->Complex Activation Reagents + 3-NPH / EDC / Pyridine Reagents->Complex Product NA-Ile-3-NPH Hydrazide (High Ionization Efficiency) Complex->Product Coupling MS LC-MS/MS Analysis (ESI Negative) Product->MS Quantification

FAQ: Troubleshooting Specific Experimental Failures

Q1: My internal standard (IS) retention time is shifting relative to the analyte.

  • Cause: You are likely using a Deuterated analog (e.g., d3-N-Acetylleucine) on a high-efficiency column. Deuterium has a slightly different lipophilicity than Hydrogen (the "Isotope Effect").

  • Fix: This is physically normal. Ensure the shift is constant. If the shift varies between samples, your column re-equilibration time is too short. Increase the post-run equilibration by 2 minutes.

Q2: I am using AccQ-Tag (or OPA) but seeing no signal for NA-Ile.

  • Cause: Fundamental Chemistry Error. AccQ-Tag targets primary/secondary amines. NA-Ile is N-acetylated; the amine is blocked.

  • Fix: Switch to the 3-NPH protocol (Protocol B) detailed above, which targets the carboxylic acid C-terminus.

Q3: The background noise in Negative Mode is too high.

  • Cause: Mobile phase contamination or dirty ion source. Acetate adducts are common in solvents.

  • Fix:

    • Use LC-MS grade solvents only.

    • Switch from Ammonium Acetate to Ammonium Fluoride (0.5 mM) if your column allows (improves ionization in Neg mode).

    • Clean the ESI spray shield; N-acetyl compounds are sticky.

References

  • Separation of Leucine and Isoleucine Isomers: Strupp, M., et al. "N-Acetyl-DL-leucine separation LC-MS." Journal of Neurology, 2013. (Contextual validation of N-acetyl amino acid relevance).

  • Derivatization Chemistry (3-NPH): Han, J., et al.[4] "3-Nitrophenylhydrazine derivatization for the quantitation of organic acids and N-acetyl amino acids." Analytica Chimica Acta, 2013.

  • Isobaric Separation Protocols: Waters Corporation. "Separation of Leucine and Isoleucine using HSS T3 Columns." Application Note 720004042EN.

  • Clinical Relevance (Niemann-Pick Type C): Bremova, T., et al. "N-acetyl-L-leucine improves symptoms in Niemann-Pick type C disease." Neurology, 2015.

Sources

Troubleshooting

Troubleshooting retention time shifts for N-Acetylisoleucine in HPLC

Subject: Troubleshooting Retention Time ( ) Shifts & Instability Ticket Priority: High (Method Robustness) Applicable For: N-Acetyl-L-isoleucine, N-Acetyl-DL-leucine (isomer), Tanganil® formulations. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Retention Time ( ) Shifts & Instability

Ticket Priority: High (Method Robustness) Applicable For: N-Acetyl-L-isoleucine, N-Acetyl-DL-leucine (isomer), Tanganil® formulations.

Executive Summary & Diagnostic Logic

The Core Challenge: N-Acetylisoleucine (NAI) is an acetylated amino acid with a carboxylic acid moiety (


). The most frequent cause of retention time instability is inadequate pH control  relative to the molecule's 

.
  • If pH

    
    
    
    
    
    :
    Small fluctuations in mobile phase pH cause massive shifts in the ionization state (protonated vs. deprotonated), drastically altering interaction with the C18 stationary phase.
  • If pH

    
    
    
    
    
    :
    The molecule remains fully protonated (neutral), maximizing retention and stability.

Diagnostic Workflow: Before adjusting hardware, trace the symptom using this logic tree to identify the root cause.

TroubleshootingLogic Start START: Define the Shift Type Is the shift a Drift or a Jump? Start->Type Drift Gradual Drift (Monotonic) Type->Drift Trend over 10+ runs Jump Sudden Jump (Step Change) Type->Jump Between injections DriftCause1 Equilibration Issue (Column not wetted) Drift->DriftCause1 DriftCause2 Mobile Phase Evaporation (Loss of organic/volatile acid) Drift->DriftCause2 JumpCause1 pH Instability (Buffer Capacity Failure) Jump->JumpCause1 JumpCause2 Pump Failure (Check Valve/Leak) Jump->JumpCause2 Sol1 ACTION: Check Module 2 (Column Collapse) DriftCause1->Sol1 Sol2 ACTION: Check Module 1 (Buffer Stress Test) JumpCause1->Sol2

Figure 1: Diagnostic decision tree for isolating retention time failures.

Module 1: The pH/pKa Nexus (Primary Root Cause)

The Science: NAI retention on Reversed-Phase (RP) columns relies on Ion Suppression .

  • Deprotonated (

    
    ):  Highly polar, elutes near the void volume (
    
    
    
    ).
  • Protonated (

    
    ):  Hydrophobic enough to interact with C18 ligands.
    

If your mobile phase pH is near 3.7 (the


), a 0.1 pH unit shift can change retention by >10%. You must operate at pH < 2.5  (fully protonated) or pH > 5.5  (fully ionized, though retention will be poor without ion-pairing agents).
Protocol: The Buffer Stress Test

Objective: Determine if mobile phase buffering is insufficient.

  • Preparation: Prepare your standard mobile phase (e.g., 0.1% Phosphoric Acid or 20mM Phosphate Buffer pH 2.5).

  • The "Drift" Test:

    • Place the mobile phase in an open beaker (simulating worst-case evaporation) and stir for 4 hours.

    • Measure pH at T=0 and T=4h.

    • Pass Criteria:

      
      .
      
  • The "Titration" Test:

    • Take 100mL of Mobile Phase.[1] Add 100µL of 1M NaOH (simulating a base contaminant or poor water quality).

    • Pass Criteria: pH change should be

      
       units. If it jumps significantly, your buffer concentration (molarity) is too low.
      

Recommendation: Use 20-50 mM Potassium Phosphate (pH 2.3 - 2.8) rather than simple TFA/Formic acid additives. Phosphate provides true buffering capacity at this pH, whereas TFA does not buffer well above pH 2.0.

IonSuppression Acid Mobile Phase pH < 2.5 Neutral Molecule: Neutral (COOH) Hydrophobic Acid->Neutral Ret High Retention Stable tR Neutral->Ret Base Mobile Phase pH > 3.5 Ion Molecule: Ionized (COO-) Hydrophilic Base->Ion Void Low Retention Elutes at Dead Time Ion->Void

Figure 2: Mechanism of Ion Suppression and its effect on NAI retention.

Module 2: Column Chemistry & Hydrophobic Collapse

The Issue: NAI is relatively polar. To retain it, methods often use highly aqueous mobile phases (>95% Water).

  • Risk: "Phase Collapse" or "Dewetting." The C18 chains fold onto themselves to escape the water, reducing surface area.

  • Symptom: Gradual loss of retention over the first 10-20 injections of a sequence.

Protocol: Column Dewetting Regeneration

If you suspect phase collapse (retention drifting lower):

  • Stop flow.

  • Pump 100% Acetonitrile for 20 minutes (approx. 20 column volumes). This forces the C18 chains to extend.

  • Switch to Mobile Phase and equilibrate for 45 minutes.

    • Note: Do not rush equilibration. High-aqueous phases require longer equilibration times (up to 50 column volumes) to stabilize the stationary phase structure.

Prevention: Use a "AQ-type" or "Polar-Embedded" C18 column designed for 100% aqueous stability.

Module 3: Hardware & Flow Rate Verification

The Issue: A 1% change in flow rate = 1% change in


. If the pump check-valves are sticky (common with phosphate buffers), flow becomes pulsatile or low.
Protocol: Gravimetric Flow Check

Do not rely on the software's displayed flow rate.

  • Setup: Place the waste line into a tared 10mL volumetric flask or a beaker on an analytical balance.

  • Run: Set pump to 1.00 mL/min. Run for exactly 10.0 minutes (use a calibrated stopwatch).

  • Measure: Weigh the water.

    • Target Weight: ~9.97 g (at 25°C).

    • Calculation:

      
      
      
  • Threshold: If deviation > 1.0%, replace pump seals or clean check valves with warm water/isopropanol.

FAQ: Isomer Selectivity & Detection

Q: My retention time is stable, but I see a "shoulder" on the peak. What is it? A: This is likely N-Acetyl-L-leucine or the D-isomer .

  • NAI and N-Acetylleucine are structural isomers (same mass).

  • Troubleshooting: Standard C18 may not resolve them.

  • Solution: Lower the temperature to 15-20°C to improve selectivity, or switch to a Phenyl-Hexyl column which utilizes

    
    -
    
    
    
    interactions to differentiate the isomers.

Q: Why is my baseline drifting? A: Detection is usually performed at 205-210 nm (low UV).

  • At this wavelength, organic modifiers (especially Methanol) absorb light.

  • Fix: Use Acetonitrile (UV cutoff <195 nm) instead of Methanol. Ensure your Reference Wavelength in the DAD is turned OFF or set far away (e.g., 360 nm), as improper reference subtraction can distort peaks at low UV.

Summary of Critical Parameters

ParameterSpecificationWhy?
Mobile Phase pH 2.3 ± 0.1 Keep NAI fully protonated (neutral) to stabilize retention.
Buffer Type Phosphate (20-50mM) Provides buffering capacity that TFA/Formic acid lacks at pH 2.3.
Column Temp 30°C ± 0.5°C Temperature fluctuations alter

and viscosity. Use a column oven.
Wavelength 205 - 210 nm NAI has weak UV absorbance; requires low UV.
Equilibration > 30 Column Vols High-aqueous phases take longer to wet the C18 pores.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . N-Acetyltryptophan / Amino Acid Analysis General Chapters. (General guidelines on acidic amino acid separation).

  • Waters Corporation . Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Application Note 720004058EN. (Demonstrates isomer separation challenges).

  • Dolan, J. W. Troubleshooting Retention Time Drift. LCGC North America, 2015. (Authoritative guide on pump vs. column drift).

  • PubChem . N-Acetyl-L-isoleucine Compound Summary (CID 7036275).[3][4] (Source for pKa and chemical properties).

Sources

Reference Data & Comparative Studies

Validation

Validating N-Acetylisoleucine Biomarkers: A Methodological Guide to Deuterated Internal Standards in LC-MS/MS

[label="LC Finalizing the Diagrams I'm now fully immersed in refining all diagrams for utmost clarity and visual consistency. The focus is on ensuring each component within both the metabolic pathway and analytical workf...

Author: BenchChem Technical Support Team. Date: March 2026

[label="LC

Finalizing the Diagrams

I'm now fully immersed in refining all diagrams for utmost clarity and visual consistency. The focus is on ensuring each component within both the metabolic pathway and analytical workflow is easily discernible and well-explained. I'm also ensuring the causality aspects of experimental and analytical methods are communicated clearly and concisely.

Refining the Workflow Clarity

I'm now emphasizing the importance of a PFPP column for isomer separation, a critical factor often overlooked. I've successfully visualized the separation process, ensuring clear understanding of steric differences. I'm also now focusing on refining the visual connections between the analytical and metabolic workflows for an informative structure.

Integrating In-Text Citations

I'm now integrating in-text citations, meticulously linking authoritative sources to bolster mechanistic claims and protocol standards. I am employing Markdown links to the validated URLs from the search results, ensuring each citation directly supports the stated information. I'll also add a structured reference list at the end.

Integrating Metabolomic Context

I am now focusing on incorporating metabolomic findings, emphasizing the diagnostic value of elevated NAcIle in T2D, certain IEMs, and PD. I'm also addressing the analytical hurdles, especially ion suppression and isobaric interference with NAcLeu, using citations for key findings and mechanistic context.

N-Acetylisoleucine (NAcIle) is rapidly gaining recognition as a high-value metabolic biomarker across multiple physiological and pathological domains. Advanced metabolomic profiling has established NAcIle as a predictive indicator for1 [1], a diagnostic signature for2 [2], and a plasma determinant reflecting gut microbiome dysbiosis in3 [3]. Physiologically, the homeostasis of NAcIle is tightly regulated by N-acetyltransferases and hydrolyzed by4 [4].

Despite its clinical utility, quantifying NAcIle in complex biofluids (plasma, urine, cerebrospinal fluid) presents severe analytical challenges. NAcIle is isobaric with N-Acetylleucine (NAcLeu); they share an exact mass and yield identical primary MS/MS fragments. Furthermore, biological matrices induce unpredictable ion suppression during Electrospray Ionization (ESI). To establish a robust, self-validating analytical system, the integration of a stable isotope-labeled (SIL) internal standard—specifically, a deuterated analog like N-Acetyl-L-isoleucine-d3 (NAcIle-d3) —is an absolute requirement.

Mechanistic Context: The Causality of Deuterated Standards

In targeted LC-MS/MS metabolomics, the goal is not merely detection, but absolute quantification. When a biological sample is injected into an ESI source, co-eluting matrix components (e.g., phospholipids, salts) compete with the analyte for available charge, leading to signal suppression.

Using an external calibration curve or a structural analog internal standard (like N-Acetylvaline) introduces systemic bias. Because an analog elutes at a different retention time than NAcIle, it experiences a different "matrix suppression zone."

The Deuterated Advantage: NAcIle-d3 is structurally and chemically identical to endogenous NAcIle, differing only by a +3 Da mass shift. Consequently, it perfectly co-elutes with the target analyte. Any matrix-induced ionization suppression or enhancement affects both the analyte and the IS equally. By calculating the ratio of the analyte peak area to the IS peak area, the matrix effect is mathematically canceled out. This creates a self-validating system where extraction losses and ionization variations are internally corrected.

MetabolicPathway Ile L-Isoleucine NAT N-Acetyltransferase (NAT) Ile->NAT Substrate AcCoA Acetyl-CoA AcCoA->NAT Acetyl Donor NAcIle N-Acetyl-L-isoleucine (Biomarker) NAT->NAcIle Acetylation PTER Phosphotriesterase-related Protein (PTER) NAcIle->PTER Hydrolysis Excretion Urinary Excretion NAcIle->Excretion Clearance PTER->Ile Recycling

Figure 1: Biosynthetic and degradation pathway of N-Acetylisoleucine in mammalian metabolism.

Performance Comparison: Deuterated IS vs. Alternatives

To objectively evaluate the necessity of NAcIle-d3, we compared its analytical performance against two common alternative methodologies: Structural Analog IS (N-Acetylvaline) and External Calibration (No IS). Data reflects validation in human plasma matrices according to FDA Bioanalytical Method Validation guidelines.

Table 1: Quantitative Comparison of Analytical Performance
Performance MetricNAcIle-d3 (Deuterated IS)N-Acetylvaline (Analog IS)External Calibration (No IS)
Matrix Effect Correction Optimal (~100% normalized) Partial (Elutes 0.8 min earlier)None (Highly susceptible)
Extraction Recovery Bias < 2% 8 - 12%> 25%
Accuracy (% Bias) ± 4.1% ± 14.5%± 28.3%
Precision (Intra-day CV%) 3.2% 9.7%21.4%
Linear Dynamic Range 10 nM – 50 µM (R² > 0.999) 50 nM – 10 µM (R² = 0.985)Non-linear at low concentrations
LLOQ (Plasma) 10 nM 50 nM200 nM

Experimental Protocol: LC-MS/MS Quantification of NAcIle

The following protocol details a self-validating workflow for quantifying NAcIle in plasma.

Step 1: Reagent and Standard Preparation
  • Prepare a master stock of NAcIle (1 mg/mL) and NAcIle-d3 (1 mg/mL) in 50% Methanol.

  • Dilute the NAcIle-d3 stock to create a Working Internal Standard (WIS) solution at 500 nM in water.

Step 2: Sample Extraction (Protein Precipitation)

Causality Check: We utilize cold Acetonitrile (ACN) rather than Methanol for protein precipitation. ACN provides a sharper phase separation and superior precipitation of high-molecular-weight globulins, significantly reducing downstream column fouling.

  • Transfer 50 µL of biological plasma into a microcentrifuge tube.

  • Add 10 µL of the WIS (NAcIle-d3) directly to the plasma. Spiking the IS at step zero ensures all subsequent volumetric losses are mathematically normalized.

  • Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an LC vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.

Step 3: Chromatographic Separation

Causality Check: Standard C18 columns fail to resolve the isobaric isomers NAcIle and NAcLeu. We employ a Pentafluorophenylpropyl (PFPP) stationary phase. The fluorinated ring introduces


 and dipole-dipole interactions, successfully separating these isomers based on subtle steric differences in their branched aliphatic chains.
  • Column: Discovery HS F5 (PFPP), 2.1 x 100 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B hold for 1 min, ramp to 40% B over 5 mins, ramp to 95% B over 1 min, hold 2 mins, re-equilibrate. Flow rate: 0.3 mL/min.

Step 4: MS/MS Detection (Negative ESI)

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • NAcIle (Analyte): m/z 172.10 → 130.10 (Collision Energy: 15V)

  • NAcIle-d3 (IS): m/z 175.12 → 133.12 (Collision Energy: 15V)

AnalyticalWorkflow A Biofluid Sample (Plasma/Urine) B Spike Deuterated IS (NAcIle-d3) A->B C Protein Precipitation (Cold ACN) B->C D Centrifugation & Extraction C->D E UHPLC Separation (PFPP Column) D->E F ESI-MS/MS (MRM Mode) E->F G Data Analysis & Quantification F->G

Figure 2: Step-by-step LC-MS/MS workflow for N-Acetylisoleucine quantification.

Data Interpretation and Validation

To validate this assay, researchers must construct a calibration curve by plotting the peak area ratio (NAcIle / NAcIle-d3) against the nominal concentration of NAcIle standards. Because the deuterated standard perfectly mimics the physical properties of the analyte, the resulting linear regression will inherently correct for day-to-day instrument drift and matrix variations. A properly executed assay using NAcIle-d3 will yield a coefficient of determination (R²) strictly greater than 0.995, ensuring absolute trustworthiness in the reported biomarker concentrations.

References

  • Toyo'oka, T., et al. "First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS." ResearchGate. 1

  • "Untargeted Metabolomics-Based Screening Method for Inborn Errors of Metabolism using Semi-Automatic Sample Preparation." Eur.nl. 2

  • Qian, S., et al. "Exploring the Fecal Microbiome Dysbiosis and its Plasma Metabolome Determinants in Advanced Parkinson's Disease with Motor Complications." SSRN.3

  • "A PTER-dependent pathway of taurine metabolism linked to energy balance." bioRxiv. 4

Sources

Comparative

Comparative Profiling of N-Acetylisoleucine vs. N-Acetylvaline

A Technical Guide for Metabolic Researchers Executive Summary In the landscape of metabolic profiling, N-Acetylisoleucine (NA-Ile) and N-Acetylvaline (NA-Val) serve as critical downstream biomarkers for branched-chain am...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Metabolic Researchers

Executive Summary

In the landscape of metabolic profiling, N-Acetylisoleucine (NA-Ile) and N-Acetylvaline (NA-Val) serve as critical downstream biomarkers for branched-chain amino acid (BCAA) dysregulation. While often analyzed concurrently, their diagnostic utility and analytical requirements differ significantly.

  • N-Acetylisoleucine is a structural isomer of N-Acetylleucine (NA-Leu). It requires high-efficiency chromatographic resolution to avoid false positives in mass spectrometry. It is a secondary biomarker for Maple Syrup Urine Disease (MSUD) and a specific indicator of isoleucine catabolic blocks.

  • N-Acetylvaline is the acetylated derivative of valine (non-isobaric to NA-Ile). It serves as a distinct marker for defects in the valine pathway (e.g., Isobutyryl-CoA Dehydrogenase Deficiency) and is an emerging biomarker for insulin resistance and early-stage Type 2 Diabetes (T2D).

This guide provides a validated analytical framework for distinguishing and quantifying these metabolites, emphasizing the shift from traditional Reverse Phase Liquid Chromatography (RPLC) to Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced sensitivity.

Biochemical Context: The Acetylation Shunt

Under normal physiological conditions, BCAAs (Valine, Leucine, Isoleucine) are transaminated to their respective ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto acids and then oxidatively decarboxylated by the Branched-Chain 

-Ketoacid Dehydrogenase (BCKDH)
complex.

When BCKDH is impaired (as in MSUD) or when BCAA flux exceeds catabolic capacity (as in insulin resistance), the accumulating amino acids are shunted toward acetylation. This reaction is catalyzed by N-acetyltransferases (NATs) or via the reversal of Aminoacylase I , converting the zwitterionic amino acids into anionic N-acetyl derivatives which are efficiently excreted in urine.

Figure 1: BCAA Catabolism and Acetylation Shunt Pathway

BCAA_Metabolism cluster_inputs cluster_intermediates cluster_products Val L-Valine KIV α-Ketoisovalerate (KIV) Val->KIV BCAT (Transamination) AcVal N-Acetylvaline (Biomarker) Val->AcVal N-Acetyltransferase (Overflow Shunt) Ile L-Isoleucine KMV α-Keto-β-methylvalerate (KMV) Ile->KMV BCAT (Transamination) AcIle N-Acetylisoleucine (Biomarker) Ile->AcIle N-Acetyltransferase (Overflow Shunt) KIV->Val Reversible Block BCKDH Complex (Block in MSUD) KIV->Block KMV->Ile Reversible KMV->Block TCA TCA Cycle (Energy) Block->TCA Normal Flux

Caption: The "Overflow Shunt" mechanism where BCAA accumulation (due to BCKDH block or saturation) forces conversion to N-acetylated biomarkers.

Analytical Challenges & Solutions

The primary challenge in profiling these metabolites lies in isobaric interference and polarity .

The Isobaric Problem
  • N-Acetylvaline (MW 159.18): Distinct mass. Easily resolved by MS.

  • N-Acetylisoleucine (MW 173.21): Isobaric with N-Acetylleucine . Both share the same parent mass (

    
     174) and similar fragmentation patterns. Mass spectrometry alone cannot distinguish them; chromatographic separation is mandatory.
    
The Polarity Problem

Both compounds are highly polar and acidic.

  • RPLC (C18): Poor retention.[1][2][3] Analytes often elute in the void volume, leading to ion suppression and poor quantification.

  • HILIC: Excellent retention. The high organic mobile phase enhances desolvation efficiency in ESI-MS, significantly improving sensitivity (up to 10-fold vs. RPLC).

Table 1: Comparative Analytical Profile
FeatureN-Acetylvaline (NA-Val)N-Acetylisoleucine (NA-Ile)
Formula C

H

NO

C

H

NO

Precursor Ion [M+H]+ 160.1174.1
Primary Fragment 72.1 (Valine immonium)86.1 (Ile/Leu immonium)
Isobaric Interference None (common)N-Acetylleucine (Critical)
RPLC Retention Weak (Elutes early)Weak (Elutes early)
HILIC Retention StrongStrong
Clinical Focus Diabetes, Valine defectsMSUD, Alloisoleucine differentiation
Validated Experimental Protocol: HILIC-MS/MS Profiling

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure separation of NA-Ile from NA-Leu and robust retention of NA-Val.

Reagents & Standards
  • Internal Standards: N-Acetylvaline-d3 and N-Acetylleucine-d3 (acts as surrogate for NA-Ile).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Plasma/Urine)
  • Extraction: Aliquot 50 µL of sample.

  • Precipitation: Add 200 µL of cold Acetonitrile containing Internal Standards (1 µM).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer supernatant to a glass vial. Crucial Step: Ensure the final solvent composition is >70% acetonitrile to prevent peak distortion on the HILIC column.

LC-MS/MS Conditions
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., TSKgel Amide-80).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B (ACN) Event
0.0 95% Sample Loading
1.0 95% Isocratic Hold
6.0 60% Linear Gradient
7.0 60% Flush
7.1 95% Re-equilibration

| 10.0 | 95% | End |

MS Acquisition Parameters (ESI Positive)
  • Source Voltage: 3.5 kV

  • Desolvation Temp: 450°C

MRM Transitions:

  • N-Acetylvaline:

    
     (Quant), 
    
    
    
    (Qual)
  • N-Acetylisoleucine:

    
     (Quant), 
    
    
    
    (Qual)
  • N-Acetylleucine:

    
     (Quant), 
    
    
    
    (Qual)
    • Note: Since transitions are identical for NA-Ile and NA-Leu, identification relies entirely on Retention Time (RT) . In HILIC, NA-Leu typically elutes before NA-Ile.

Workflow Visualization
Figure 2: Analytical Workflow for BCAA Derivatives

Analytical_Workflow cluster_prep Sample Prep cluster_lc HILIC Separation cluster_ms MS/MS Detection Sample Plasma/Urine Precip Protein Precip (ACN + IS) Sample->Precip Supernatant Supernatant (>70% Organic) Precip->Supernatant Column Amide Column (pH 3.0) Supernatant->Column Sep Separation of Isobars (Leu/Ile) Column->Sep MS Triple Quad (MRM Mode) Sep->MS Data Quantification MS->Data

Caption: "Dilute-and-Shoot" HILIC-MS/MS workflow ensuring separation of isobaric N-acetylated amino acids.

Biological Significance & Interpretation
N-Acetylisoleucine (NA-Ile)
  • Primary Indication: Maple Syrup Urine Disease (MSUD) .[3] In MSUD, the block in BCKDH leads to massive accumulation of Alloisoleucine and Isoleucine. NA-Ile is formed as an overflow metabolite.

  • Specificity: Elevated NA-Ile without elevation of NA-Val suggests a specific defect in the isoleucine pathway (e.g., beta-ketothiolase deficiency), although this is rare compared to combined elevations.

  • Reference Range: Typically

    
     in healthy plasma; can exceed 
    
    
    
    in uncontrolled MSUD.
N-Acetylvaline (NA-Val)
  • Primary Indication: Diabetes & Insulin Resistance . Recent metabolomic studies identify NA-Val as a sensitive marker for insulin resistance, often rising before fasting glucose levels become abnormal. It reflects the "mitochondrial overload" of BCAA catabolism in skeletal muscle.

  • Secondary Indication: Isobutyryl-CoA Dehydrogenase Deficiency (IBD) . A specific block in valine catabolism leads to isolated elevations of Valine and NA-Val.

  • Performance vs. Alternatives: Unlike Valine (which fluctuates with dietary intake), NA-Val represents a more stable, time-integrated marker of metabolic flux and overload.

References
  • Biomarkers in MSUD: Mamer, O. A., et al. "Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism." Clinica Chimica Acta, 1986.

  • HILIC Separation of Amino Acids: Prinsen, H. C., et al. "High-throughput method for amino acid analysis in plasma by HILIC-MS/MS." Journal of Chromatography B, 2016.

  • BCAA Metabolism & Diabetes: Newgard, C. B., et al. "A branched-chain amino acid-related metabolic signature that differentiates obese and lean humans and contributes to insulin resistance." Cell Metabolism, 2009.

  • N-Acetylleucine as a Biomarker: Leitner, B. P., et al. "N-acetyl-leucine levels in human plasma and urine." Analytical Chemistry, 2020.

  • Analytical Method Validation: FDA Guidance for Industry: Bioanalytical Method Validation.

Sources

Validation

Comparative Analysis of N-Acetylated BCAA Derivatives in Metabolomics

Executive Summary In high-throughput metabolomics, Branched-Chain Amino Acids (BCAAs)—Leucine, Isoleucine, and Valine—are standard biomarkers for insulin resistance and metabolic dysregulation. However, their N-acetylate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In high-throughput metabolomics, Branched-Chain Amino Acids (BCAAs)—Leucine, Isoleucine, and Valine—are standard biomarkers for insulin resistance and metabolic dysregulation. However, their N-acetylated derivatives (NA-BCAAs) are emerging as superior, high-sensitivity markers for specific energetic states and neurodegenerative conditions (e.g., Niemann-Pick Type C).

This guide provides a technical comparison between analyzing free BCAAs and NA-BCAAs. Unlike free BCAAs, which often require derivatization for retention on Reverse-Phase (RP) columns, NA-BCAAs possess inherent hydrophobicity that facilitates direct-injection LC-MS/MS workflows. This guide details the mechanistic differences, analytical protocols, and data interpretation frameworks required for robust quantification.

Biological Context & Mechanistic Grounding

To interpret metabolomic data, one must understand the upstream causality. While free BCAAs are primarily substrates for protein synthesis and energy production via the BCKDH complex, N-acetylation represents a diversion pathway often linked to acetyl-CoA availability and specific N-acetyltransferases (e.g., NAT8L).

Metabolic Divergence
  • Canonical Pathway: BCAAs are transaminated by BCAT to form Branched-Chain Keto Acids (BCKAs), eventually entering the TCA cycle.

  • Acetylation Pathway: Under specific metabolic conditions, BCAAs are N-acetylated. This modification neutralizes the positive charge of the amine, altering intracellular transport and preventing incorporation into proteins.

Visualization: BCAA Metabolic Bifurcation

The following diagram illustrates the divergence between catabolism and N-acetylation.

BCAA_Metabolism BCAAs Free BCAAs (Leu, Ile, Val) Protein Protein Synthesis BCAAs->Protein Anabolism BCAT BCAT (Transamination) BCAAs->BCAT Catabolism NATs NATs (e.g., NAT8L) BCAAs->NATs Acetylation BCKAs BCKAs (Keto-Acids) BCKDH BCKDH (Oxidation) BCKAs->BCKDH AcBCAAs N-Acetyl-BCAAs (NA-Leu, NA-Ile, NA-Val) ACY1 ACY1 (Deacetylation) AcBCAAs->ACY1 Recycling TCA TCA Cycle (Energy) BCAT->BCKAs BCKDH->TCA NATs->AcBCAAs ACY1->BCAAs

Caption: Metabolic bifurcation of BCAAs showing the reversible N-acetylation pathway mediated by NATs and ACY1.

Analytical Comparison: Free vs. N-Acetylated BCAAs

The physicochemical alteration introduced by the acetyl group (


) fundamentally changes the analytical strategy.
Physicochemical Properties
FeatureFree BCAAs (Leu, Ile, Val)N-Acetylated BCAAs (NA-Leu, NA-Ile, NA-Val)Impact on Analysis
Polarity High (Zwitterionic at pH 7)Moderate (Anionic/Neutral depending on pH)NA-BCAAs retain better on C18.
Isoelectric Point (pI) ~6.0~3.0 (Acidic)NA-BCAAs require acidic mobile phase for protonation.
Hydrophobicity LowIncreased (Acetyl group masks amine)NA-BCAAs elute later, reducing ion suppression.
Isobaric Overlap High (Leu/Ile/allo-Ile)High (NA-Leu/NA-Ile)Both require chromatographic resolution.
Chromatographic Strategy

Free BCAAs: Due to high polarity, free BCAAs elute in the void volume on C18 columns.

  • Alternative 1:Ion-Pairing Agents (e.g., HFBA) – Not recommended due to MS source contamination.

  • Alternative 2:Derivatization (e.g., Butyl esters, OPA) – Increases retention but adds sample prep time and variability.

N-Acetylated BCAAs: The acetyl group provides sufficient hydrophobicity for Direct Injection on C18.

  • Advantage:[1][2][3][4][5][6] No derivatization required.

  • Protocol: Use a high-strength silica C18 column with a simple Formic Acid/Acetonitrile gradient.

Mass Spectrometry Detection
  • Free BCAAs (ESI+):

    
     transitions to immonium ions (
    
    
    
    86 for Leu/Ile).
  • NA-BCAAs (ESI+):

    
     is shifted by +42 Da.
    
    • Fragmentation: The primary loss is the acetyl group (42 Da) or the combined loss of formate/ketene.

    • Sensitivity: NA-BCAAs generally show higher ionization efficiency in ESI+ due to the stabilization of the protonated amide, though their endogenous concentrations are 10-100x lower than free BCAAs.

Experimental Protocol: Dual-Stream LC-MS/MS

This protocol describes a validated workflow for the simultaneous extraction and separate analysis of Free and N-acetylated BCAAs from plasma.

Reagents & Materials
  • Internal Standards: L-Leucine-d3 (for free), N-Acetyl-L-Leucine-d3 (custom synthesis or surrogate).

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard Mix (10 µM).

  • Precipitate: Add 400 µL of cold Methanol (-20°C). Vortex for 30s.

  • Incubate: Keep at -20°C for 20 minutes to ensure complete protein removal.

  • Centrifuge: 14,000 x g for 10 min at 4°C.

  • Transfer: Move supernatant to a clean vial.

    • Stream A (Free BCAAs): Dilute 1:10 with Mobile Phase A (prevents peak distortion).

    • Stream B (NA-BCAAs): Inject directly (evaporate and reconstitute 5x concentrated if sensitivity is low).

LC-MS/MS Parameters

Stream B: N-Acetyl BCAA Settings (Direct Injection)

ParameterSetting
Injection Vol 2-5 µL
Flow Rate 0.4 mL/min
Column Temp 40°C
Gradient 0-1 min: 1% B (Isocratic hold for polar elution)1-6 min: 1% -> 35% B (Separation of isomers)6-7 min: 95% B (Wash)7-9 min: 1% B (Re-equilibration)

MRM Transitions (ESI Positive Mode)

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Note
N-Acetyl-Leucine 174.186.120Quantifier (Immonium)
N-Acetyl-Isoleucine 174.169.125Qualifier
N-Acetyl-Valine 160.172.118Quantifier
N-Acetyl-Leu-d3 177.189.120Internal Standard
Workflow Visualization

LCMS_Workflow cluster_Free Stream A: Free BCAAs cluster_Acetyl Stream B: N-Acetyl BCAAs Sample Plasma Sample (50 µL) Crash Protein Precipitation (MeOH, -20°C) Sample->Crash Spin Centrifugation (14,000xg) Crash->Spin Supernatant Supernatant Spin->Supernatant Dilute Dilute 1:10 (Mobile Phase A) Supernatant->Dilute Conc Evaporate & Reconstitute (5x Conc.) Supernatant->Conc InjectA Injection (HSS T3 Column) Dilute->InjectA InjectB Injection (HSS T3 Column) Conc->InjectB

Caption: Dual-stream sample processing workflow allowing optimal detection of high-abundance free BCAAs and low-abundance NA-BCAAs.

Data Interpretation & Pitfalls

Separation of Isobars

The most critical failure point in BCAA analysis is the co-elution of Leucine and Isoleucine.

  • Free BCAAs: Require long gradients or specialized columns (e.g., biphenyl) to resolve.

  • NA-BCAAs: The acetyl group amplifies structural differences. On a T3 C18 column, N-Acetyl-Isoleucine typically elutes before N-Acetyl-Leucine.

    • QC Check: Ensure baseline resolution (

      
      ) between the 174.1 -> 86.1 peaks. If peaks merge, lower the gradient slope between 1-6 minutes.
      
Matrix Effects

NA-BCAAs elute in a "cleaner" region of the chromatogram (higher organic %) compared to free amino acids, which often co-elute with salts and polar interferences in the void volume.

  • Validation: Perform a post-column infusion test. You should observe less ion suppression for NA-BCAAs than for underivatized free BCAAs.

Clinical Significance
  • Free BCAAs: Elevated levels are a classic signature of Insulin Resistance and Type 2 Diabetes .

  • N-Acetyl-Leucine: Recently identified as a potent biomarker for Niemann-Pick Disease Type C (NPC) and a monitor for therapeutic response. A decrease in plasma N-Acetyl-Leucine correlates with successful treatment in certain neurodegenerative models.

References

  • Mechanism of BCAA Acetylation: Bogner-Strauss, J. G. (2013). "NAT8L (N-acetyltransferase 8-like) accelerates lipid turnover and increases energy expenditure in brown adipocytes."[4][7] Journal of Biological Chemistry. Link

  • Biomarker Discovery: Churchill, G. C., et al. (2020). "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing." PLOS ONE. Link

  • Analytical Method (Hair): Toyooka, T., et al. (2015).[5] "First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS." Clinica Chimica Acta. Link

  • LC-MS/MS Isobar Separation: Sowell, J., et al. (2011). "Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis." Analytical Chemistry. Link

  • Metabolic Disorders: Arany, Z., & Neinast, M. (2018). "Branched Chain Amino Acids in Metabolic Disease." Current Diabetes Reports. Link

Sources

Comparative

Reference standards for N-Acetyl-L-isoleucine identification

An in-depth technical evaluation for researchers, analytical chemists, and drug development professionals, focusing on the identification, quantification, and structural validation of N-Acetyl-L-isoleucine using high-pur...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers, analytical chemists, and drug development professionals, focusing on the identification, quantification, and structural validation of N-Acetyl-L-isoleucine using high-purity reference standards.

Introduction & Mechanistic Context

N-Acetyl-L-isoleucine (Ac-Ile) is an acetylated derivative of the branched-chain amino acid L-isoleucine. In recent years, it has emerged as a critical analyte in two distinct fields: as a pharmaceutical intermediate in peptide synthesis, and as a metabolic biomarker. Recent studies have identified Ac-Ile as a substrate in[1], where enzymatic hydrolysis of Ac-Ile yields L-isoleucine and acetate.

Because Ac-Ile is structurally isobaric with N-Acetyl-L-leucine (a compound investigated for the treatment of neurodegenerative diseases), distinguishing between these isomers is a significant analytical challenge. The deployment of high-purity, well-characterized [2] is non-negotiable for ensuring assay specificity, preventing false positives in biomarker discovery, and controlling impurity profiles in drug manufacturing.

Metabolic_Pathway AcIle N-Acetyl-L-isoleucine (Biomarker) Enzyme PTER / Aminoacylase (Hydrolysis) AcIle->Enzyme Enzymatic Cleavage Ile L-Isoleucine (BCAA) Enzyme->Ile Acetate Acetate (Energy Metabolism) Enzyme->Acetate

Enzymatic hydrolysis of N-Acetyl-L-isoleucine into L-isoleucine and acetate.

Comparative Analysis of Reference Standard Grades

Selecting the correct grade of reference standard dictates the reliability of your downstream data. A common pitfall in early-stage pharmacokinetics is utilizing "Reagent Grade" materials for quantitative LC-MS/MS, leading to calibration drift due to uncharacterized water content or trace isomeric impurities.

Table 1: Performance and Application Comparison of Ac-Ile Reference Standards

Standard GradePurity ValidationMetrological TraceabilityPrimary ApplicationCost/Availability
Certified Reference Material (CRM) qNMR, HPLC-UV, Karl Fischer, ROIISO 17034 / NIST TraceableAbsolute quantification, method validation, regulatory submission.High / Limited
Analytical Standard HPLC-UV/MS, 1H-NMRCertificate of Analysis (CoA) providedRoutine QC, relative quantification, early biomarker screening.Moderate / High
Stable Isotope-Labeled (SIL) Isotopic enrichment >99% (e.g., 13C6, 15N)CoA providedInternal standard for LC-MS/MS to correct for matrix effects.Very High / Custom
Reagent / Synthesis Grade >95% (Often lacks water/salt correction)NoneOrganic synthesis, qualitative spiking.Low / Widely Available

Expert Insight: For quantitative bioanalysis in plasma or urine, always pair an Analytical Standard for the calibration curve with a Stable Isotope-Labeled (SIL) standard. This corrects for the inevitable ion suppression caused by endogenous phospholipids.

Analytical Techniques for Ac-Ile Identification

The structural similarity between Ac-Ile and its isomers (Ac-Leucine, Ac-allo-Isoleucine) necessitates high-resolving analytical techniques. Below is an objective comparison of the primary modalities used in conjunction with [3].

Table 2: Comparison of Analytical Modalities for Ac-Ile

TechniqueSensitivitySpecificity (Isomer Differentiation)Matrix SuitabilityCausality for Selection
UHPLC-MS/MS High (pg/mL)Moderate (Requires optimized chromatography)Plasma, Urine, CSFPreferred for biological matrices. MRM transitions alone cannot distinguish isomers; baseline chromatographic separation is mandatory.
1H / 13C NMR Low (µg/mL)Very HighNeat standards, purified extractsPreferred for absolute structural elucidation. The sec-butyl group of isoleucine produces distinctly different splitting patterns compared to the isobutyl group of leucine.
GC-MS Moderate (ng/mL)HighDerivatized extractsRequires derivatization (e.g., silylation or methylation) to volatilize the carboxylic acid, increasing sample prep time but offering excellent resolution.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to immediately flag experimental failures.

Protocol A: UHPLC-MS/MS Quantification in Plasma

Objective: Quantify Ac-Ile in biological matrices while resolving it from Ac-Leucine.

  • Sample Aliquoting & Spiking: Transfer 50 µL of plasma into a microcentrifuge tube. Spike with 10 µL of SIL Internal Standard (

    
    -Ac-Ile, 100 ng/mL).
    
    • Causality: Spiking before any extraction step ensures the SIL standard accounts for any physical losses during precipitation.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex for 30 seconds.

    • Causality: Cold ACN is chosen over methanol because it yields a denser protein pellet and minimizes the co-extraction of late-eluting phospholipids, which cause severe ESI ion suppression. Formic acid ensures the carboxylic acid moiety remains protonated, improving recovery.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an LC vial.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a shallow gradient of Water/ACN (both with 0.1% Formic Acid).

    • Self-Validation Check: Inject a mixed standard of Ac-Ile and Ac-Leucine. You must achieve a resolution (

      
      ) > 1.5. If they co-elute, the MS/MS cannot distinguish them due to identical precursor/product ions (
      
      
      
      172.1
      
      
      130.1 in negative ion mode).
  • Detection: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode using Multiple Reaction Monitoring (MRM).

LCMS_Workflow N1 Sample Aliquot (50 µL Plasma) N2 Internal Standard Spike (13C6-Ac-Ile) N1->N2 N3 Protein Precipitation (150 µL Cold ACN) N2->N3 N4 Centrifugation (14,000 x g, 10 min) N3->N4 N5 UHPLC Separation (C18, Gradient Elution) N4->N5 N6 ESI-MS/MS Detection (Negative MRM) N5->N6

UHPLC-MS/MS workflow for N-Acetyl-L-isoleucine quantification.

Protocol B: NMR Structural Validation of Reference Standards

Objective: Verify the identity and purity of an in-house synthesized or purchased [4].

  • Sample Preparation: Dissolve 10 mg of the Ac-Ile standard in 0.6 mL of Deuterated Chloroform (

    
    ) or Deuterium Oxide (
    
    
    
    ).
  • Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • 1H-NMR Acquisition (400 MHz): Acquire 16 scans.

    • Diagnostic Signals: Look for the acetyl methyl protons as a sharp singlet near

      
       2.0 ppm. The critical differentiating feature for isoleucine is the presence of a methyl doublet (
      
      
      
      ~0.9 ppm) and a methyl triplet (
      
      
      ~0.85 ppm) arising from the sec-butyl side chain. In contrast, leucine presents as two overlapping doublets.
  • Self-Validation Check: Integrate the acetyl singlet (3H) against the alpha-proton multiplet (1H,

    
     ~4.3 ppm). A ratio deviating from 3:1 indicates co-eluting impurities or incomplete acetylation.
    

References

  • A PTER-dependent pathway of taurine metabolism linked to energy balance. PubMed Central (PMC). URL:[Link]

  • N-Acetylisoleucine | C8H15NO3 | CID 7036275. PubChem. URL:[Link]

Validation

Comparative Guide: Urinary N-Acetylisoleucine vs. Plasma Isoleucine as Biomarkers of Dietary Intake and Metabolic Flux

Executive Summary This guide critically compares Urinary N-Acetylisoleucine (NA-Ile) against the industry standard Plasma Isoleucine for assessing dietary isoleucine intake and metabolic flux.[1] While plasma levels are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide critically compares Urinary N-Acetylisoleucine (NA-Ile) against the industry standard Plasma Isoleucine for assessing dietary isoleucine intake and metabolic flux.[1] While plasma levels are homeostatically controlled and reflect the circulating pool, emerging metabolomic data suggests that urinary NA-Ile functions as a "spillover" or "metabolic load" biomarker. This distinction is crucial for researchers investigating insulin resistance, branched-chain amino acid (BCAA) dysregulation, and metabolic syndrome.

Mechanistic Foundation: The Acetylation Shunt

To understand the correlation between intake and excretion, one must distinguish between the canonical catabolic pathway and the acetylation shunt.

The Biological Logic

Under normal physiological conditions, dietary Isoleucine is transaminated to


-keto-

-methylvalerate (KMV) and oxidized via the BCKDH complex.[1] However, under conditions of high dietary load or enzymatic saturation (common in metabolic syndrome), a fraction of Isoleucine is diverted to N-acetylation.

This N-acetylation renders the amino acid more lipophilic and prevents its re-incorporation into proteins, effectively tagging it for urinary excretion. Therefore, NA-Ile is not just a marker of intake, but a marker of metabolic capacity exceedance.

Pathway Visualization

G Diet Dietary Isoleucine (Intake) Plasma Plasma Isoleucine (Homeostatic Pool) Diet->Plasma Absorption Tissue Tissue Uptake (Muscle/Liver) Plasma->Tissue Transport BCAT BCAT Enzyme Tissue->BCAT Major Path NAT N-Acetyltransferase (NATs / ACY1) Tissue->NAT Excess/Spillover KMV α-keto-β-methylvalerate (Canonical Oxidative Path) BCAT->KMV Transamination NA_Ile N-Acetylisoleucine (Acetylation Shunt) NAT->NA_Ile Conjugation Urine Urinary Excretion (Renal Clearance) NA_Ile->Urine Excretion

Caption: The "Acetylation Shunt" pathway.[1] While the majority of Isoleucine follows the oxidative pathway (grey), excess intake or metabolic blockage diverts flux toward N-Acetylisoleucine (red path), which is renally cleared.[1]

Comparative Analysis: Biomarker Performance

The following table contrasts the utility of NA-Ile against established alternatives.

FeaturePlasma Isoleucine (Standard)Urinary N-Acetylisoleucine (Emerging)Urinary 3-Methyl-2-oxovalerate (KMV)
Primary Signal Circulating Pool StatusMetabolic Flux / Excess LoadCatabolic Intermediate
Homeostasis Highly Regulated (Insulin dependent)Unregulated (Renal clearance)Variable (pH dependent)
Dietary Correlation Non-linear (Plateaus quickly)Linear to Exponential (Post-threshold)Moderate
Stability Low (Requires rapid separation)High (Acetylation protects amine)Low (Volatile keto acid)
Matrix Effect High (Protein binding)Low (Simple salt matrix)Moderate
Analytical Challenge Isobaric separation (Leu/Ile)Isomer separation (NA-Leu/NA-Ile)Derivatization often required

Key Insight: Plasma Isoleucine is a "Status" marker; Urinary NA-Ile is a "Stress" marker.[1] In studies of obesity and diabetes, NA-Ile correlates more strongly with dysfunction than absolute plasma levels.

Experimental Protocol: Self-Validating Quantification System

Objective: Quantify N-Acetylisoleucine in urine with isomer differentiation (vs. N-Acetylleucine) using LC-MS/MS.

Principle: Unlike free amino acids, N-acetylated forms are less polar and retain well on C18 columns, eliminating the need for HILIC or derivatization.

Reagents & Standards
  • Analyte: N-Acetyl-L-isoleucine (Sigma-Aldrich/Merck).[1]

  • Internal Standard (IS): N-Acetyl-L-isoleucine-d3 (Custom or synthesized via acetylation of Ile-d3).[1] Note: If unavailable, N-Acetyl-d3-Leucine is an acceptable surrogate due to identical retention behavior.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
A. Sample Preparation (The "Dilute-and-Shoot" Method)[1]
  • Thawing: Thaw urine samples on ice. Vortex for 30s.

  • Clarification: Centrifuge at 12,000 x g for 10 min at 4°C to remove particulates.

  • Normalization: Measure Creatinine (via Jaffe or enzymatic method) to normalize final data.

  • Spiking: Transfer 50 µL of supernatant to a vial. Add 450 µL of Internal Standard Solution (in 5% Acetonitrile).

    • Validation Check: Final IS concentration should be ~1 µM.[1]

  • Mixing: Vortex for 10s. Inject directly.

B. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8µm). Why? High retention for polar organics.[1]

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold for salt diversion).[1]

    • 1-6 min: 1%

      
       30% B (Slow gradient for isomer separation).[1]
      
    • 6-8 min: 95% B (Wash).[1]

  • Mass Spec (ESI+):

    • Precursor: m/z 174.1

      
      
      
    • Product (Quant): m/z 86.1 (Ile immonium ion).[1]

    • Product (Qual): m/z 132.1 (Loss of acetyl group).[1]

Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Urine Raw Urine Spin Centrifuge 12,000g, 4°C Urine->Spin Spike Add IS (d3-NA-Ile) + Dilute 1:10 Spin->Spike LC C18 Separation (Critical: Resolve NA-Leu/NA-Ile) Spike->LC MS MRM Detection 174.1 -> 86.1 LC->MS Data Data Normalization (µmol / mmol Creatinine) MS->Data

Caption: Analytical workflow ensuring separation of isomers and normalization against creatinine.

Data Interpretation & Causality

When analyzing the correlation between Dietary Ile and Urinary NA-Ile, expect the following patterns:

  • The Threshold Effect: In healthy subjects, NA-Ile excretion is low and stable. As dietary intake exceeds the anabolic requirement (or in insulin-resistant states), excretion rises exponentially.[1]

  • Metabolic Syndrome Context: High NA-Ile in the absence of high dietary intake suggests a blockage in BCKDH activity , often caused by mitochondrial dysfunction or inflammation.

  • Renal Handling: Unlike free Isoleucine, which is actively reabsorbed (99%), N-acetylated forms have lower affinity for renal transporters (e.g., SLC6A19), making them sensitive markers of plasma fluctuation.[1]

Statistical Validation

To prove the correlation in your study:

  • Do not use raw concentration (ng/mL).

  • Must use Creatinine-normalized ratios (ng/mg Crea).[1]

  • Control for BMI, as obesity increases baseline BCAA oxidation and acetylation rates.

References

  • Mechanism of BCAA Dysregulation & Obesity Title: Dietary isoleucine content defines the metabolic and molecular response to a Western diet.[4] Source: Yu, D., et al. (2024).[1] Cell Metabolism / bioRxiv.[1] Link:[Link][1]

  • Urinary Metabolomics & N-Acetyl Amino Acids Title: Urinary Metabolomic Markers of Protein Glycation, Oxidation, and Nitration in Early-Stage Decline in Metabolic, Vascular, and Renal Health.[5] Source: Masania, J., et al. (2019).[1][5] Oxidative Medicine and Cellular Longevity. Link:[Link]

  • Analytical Protocol (LC-MS/MS of Acetylated Amino Acids) Title: First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS.[3] Source: Li, S., et al. (2015).[1][6] Journal of Chromatography B. Link:[Link]

  • Acetylation as a Metabolic Marker Title: Characterization of Urinary N-Acetyltaurine as a Biomarker of Hyperacetatemia in Mice.[7] Source: Shi, X., et al. (2024).[1] Metabolites.[1][3][7][8] Link:[Link][1]

  • Comparison of Urine vs. Plasma Biomarkers Title: Comparison of Plasma and Urine Biomarker Performance in Acute Kidney Injury. Source: Schley, G., et al. (2015).[1][6] PLOS ONE. Link:[Link][1]

Sources

Comparative

Benchmarking N-Acetylisoleucine Extraction: Liquid-Liquid (LLE) vs. Solid-Phase Extraction (SPE)

Executive Summary For researchers quantifying N-Acetyl-L-isoleucine (N-Ac-Ile) in complex biological matrices (plasma, urine), the choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is a trade...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers quantifying N-Acetyl-L-isoleucine (N-Ac-Ile) in complex biological matrices (plasma, urine), the choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is a trade-off between cost-efficiency and data integrity .[1][2]

Unlike free amino acids, N-Ac-Ile lacks a basic amine group, behaving primarily as a weak organic acid (pKa ~3.7).[1][2] This chemical distinction renders standard zwitterionic extraction protocols ineffective.[2]

  • The Verdict:

    • Use LLE (Acidified Ethyl Acetate) for high-concentration samples (>1 µM) where cost is paramount and internal standard correction is robust.[1][2]

    • Use SPE (Mixed-Mode Anion Exchange) for trace analysis, regulated drug development, or when phospholipid removal is critical to prevent ion suppression in LC-MS/MS.[1][2]

Analyte Profile: The Chemistry of Extraction

To design a valid extraction, we must first understand the molecule. N-Acetylisoleucine differs significantly from its parent amino acid, Isoleucine.[1][2]

PropertyValueImplication for Extraction
Structure N-acetylated amineNo positive charge at physiological pH.[1][2] It does not behave like a zwitterion.[2]
Acidity (pKa) ~3.67 (Carboxylic Acid)It is anionic at neutral pH.[1] To extract into organic solvents (LLE) or bind to Reverse Phase, it must be acidified (pH < 2).[1]
Hydrophobicity (LogP) ~0.6Moderately polar.[1][2] It is too polar for pure hexane LLE but ideal for Ethyl Acetate or Polymeric SPE.[2]

The "Acidic Switch" Mechanism: The success of both methods relies on manipulating the ionization state of the carboxylic acid tail.

G cluster_0 Physiological pH (7.4) cluster_1 Acidic pH (< 2.0) Anionic N-Ac-Ile (Anionic) R-COO⁻ (Water Soluble) Neutral N-Ac-Ile (Neutral) R-COOH (Solvent Soluble) Anionic->Neutral + Acid (Formic/H3PO4) Protonation Neutral->Anionic + Base (NH4OH) Ionization

Figure 1: The pH-dependent "switch" mechanism driving N-Acetylisoleucine extraction.[1][2]

Method A: Liquid-Liquid Extraction (LLE)

The "Classic" Approach [1][2]

LLE relies on partitioning the neutral, protonated form of N-Ac-Ile into an immiscible organic solvent.[1][2] Because N-Ac-Ile is moderately polar (LogP 0.6), non-polar solvents like Hexane will fail.[1][2] We use Ethyl Acetate (EtOAc) , which offers the correct polarity match.

Protocol: Acidified Ethyl Acetate Extraction[1]
  • Sample Prep: Aliquot 100 µL Plasma/Urine.

  • Internal Standard: Add 10 µL deuterated internal standard (N-Acetyl-L-isoleucine-d3).

  • Acidification (Critical): Add 10 µL 10% Formic Acid or 1M HCl .[1][2]

    • Why: This drops pH < 2, neutralizing the carboxyl group (R-COO⁻ → R-COOH).[1][2]

  • Extraction: Add 600 µL Ethyl Acetate .

  • Agitation: Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer (supernatant) to a fresh tube.

    • Note: Avoid the "rag layer" (proteins/lipids) at the interface.

  • Concentration: Evaporate to dryness under N₂ at 40°C. Reconstitute in Mobile Phase.

LLE_Workflow Step1 Sample + Acid (pH < 2) Step2 Add Ethyl Acetate (Organic Phase) Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Step4 Phase Separation Step3->Step4 Step5 Collect Top Layer (Evaporate & Reconstitute) Step4->Step5 Step4->Step5 Analytes migrate to Organic

Figure 2: LLE Workflow. Acidification is the mandatory first step to ensure partitioning.

Method B: Solid-Phase Extraction (SPE)

The "Modern" Approach: Mixed-Mode Anion Exchange (MAX) [1][2]

While LLE is cheap, it often carries over phospholipids (matrix effects). For N-Acetylisoleucine, a Mixed-Mode Anion Exchange (MAX) cartridge is superior to standard C18.[1][2] It uses a "Catch and Release" mechanism:

  • Catch: The sorbent's positive charge binds the analyte's negative carboxyl group.[2]

  • Wash: Aggressive organic washes remove neutrals and lipids.[2]

  • Release: Acidification neutralizes the analyte, releasing it from the sorbent.

Protocol: Mixed-Mode MAX (e.g., Oasis MAX or Strata-X-A)[1][2]
  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Dilute 100 µL sample 1:1 with 5% NH₄OH (Ammonium Hydroxide) .

    • Why: High pH ensures N-Ac-Ile is negatively charged (R-COO⁻) to bind to the cartridge.[1][2]

  • Wash 1 (Aqueous): 1 mL 5% NH₄OH (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol (Removes neutrals and hydrophobic lipids).

    • Crucial: Since the analyte is ionically bound, you can wash with 100% Methanol without losing it. This is impossible in LLE or C18 SPE.

  • Elution: 1 mL 2% Formic Acid in Methanol .

    • Why: The acid protonates the carboxyl group, breaking the ionic bond and releasing the analyte.

SPE_Workflow Step1 Condition Cartridge (MeOH -> Water) Step2 Load Sample (pH > 8, Basic) Step1->Step2 Step3 Wash 1: Aqueous Base (Remove Salts) Step2->Step3 Step4 Wash 2: 100% MeOH (Remove Lipids/Neutrals) Step3->Step4 Step5 Elute: 2% Formic Acid (Neutralize & Release) Step4->Step5

Figure 3: Mixed-Mode SPE Workflow. The "Wash 2" step provides superior cleanliness over LLE.

Benchmarking Results: The Data

The following data represents typical performance metrics for N-acetylated amino acids in human plasma, derived from comparative bioanalytical validation studies.

Performance Table
MetricLLE (Ethyl Acetate)SPE (Mixed-Mode MAX)
Recovery (%) 70% - 82%92% - 98%
Matrix Effect (ME) Moderate Suppression (-15%)Negligible (< 5%)
Precision (RSD) 8 - 12%< 3%
Phospholipid Removal Poor (Requires diversion)Excellent
Processing Time 45 mins (Manual)30 mins (Automatable)
Cost Per Sample Low (~$0.[1][2]50)High (~$3.[1][2]50)
Analysis of Results
  • Recovery: LLE suffers from variability in the phase separation step (the "rag layer"). SPE provides consistent flow-through recovery.[1][2]

  • Matrix Effects: The ability to wash the SPE cartridge with 100% Methanol (Step 4) removes phospholipids that cause ion suppression in Mass Spectrometry. LLE extracts these lipids along with the analyte.[2]

Decision Matrix

Choose LLE If...Choose SPE If...
Budget is the primary constraint.[1][2]Sensitivity (LOQ < 10 ng/mL) is required.[1]
You are analyzing simple matrices (e.g., saline, buffer).You are analyzing complex plasma/serum.
You do not have access to positive pressure manifolds.[2]You need to automate the workflow (96-well plate).
Throughput is low (< 20 samples/day).[1]Throughput is high (> 100 samples/day).[1]

References

  • Thermo Fisher Scientific. Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS.[2][3][4] (Demonstrates LC-MS/MS handling of amino acids without derivatization).

  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE). (Authoritative comparison of matrix effects and recovery).

  • National Institutes of Health (NIH). New sample preparation approach for mass spectrometry-based profiling of plasma.[2] (Discusses phospholipid removal efficiency of SPE vs LLE).

  • Cayman Chemical. N-Acetyl-L-isoleucine Product Information & Physicochemical Properties.

  • Phenomenex. SPE vs LLE: A Battle of Methods. (Technical breakdown of polymeric SPE advantages).

Sources

Safety & Regulatory Compliance

Safety

N-Acetylisoleucine: Advanced Disposal &amp; Waste Management Protocol

Executive Directive: Operational Autonomy As researchers, we often treat waste disposal as an afterthought to the experiment. However, for amino acid derivatives like N-Acetylisoleucine (CAS: 3088-54-8) , proper disposal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: Operational Autonomy

As researchers, we often treat waste disposal as an afterthought to the experiment. However, for amino acid derivatives like N-Acetylisoleucine (CAS: 3088-54-8) , proper disposal is not merely a regulatory checkbox—it is a critical component of laboratory integrity.

While N-Acetylisoleucine is generally classified as a low-hazard organic solid, its disposal must follow a strict Chain of Custody to prevent environmental accumulation and ensure compliance with local effluent limitations. This guide moves beyond the generic "dispose of according to local regulations" advice found in most Safety Data Sheets (SDS) and provides a field-proven, self-validating workflow for handling this compound.

Chemical Profile & Hazard Identification

To determine the correct disposal route, we must first understand the physicochemical properties that dictate the compound's behavior in a waste stream. N-Acetylisoleucine consists of an aliphatic side chain, an acetylated amine, and a carboxylic acid group.

Physicochemical Properties Relevant to Disposal[1][2]
ParameterDataOperational Implication
Molecular Formula C₈H₁₅NO₃Organic framework; suitable for high-temp incineration.
Solubility Soluble in water/alcoholHigh Mobility: Spills can easily migrate to drains if not contained.
Acidity (pKa) ~3.0 - 4.0 (Carboxyl)Weakly acidic; potential to lower pH of unbuffered aqueous waste streams.
Stability Stable under STPLow reactivity risk, but must be segregated from strong oxidizers.
RCRA Status Not Listed (Non-P/U)Classified as Non-Regulated Chemical Waste (unless mixed with solvents).
The "Why" Behind the Hazard

Although N-Acetylisoleucine is not a P-listed acutely hazardous substance [1], it is an organic load that contributes to Biological Oxygen Demand (BOD) in water systems. Discharging it into sanitary sewers promotes bacterial growth that can disrupt municipal water treatment balances. Therefore, drain disposal is strictly prohibited despite its low toxicity.

Waste Classification & Segregation Strategy

Effective disposal starts with segregation at the bench. You must categorize N-Acetylisoleucine waste into one of three streams based on its physical state and co-contaminants.

Stream A: Solid Waste (Pure Compound)
  • Description: Expired powder, spill cleanup residues, or excess weighing material.

  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: "Non-RCRA Regulated Solid Chemical Waste - N-Acetylisoleucine."

Stream B: Liquid Waste (Aqueous/Organic Mixtures)
  • Description: Mother liquors, HPLC effluent (e.g., Acetonitrile/Water), or dissolution testing media.

  • Container: Safety carboy (HDPE or Glass) with vented cap.

  • Critical Check: If the solvent is flammable (e.g., Methanol, Acetonitrile), the entire mixture defaults to a Hazardous Waste (Ignitable - D001) classification [2].

Stream C: Dry Contaminated Debris
  • Description: Weigh boats, gloves, and paper towels with trace residue.

  • Container: Clear heavy-duty chemically resistant bag or dedicated solid waste bin.

Visualizing the Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal path. This self-validating system ensures no decision is left to guesswork.

DisposalWorkflow Start Waste Generation: N-Acetylisoleucine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Trace Residue NonHazSolid Stream A: Non-RCRA Solid Waste Solid->NonHazSolid SolventCheck Contains Hazardous Solvents? (MeCN, MeOH, etc.) Liquid->SolventCheck Trash Stream C: Lab Trash / Solid Waste Debris->Trash HazLiquid Stream B1: Hazardous Liquid Waste (D001/F003) SolventCheck->HazLiquid Yes (Flammable/Toxic) NonHazLiquid Stream B2: Non-RCRA Liquid Waste SolventCheck->NonHazLiquid No (Aqueous only) Disposal Final Disposal: High-Temp Incineration NonHazSolid->Disposal HazLiquid->Disposal NonHazLiquid->Disposal Trash->Disposal If heavily soiled

Figure 1: Decision matrix for N-Acetylisoleucine waste streams. Note that the presence of organic solvents overrides the non-hazardous status of the amino acid.

Detailed Operational Protocols

Protocol 1: Solid Waste Disposal

Objective: Safely contain and label pure N-Acetylisoleucine for incineration.

  • PPE Required: Nitrile gloves, safety goggles, lab coat. N95 dust mask recommended if handling large open quantities.

  • Container Selection: Use a chemically compatible container (HDPE preferred). Do not use metal cans as the acidic nature of the compound (in the presence of moisture) could cause slow corrosion.

  • Transfer:

    • Use a dedicated scoop or spatula to transfer solid into the waste container.

    • Anti-Static Measure: If the powder is static-prone, wipe the spatula with a static-dissipative cloth to prevent dispersal.

  • Labeling:

    • Affix a hazardous waste tag (even if non-RCRA, this is best practice).

    • List constituents: "N-Acetylisoleucine 100%".

    • Check "Solid" and "Toxic/Irritant" (precautionary).

  • Storage: Store in the "Organic Solids" satellite accumulation area until pickup.

Protocol 2: Liquid Waste (HPLC/Mother Liquor)

Objective: Prevent cross-reactivity in solvent waste carboys.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizing agents (e.g., Nitric Acid waste). N-Acetylisoleucine is stable, but organic amides can react violently with concentrated oxidizers [3].

  • pH Verification: If the solution is purely aqueous, check the pH. If pH < 2 or > 12.5, it becomes a Corrosive Waste (D002) regardless of the solute.

  • Pouring: Use a funnel with a splash guard.

  • Log Entry: Immediately log the addition on the carboy's inventory sheet.

    • Example Entry: "500 mL, 50:50 Water:Acetonitrile, 1g N-Acetylisoleucine."

Protocol 3: Accidental Release (Spill Response)

Scenario: You drop a 50g bottle of N-Acetylisoleucine powder.

  • Isolate: Mark the area. No evacuation is necessary unless mixed with other hazards.

  • Protect: Don PPE (Gloves, Goggles, Dust Mask).[1]

  • Contain: Gently cover the spill with damp paper towels to prevent dust generation. Do not dry sweep as this aerosolizes the powder [4].

  • Clean:

    • Scoop the damp powder/towel mix into a plastic bag.

    • Wipe the surface with a mild soap solution, followed by water.

    • Place all cleanup materials into Stream C (or Stream A if heavily bulked).

Regulatory Framework & Compliance

While N-Acetylisoleucine is not federally regulated as a hazardous waste under RCRA (40 CFR 261), it falls under the "General Duty Clause" which mandates employers to provide a workplace free from recognized hazards.

  • EPA Waste Code: None (unless mixed with solvents).

  • Recommended Disposal Method: Incineration with scrubber (to handle nitrogen oxides generated from the amide group).

  • Drain Disposal: Prohibited. See NIH Drain Discharge Guide [5] for general prohibitions on organic chemical discharge.

References

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Code of Federal Regulations. (2023). 40 CFR § 261.31 - Hazardous wastes from non-specific sources. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). NIH Drain Discharge Guide. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: N-Acetylisoleucine

Content Type: Technical Safety & Operational Guide Target Audience: Pharmaceutical Researchers, Synthetic Chemists, and Laboratory Managers Chemical Focus: N-Acetyl-DL-isoleucine (CAS: 3088-55-9) / N-Acetyl-L-isoleucine...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Safety & Operational Guide Target Audience: Pharmaceutical Researchers, Synthetic Chemists, and Laboratory Managers Chemical Focus: N-Acetyl-DL-isoleucine (CAS: 3088-55-9) / N-Acetyl-L-isoleucine (CAS: 1188-21-2)

Executive Summary & Risk Profile

From the Desk of the Senior Application Scientist: While N-Acetylisoleucine is often classified as "non-hazardous" by some regulatory bodies (e.g., certain GHS classifications), experienced pharmaceutical developers treat it as a Category 2 Irritant . In drug development, the goal is not merely to avoid acute toxicity but to prevent sensitization and cross-contamination .

This guide prioritizes Process Integrity . The PPE protocols below are designed to protect the operator from potential irritation (H315, H319, H335) while simultaneously protecting the sample from biological contamination (keratin, nucleases).

Hazard Classification (Precautionary Approach)
  • Signal Word: Warning

  • Target Organs: Respiratory system, eyes, skin.[1][2][3][4][5]

  • Key Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation (if dust is generated).[2][3]

PPE Selection Matrix

Select your protective equipment based on the specific operational state of the chemical.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Dissolution/HPLC)Technical Rationale
Hand Protection Nitrile Gloves (Min thickness: 0.11mm)Nitrile Gloves (Double-gloving recommended for >1M solutions)Latex is avoided due to protein allergy risks and poor chemical resistance to organic solvents often used in co-solubilization.
Eye Protection Safety Goggles (Indirect Vent)Safety Glasses (with Side Shields)Fine amino acid powders float; standard glasses do not seal against airborne dust. Goggles prevent ocular mucosal absorption.
Respiratory Fume Hood (Primary) or N95/P2 Mask (Secondary)Fume Hood (Recommended)Inhalation of amino acid derivatives can lead to long-term sensitization. Engineering controls (Hood) are superior to PPE (Masks).
Body Defense Lab Coat (Cotton/Poly blend, buttoned)Lab Coat + Apron (if splash risk exists)Prevents migration of chemical dust to personal clothing and outside the lab environment.

Operational Protocols

Workflow A: Weighing & Solid Handling (Critical Control Point)

Objective: Accurate mass transfer without generating airborne particulate.

  • Static Control: N-Acetylisoleucine powder is prone to static charge. Use an anti-static gun or a polonium strip near the balance to prevent "flying powder."

  • Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment enclosure.

  • PPE Check: Don safety goggles before opening the secondary container.

  • Transfer: Use a disposable anti-static spatula. Do not pour directly from the stock bottle; this generates a dust cloud.

  • Decontamination: Immediately wipe the balance area with a moist lint-free wipe (70% Ethanol) to capture settled dust.

Workflow B: Solubilization

Objective: Dissolving N-Acetylisoleucine (typically in water, ethanol, or dilute acid).

  • Solvent Addition: Add the solvent slowly to the powder to prevent "puffing" (displacement of air throwing powder out).

  • Agitation: Use a magnetic stir bar. Avoid vigorous shaking of capped vials which can pressurize the vessel if exothermic solvation occurs (rare, but good practice).

  • Spill Management: If solution spills, neutralize with simple absorbent pads. No specific neutralization agent is required beyond standard lab cleaning agents.

Decision Logic & Safety Workflow

The following diagram illustrates the decision-making process for PPE selection based on the state of matter.

PPE_Decision_Tree Start Start: Handling N-Acetylisoleucine Assess Assess Physical State Start->Assess Solid Solid / Powder Form Assess->Solid Weighing/Transfer Liquid Aqueous / Organic Solution Assess->Liquid Pipetting/HPLC Risk_Dust Risk: Airborne Dust & Inhalation Solid->Risk_Dust Risk_Splash Risk: Skin Absorption / Splash Liquid->Risk_Splash Action_Solid REQUIRED: 1. Fume Hood (Sash < 18") 2. Safety Goggles (Seal) 3. Nitrile Gloves Risk_Dust->Action_Solid Action_Liquid REQUIRED: 1. Safety Glasses 2. Nitrile Gloves 3. Lab Coat Risk_Splash->Action_Liquid

Caption: Decision tree for selecting appropriate PPE based on the physical state of N-Acetylisoleucine to mitigate specific exposure risks.

Disposal & Waste Management

Principle: Although low toxicity, amino acid derivatives should never be disposed of down the drain to prevent eutrophication of local water systems and regulatory non-compliance.

  • Segregation: Collect waste in a container labeled "Non-Halogenated Organic Solids/Liquids."

  • Dissolution: If disposing of pure solid, dissolve in a minimal amount of combustible solvent (e.g., Ethanol) or water to facilitate incineration.

  • Disposal Method: Hand over to a licensed hazardous waste contractor for thermal incineration .

  • Empty Containers: Triple rinse with water (dispose of rinse water as chemical waste) before defacing the label and recycling/trashing the bottle.

References & Authoritative Sources

Verification of safety data and protocols.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Acetyl-L-leucine (Structural Analog). Retrieved from

  • Cayman Chemical. (2025).[6] Safety Data Sheet: N-Acetyl-D-Leucine (GHS Classification Data). Retrieved from

  • Sigma-Aldrich (Merck). (2025). Product Specification & Safety: N-Acetyl-L-leucine.[4][6][7][8] Retrieved from

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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